Cinnamyl isovalerate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-9,12H,10-11H2,1-2H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCMOGKCPPTERB-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)OC/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid, spicy, fruity, floral odour | |
| Record name | Cinnamyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; miscible in oils, miscible (in ethanol) | |
| Record name | Cinnamyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.996 | |
| Record name | Cinnamyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
140-27-2 | |
| Record name | Cinnamyl isovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl isovalerate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-methyl-, 3-phenyl-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinnamyl isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL ISOVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHK9Y2XRM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
cinnamyl isovalerate chemical properties
An In-depth Technical Guide to the Chemical Properties of Cinnamyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a widely used fragrance and flavor ingredient.[1] The document details its synthesis, spectroscopic profile, and safety information, presenting quantitative data in structured tables and outlining relevant experimental methodologies. Visual diagrams are included to illustrate its biosynthetic and synthetic pathways.
Chemical and Physical Properties
This compound, also known as 3-phenyl-2-propenyl 3-methylbutanoate, is an ester recognized for its characteristic sweet, fruity, and floral aroma.[2][3] It is a colorless to pale yellow liquid that is soluble in organic solvents but insoluble in water.[2][4]
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈O₂ | [2][3][5] |
| Molecular Weight | 218.29 g/mol | [3][5] |
| CAS Number | 140-27-2 | [2][3] |
| Appearance | Colorless to pale yellow liquid | [3][4][6] |
| Odor Profile | Spicy, fruity, floral, sweet | [3][5][7] |
Table 2: Physical Constants of this compound
| Property | Value | Conditions | Source(s) |
| Boiling Point | 312 - 315 °C | @ 760 mmHg | [3][6][7] |
| Density | 0.991 - 0.996 g/cm³ | @ 25 °C | [6][7][8] |
| Refractive Index | 1.5180 - 1.5240 | @ 20 °C | [3][6][7][8] |
| Flash Point | > 100 °C | Closed Cup | [4][6] |
| Vapor Pressure | 0.000260 mmHg | @ 25 °C (estimated) | [4][6] |
| Solubility | Insoluble in water; miscible in ethanol (B145695) and oils | [4][5] |
Synthesis of this compound
The primary method for the chemical synthesis of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of cinnamyl alcohol with isovaleric acid.[9]
Biosynthesis of Precursors
The precursor, cinnamyl alcohol, is a natural product of the phenylpropanoid pathway in plants. This pathway converts phenylalanine into a variety of phenolic compounds.[9] Isovaleric acid is derived from the degradation of the amino acid leucine.[9]
Chemical Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Fischer-Speier esterification.
Experimental Protocols
Synthesis of this compound (General Protocol)
This protocol is based on typical Fischer-Speier esterification procedures.
Materials:
-
Cinnamyl alcohol
-
Isovaleric acid
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamyl alcohol and a slight excess of isovaleric acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for the identification and quantification of volatile compounds like this compound.[9]
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min).
-
Carrier Gas: Helium
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the molecular weight of this compound and its expected fragments (e.g., m/z 40-300).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound.[9]
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the vinyl protons of the cinnamyl group, the methylene (B1212753) protons adjacent to the ester oxygen, and the protons of the isovaleryl group.
-
¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the vinyl carbons, and the aliphatic carbons of the isovaleryl group.
Spectroscopic Data
The following table summarizes key spectroscopic data for this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Key Features | Source(s) |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z 218. Key fragments can be observed. | [5] |
| Infrared (IR) Spectroscopy | Characteristic C=O stretch of the ester, C=C stretch of the vinyl group and aromatic ring. | [9] |
| ¹H NMR Spectroscopy | Signals corresponding to aromatic, vinyl, methylene, and isovaleryl protons. | [9] |
| ¹³C NMR Spectroscopy | Resonances for carbonyl, aromatic, vinyl, and aliphatic carbons. | [9] |
Safety Information
This compound is generally considered safe for its intended use in flavors and fragrances. However, as with any chemical, appropriate safety precautions should be taken.
Table 4: Safety and Regulatory Information
| Aspect | Information | Source(s) |
| GHS Classification | Does not meet GHS hazard criteria according to a large number of reports. | [5] |
| Toxicity | Oral LD50 (rat): >5 g/kg. | [10] |
| Handling Precautions | Wear protective gloves and eye/face protection. Avoid inhalation and contact with skin and eyes. | [4][10] |
| Regulatory Status | FEMA Number: 2302. Permitted for use as a synthetic flavoring substance. | [5][6] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Bio-derived production of cinnamyl alcohol via a three step biocatalytic cascade and metabolic engineering - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of Cinnamyl Isovalerate in Nature: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the natural occurrence, analytical methodologies, and physicochemical properties of cinnamyl isovalerate. This document is intended for researchers, scientists, and professionals in drug development and natural products chemistry.
This compound, a volatile ester recognized for its characteristic fruity and balsamic aroma, has been identified as a naturally occurring compound in select plant species. This technical guide provides an in-depth overview of its presence in the botanical realm, methods for its detection and quantification, and a summary of its known properties.
Natural Occurrence of this compound
To date, the documented natural sources of this compound are primarily within the Cupressaceae family, specifically in the genera Juniperus and Sabina.
Table 1: Documented Natural Sources of this compound
| Family | Genus | Species | Plant Part | Reference |
| Cupressaceae | Juniperus | thurifera | Not specified | [1] |
| Cupressaceae | Sabina | gaussenii | Branches and Leaves | [2][3] |
While this compound is utilized as a flavoring agent with a fruity profile in the food industry, its presence as a natural constituent in common fruits has not been definitively established in the reviewed scientific literature. Its reported occurrences are currently limited to the aforementioned woody plants. Quantitative data on the concentration of this compound in these natural sources remains largely uncharacterized in publicly available research.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a distinct spicy, fruity, and floral odor. It is insoluble in water but miscible with oils and ethanol.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₂ | [1] |
| Molecular Weight | 218.29 g/mol | [1] |
| Density | 0.990-0.996 g/cm³ | [1] |
| Refractive Index | 1.517-1.524 | [1] |
| Kovats Retention Index (Standard non-polar) | 1655, 1663 | [1] |
| Kovats Retention Index (Semi-standard non-polar) | 1670 | [1] |
Experimental Protocols
The isolation and identification of this compound and its derivatives from natural sources involve multi-step extraction and analytical procedures. The following is a generalized workflow based on methodologies reported for Sabina gaussenii.[2][3]
Extraction and Isolation Workflow
Analytical Methods for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the identification and quantification of volatile compounds like this compound in plant extracts.
Key Experimental Parameters for GC-MS Analysis:
-
Sample Preparation: Plant material is typically extracted with a suitable solvent (e.g., methanol, acetone). The resulting extract is filtered, concentrated, and may undergo derivatization to improve the volatility and detectability of target compounds.
-
Gas Chromatography (GC):
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5) is commonly used.
-
Carrier Gas: Helium is the standard carrier gas.
-
Temperature Program: An initial oven temperature is held, then ramped up to a final temperature to ensure the separation of compounds with different boiling points.
-
Injection Mode: Split or splitless injection may be used depending on the concentration of the analyte.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron ionization (EI) at 70 eV is typical for creating reproducible mass spectra.
-
Detection: A mass analyzer (e.g., quadrupole) detects the fragmented ions.
-
Identification: Compound identification is achieved by comparing the obtained mass spectrum and retention index with spectral libraries (e.g., NIST, Wiley) and authenticated standards.
-
Quantification: For quantitative analysis, a calibration curve is generated using a certified reference standard of this compound. An internal standard may be used to improve accuracy and precision.
-
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing any biological signaling pathways in which this compound is directly involved. Further research is required to elucidate its potential biological activities and mechanisms of action.
Conclusion
This compound is a naturally occurring ester found in specific members of the Cupressaceae family. While its aromatic properties are utilized in the flavor and fragrance industries, its natural distribution appears to be limited, and quantitative data on its concentration in these sources are scarce. The methodologies for its extraction and analysis are well-established, primarily relying on solvent extraction followed by chromatographic and spectrometric techniques. Future research should focus on broader screening of the plant kingdom to identify new natural sources, quantifying its concentration in known sources, and investigating its potential bioactivities and associated signaling pathways.
References
The Biosynthesis of Cinnamyl Isovalerate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamyl isovalerate is a volatile ester that contributes to the characteristic aroma of various plants, including species of Juniperus and Sabina.[1][2][3] As a natural product, it holds potential for applications in the fragrance, flavor, and pharmaceutical industries. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at its sustainable production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants, detailing the precursor pathways, the key enzymatic step, and potential regulatory mechanisms. It also includes detailed experimental protocols for the identification and characterization of the components of this pathway and summarizes relevant quantitative data from related systems.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a convergent pathway that unites precursors from two distinct metabolic routes: the phenylpropanoid pathway and the catabolism of the branched-chain amino acid, leucine. The final step involves the esterification of cinnamyl alcohol with isovaleryl-Coenzyme A (isovaleryl-CoA), a reaction catalyzed by an alcohol acyltransferase (AAT).
Precursor Biosynthesis
Cinnamyl Alcohol: The Phenylpropanoid Pathway
Cinnamyl alcohol is a monolignol derived from the aromatic amino acid L-phenylalanine via the core phenylpropanoid pathway. This pathway is one of the most extensively studied routes in plant secondary metabolism.
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid. This is the committed step of the phenylpropanoid pathway.
-
Cinnamate-4-Hydroxylase (C4H): C4H, a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para-position to form p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): 4CL activates the carboxyl group of p-coumaric acid by forming a thioester bond with Coenzyme A, yielding p-coumaroyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR): CCR reduces cinnamoyl-CoA to cinnamaldehyde.
-
Cinnamyl Alcohol Dehydrogenase (CAD): CAD catalyzes the final reduction of cinnamaldehyde to cinnamyl alcohol.
Isovaleryl-CoA: Leucine Catabolism
Isovaleryl-CoA is an intermediate in the catabolism of the branched-chain amino acid L-leucine. In plants, this process is thought to occur primarily in the mitochondria.[4]
The initial steps involve:
-
Branched-Chain Amino Acid Transaminase (BCAT): Leucine is first transaminated to α-ketoisocaproate.
-
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This multi-enzyme complex catalyzes the oxidative decarboxylation of α-ketoisocaproate to form isovaleryl-CoA.
The Final Step: Esterification by Alcohol Acyltransferases (AATs)
The formation of this compound from cinnamyl alcohol and isovaleryl-CoA is catalyzed by an Alcohol Acyltransferase (AAT). AATs are a large and diverse family of enzymes that play a crucial role in the biosynthesis of volatile esters in plants, which are important for fruit flavor and floral scent.
Plant AATs typically belong to the BAHD superfamily of acyltransferases, named after the first four characterized members of this family: B enzylalcohol O-a cetyltransferase (BEAT), A nthocyanin O-h ydroxycinnamoyltransferase (AHCT), A nthranilate N-h ydroxycinnamoyl/benzoyltransferase (HCBT), and D eacetylvindoline 4-O-a cetyltransferase (DAT). These enzymes utilize acyl-CoA thioesters as the acyl donor and a wide range of alcohols as acyl acceptors.
While an AAT specific for the synthesis of this compound has not yet been biochemically characterized, the broad substrate specificity of many AATs suggests that an enzyme with this activity is likely to exist in plants that produce this compound. For instance, AATs from various fruits have been shown to utilize a range of alcohol and acyl-CoA substrates.[5]
Regulation of Biosynthesis
The biosynthesis of this compound is likely regulated at multiple levels, from the transcriptional control of biosynthetic genes to the availability of precursors.
Transcriptional Regulation
The expression of genes in the phenylpropanoid pathway is tightly regulated by a network of transcription factors, most notably members of the R2R3-MYB family.[6] These transcription factors can act as activators or repressors of pathway genes in response to developmental cues (e.g., flower opening) and environmental stimuli (e.g., light).[7][8] Similarly, the genes involved in branched-chain amino acid catabolism are also subject to transcriptional regulation, often in response to light and circadian rhythms.[9] It is plausible that a coordinated transcriptional program governs the flux of precursors into the biosynthesis of this compound.
Signaling Pathways
The production of floral volatiles is often under the control of complex signaling pathways. Light quality and photoperiod have been shown to influence the emission of floral scents by modulating the expression of biosynthetic genes.[7] Hormones such as jasmonates are also known to be involved in the regulation of floral scent production. The signaling cascades that control the biosynthesis of this compound are likely to be integrated with these broader regulatory networks.
Experimental Protocols
Identification and Quantification of this compound in Plant Tissue
This protocol describes the extraction and analysis of this compound from plant tissue using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Plant tissue (e.g., leaves, flowers)
-
20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa
-
Saturated NaCl solution
-
Internal standard (e.g., ethyl caprate)
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
GC-MS system
Procedure:
-
Weigh 0.5 g of fresh plant tissue into a 20 mL headspace vial.
-
Add 2 mL of saturated NaCl solution to inhibit enzymatic activity.
-
Add a known amount of internal standard.
-
Immediately seal the vial.
-
Incubate the vial at 60°C for 10 min.
-
Expose the SPME fiber to the headspace of the vial for 30 min at 60°C.
-
Inject the adsorbed volatiles into the GC-MS by desorbing the fiber in the injector port at 250°C for 5 min.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Identify this compound by comparing its mass spectrum and retention time with an authentic standard.
-
Quantify the compound by comparing its peak area to that of the internal standard.
In Vitro Characterization of a Candidate Alcohol Acyltransferase
This protocol describes a general method for assaying the activity of a candidate AAT enzyme.
Materials:
-
Purified recombinant candidate AAT enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Cinnamyl alcohol
-
Isovaleryl-CoA
-
Dodecane (B42187) (for extraction)
-
GC-MS system
Procedure:
-
Prepare a reaction mixture containing 50 µL of assay buffer, 1 mM cinnamyl alcohol, 0.5 mM isovaleryl-CoA, and a suitable amount of purified enzyme in a final volume of 100 µL.
-
Incubate the reaction at 30°C for 30 min.
-
Stop the reaction by adding 100 µL of dodecane containing an internal standard (e.g., ethyl caprate) and vortexing vigorously.
-
Centrifuge to separate the phases.
-
Analyze 1 µL of the dodecane phase by GC-MS to quantify the this compound produced.
-
Perform control reactions without enzyme and without each substrate to account for non-enzymatic reactions and contaminating compounds.
Quantitative Data Summary
Specific kinetic data for an AAT that synthesizes this compound is not yet available in the literature. However, data from characterized AATs acting on similar substrates can provide an estimate of the expected kinetic parameters.
Table 1: Kinetic Parameters of Selected Plant Alcohol Acyltransferases
| Enzyme | Plant Source | Alcohol Substrate | Acyl-CoA Substrate | Km (µM) | Reference |
| BEAT | Clarkia breweri | Benzyl alcohol | Acetyl-CoA | 530 | (Dudareva et al., 1998) |
| SAAT | Fragaria x ananassa | Geraniol | Acetyl-CoA | 35 | (Aharoni et al., 2000) |
| AAT1 | Malus x domestica | Butanol | Acetyl-CoA | 130 | (Souleyre et al., 2005) |
| PhCFAT | Petunia hybrida | Coniferyl alcohol | Acetyl-CoA | 150 | (Dexter et al., 2007) |
Note: This table provides examples of kinetic data for related enzymes and is intended for comparative purposes.
Conclusion and Future Perspectives
The biosynthesis of this compound in plants represents a fascinating intersection of primary and secondary metabolism. While the general framework of the pathway can be inferred from our extensive knowledge of the phenylpropanoid pathway, branched-chain amino acid catabolism, and the function of alcohol acyltransferases, significant gaps in our understanding remain. The identification and characterization of the specific AAT responsible for this compound synthesis in a producing plant species is a key area for future research. Furthermore, elucidating the coordinated regulation of the precursor pathways will be essential for developing effective metabolic engineering strategies. The information and protocols provided in this guide offer a solid foundation for researchers to explore the biosynthesis of this and other valuable plant-derived esters.
References
- 1. This compound | C14H18O2 | CID 5355855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Two New this compound Derivatives from Sabina gaussenii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two New this compound Derivatives from Sabina gaussenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification, characterization and cloning of isovaleryl-CoA dehydrogenase from higher plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 6. Biosynthesis and Regulation of Phenylpropanoids in Plants | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling the regulation of floral fragrance biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d.lib.msu.edu [d.lib.msu.edu]
Cinnamyl Isovalerate (CAS 140-27-2): A Comprehensive Physicochemical Profile for Researchers
An In-depth Technical Guide for Scientists and Drug Development Professionals
Cinnamyl isovalerate, with the CAS number 140-27-2, is an ester recognized for its characteristic spicy, floral, and fruity aroma.[1][2] This colorless to pale yellow liquid is a significant component in the flavor and fragrance industries.[3][4] This guide provides a detailed overview of its physicochemical properties, standardized experimental protocols for their determination, and a logical workflow for its quality control, designed for researchers, scientists, and professionals in drug development.
Physicochemical Data Summary
The quantitative physicochemical data for this compound are summarized in the table below, providing a clear comparison of its key properties.
| Property | Value | Units | Conditions | Reference(s) |
| Molecular Formula | C₁₄H₁₈O₂ | [3] | ||
| Molecular Weight | 218.29 | g/mol | [3][5] | |
| Appearance | Colorless to pale yellow liquid | [1][3][5] | ||
| Boiling Point | 312 - 315 | °C | @ 760.00 mm Hg | [1][5] |
| Density | 0.990 - 0.996 | g/mL | @ 25.00 °C | [1][3] |
| Refractive Index | 1.517 - 1.524 | @ 20.00 °C | [1][3][5] | |
| Flash Point | > 100 | °C | Closed Cup | [1][6] |
| Vapor Pressure | 0.000260 | mmHg | @ 25.00 °C (estimated) | [1][7] |
| logP (o/w) | 4.013 | (estimated) | [1][7] | |
| Water Solubility | 8.282 | mg/L | @ 25 °C (estimated) | [1][7] |
| Solubility in Organic Solvents | Soluble | In alcohol and fixed oils | [1][3][7] | |
| Acid Value | ≤ 1.0 | mg KOH/g | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standardized methods and can be adapted for laboratory settings.
Determination of Boiling Point
The boiling point of this compound can be determined using the Thiele tube method, a common and effective technique for small sample volumes.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., fusion tube)
-
Capillary tube (sealed at one end)
-
Heating mantle or Bunsen burner
-
Mineral oil or silicone oil
Procedure:
-
Fill the Thiele tube with a suitable heating oil to the level of the side arm.
-
Place a small amount of this compound into the small test tube.
-
Invert the sealed capillary tube and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly into the Thiele tube, making sure the heating oil level is above the sample but below the opening of the test tube.
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Measurement of Density
The density of liquid this compound can be accurately measured using a pycnometer.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty pycnometer on an analytical balance and record the mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath set to 25°C until it reaches thermal equilibrium.
-
Adjust the water level to the calibration mark, ensuring no air bubbles are present. Dry the outside of the pycnometer.
-
Weigh the pycnometer filled with water and record the mass (m₂).
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound and repeat the thermal equilibration at 25°C.
-
Adjust the liquid level to the calibration mark, dry the exterior, and weigh the pycnometer, recording the mass (m₃).
-
The density (ρ) of this compound is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at 25°C.
Determination of Refractive Index
An Abbe refractometer is a standard instrument for measuring the refractive index of liquids like this compound.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (set to 20°C)
-
Dropper
-
Lens paper and ethanol (B145695) for cleaning
Procedure:
-
Turn on the refractometer and the circulating water bath to maintain the prism temperature at 20°C.
-
Clean the surfaces of the illuminating and refracting prisms with ethanol and lens paper.
-
Using a dropper, place a few drops of this compound onto the surface of the lower prism.
-
Close the prisms and ensure the liquid spreads evenly between them.
-
Adjust the light source and the mirror to get optimal illumination of the field of view.
-
Rotate the knob to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
If the dividing line is colored, adjust the compensator to remove the dispersion and obtain a sharp, achromatic line.
-
Read the refractive index value from the scale.
Flash Point Determination
The closed-cup method, such as the Pensky-Martens closed-cup tester, is suitable for determining the flash point of this compound.[6][8]
Apparatus:
-
Pensky-Martens closed-cup flash point tester
-
Heat source
-
Stirrer
-
Ignition source (e.g., gas flame or electric igniter)
Procedure:
-
Pour the this compound sample into the test cup up to the filling mark.
-
Place the lid on the cup, ensuring it is properly sealed.
-
Insert the thermometer into the lid.
-
Begin heating the sample at a slow, constant rate while continuously stirring.
-
At regular temperature intervals, apply the ignition source to the opening in the cup lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite momentarily.[7]
Water Solubility Assessment
The flask method, as described in OECD Guideline 105, is appropriate for determining the water solubility of this compound, which is sparingly soluble in water.[5][9]
Apparatus:
-
Flask with a stirrer
-
Constant temperature bath (set to 25°C)
-
Analytical method for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
-
Centrifuge or filtration system
Procedure:
-
An excess amount of this compound is added to a known volume of distilled water in a flask.
-
The flask is placed in a constant temperature bath at 25°C and stirred for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, the mixture is centrifuged or filtered to separate the undissolved ester from the aqueous solution.
-
The concentration of this compound in the clear aqueous phase is then determined using a suitable and validated analytical method like GC-MS.
-
The determined concentration represents the water solubility of the compound at 25°C.
Visualizations
Logical Workflow for Quality Control of this compound
The following diagram illustrates a typical workflow for the quality control of this compound in a manufacturing setting, ensuring the final product meets the required specifications.
Caption: Quality Control Workflow for this compound.
References
- 1. scimed.co.uk [scimed.co.uk]
- 2. mt.com [mt.com]
- 3. ASTM D92 - Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester - Savant Labs [savantlab.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. books.google.cn [books.google.cn]
- 6. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 7. precisionlubrication.com [precisionlubrication.com]
- 8. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 9. filab.fr [filab.fr]
The Flavor Profile of Cinnamyl Isovalerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl isovalerate is a significant flavor and fragrance ingredient, valued for its complex and multifaceted sensory profile. An ester of cinnamyl alcohol and isovaleric acid, it is characterized by a unique combination of fruity, spicy, and sweet notes. This technical guide provides an in-depth analysis of the flavor profile of this compound, detailing its organoleptic properties, quantitative sensory data, and the methodologies used for its evaluation. Furthermore, it explores the biochemical pathways involved in its perception, offering a comprehensive resource for professionals in research, development, and pharmacology.
Organoleptic Profile
The flavor and aroma of this compound are intricate, with nuances that can be perceived differently depending on the concentration and the medium in which it is evaluated. The overarching characteristics are fruity and spicy, with a range of supporting notes.
Odor Profile: The aroma of this compound is predominantly characterized by a blend of sweet, spicy, and fruity notes. Descriptors frequently used by sensory panelists include melon, cherry, apple, and green apple.[1] At lower concentrations, more subtle nuances emerge, such as fermented, winey, and yeasty notes with woody and fruity undertones.[1] Some evaluations also report soft, aromatic, and balsamic characteristics.[1]
Taste Profile: When tasted, this compound presents a flavor that is consistent with its aromatic profile. The primary taste is described as fruity, with specific notes of cherry, melon, and pineapple with green nuances.[1] At concentrations between 1.00 and 10.00 ppm, its taste is further described as fruity, winey, and fermented with pear, honey, and blueberry nuances.[1]
Quantitative Data
Quantitative analysis of this compound's flavor profile provides objective measures of its sensory attributes. This data is crucial for consistent application in product formulation and for understanding its potency.
| Parameter | Value | Reference |
| Taste Detection Threshold | Not explicitly defined in the provided results. A descriptive taste evaluation is provided at 1.00 - 10.00 ppm. | [1] |
| Odor Detection Threshold | Not explicitly defined in the provided results. | |
| Flavor Profile at 1.00 - 10.00 ppm | Fruity, winey, fermented with pear, honey, and blueberry nuances. | [1] |
| Odor Profile at 1.00% | Sour, fermented and winey, yeasty with woody and fruity nuances. | [1] |
| Odor Profile at 100.00% | Sweet, spicy, melon, cherry, green apple. | [1] |
Experimental Protocols
The characterization of this compound's flavor profile relies on standardized sensory evaluation and instrumental analysis methodologies.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
QDA is employed to identify and quantify the specific sensory attributes of this compound.[2]
1. Panelist Selection and Training:
-
Screening: A group of 10-12 individuals are screened for their sensory acuity, ability to discriminate between different tastes and aromas, and their verbal fluency in describing sensory experiences.[2]
-
Training: The selected panelists undergo extensive training (approximately 40-120 hours) to develop a comprehensive and consensus-based lexicon for describing the aroma and flavor of fruity esters.[2] Reference standards representing specific aroma notes (e.g., ethyl butyrate (B1204436) for fruity, eugenol (B1671780) for spicy) are used to calibrate the panelists.
2. Lexicon Development:
-
The trained panel, guided by a panel leader, is presented with various concentrations of this compound in a neutral base (e.g., deodorized mineral oil for aroma, or a 5% sugar solution for taste).
-
Through open discussion, the panel generates a list of descriptive terms for the aroma, flavor, and aftertaste. This list is then refined to a final set of non-overlapping attributes with clear definitions. A sample lexicon is provided in the table below.
3. Sample Evaluation:
-
Samples of this compound are prepared at standardized concentrations in a neutral medium.
-
Evaluations are conducted in individual sensory booths under controlled lighting and temperature to minimize environmental distractions.
-
Panelists independently rate the intensity of each attribute on a structured scale (e.g., a 15-point line scale anchored with "low" and "high").
4. Data Analysis:
-
The intensity ratings from each panelist are collected and statistically analyzed to determine the mean intensity for each attribute.
-
The results are often visualized using a spider web or radar plot to provide a comprehensive flavor profile.
Sample Sensory Lexicon for this compound
| Attribute | Definition | Reference Standard |
| Fruity | A general sensation of ripe fruit. | Ethyl Acetate solution |
| Spicy | Aromatic sensation reminiscent of spices. | Cinnamaldehyde solution |
| Sweet | Basic taste associated with sugars. | Sucrose solution |
| Green | Sensation of freshly cut green vegetation. | Hexenal solution |
| Waxy | Sensation associated with the texture and aroma of wax. | Dodecanal solution |
| Fermented | Aroma associated with alcoholic fermentation. | Dilute solution of beer |
| Winey | Aroma characteristic of wine. | Dilute solution of white wine |
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.[3]
1. Sample Preparation:
-
A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane).
-
For complex matrices, a volatile extraction method such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) may be employed to isolate the volatile and semi-volatile compounds.
2. GC Separation:
-
The prepared sample is injected into a gas chromatograph.
-
The GC is equipped with a capillary column appropriate for the separation of esters and other flavor compounds (e.g., a DB-5 or DB-Wax column).
-
The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and polarity.
3. Olfactory Detection:
-
The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and a heated sniffing port.
-
A trained sensory analyst sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.
4. Data Analysis:
-
The retention times of the detected odors are matched with the peaks from the chemical detector to identify the compound responsible for each aroma.
-
Techniques such as Aroma Extract Dilution Analysis (AEDA) can be used, where the sample is serially diluted and re-analyzed by GC-O to determine the flavor dilution (FD) factor for each odorant, indicating its relative potency.
Signaling Pathways and Visualization
The perception of this compound's flavor is a complex process initiated by the interaction of the molecule with specific receptors in the olfactory and gustatory systems. The fruity and spicy aroma is primarily detected by olfactory receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs).
When this compound, a volatile ester, enters the nasal cavity, it binds to specific ORs on the cilia of olfactory sensory neurons. This binding event triggers a conformational change in the receptor, activating an associated G-protein (Gαolf). The activated Gαolf then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and integrated with other sensory information to create the perception of the characteristic fruity and spicy aroma of this compound.
Caption: Olfactory signal transduction pathway for this compound.
The following diagram illustrates the typical workflow for the sensory evaluation of a flavor ingredient like this compound, from initial planning to final data analysis.
Caption: Workflow for sensory evaluation of flavor compounds.
References
The Olfactory Threshold of Cinnamyl Isovalerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamyl isovalerate is a key aroma compound valued for its complex spicy, fruity, and floral scent profile.[1] Understanding its odor threshold is critical for its effective application in fragrance, flavor, and potentially therapeutic contexts. This technical guide provides a comprehensive overview of the current knowledge regarding the odor threshold of this compound, details the experimental protocols for its determination, and illustrates the underlying biochemical signaling pathway of olfaction. Due to the limited availability of a specific, publicly documented odor threshold for this compound, this guide also presents data for structurally related isovalerate esters to provide a comparative context for sensory professionals.
Quantitative Data on Odor Thresholds
| Compound | Odor Detection Threshold (ppm) | Odor Profile |
| n-Propyl Isovalerate | 0.000056 | Fruity, Apple-like |
| Isobutyl Isovalerate | 0.0052 | Fruity, Apple, Pineapple |
| n-Butyl Isovalerate | 0.012 | Fruity, Sweet |
Data sourced from "Measurement of Odor Threshold by Triangle Odor Bag Method".[3]
Experimental Protocols for Odor Threshold Determination
The determination of an odor detection threshold is a sensory analysis technique designed to identify the lowest concentration of a substance that can be perceived by the human sense of smell.[2] A widely accepted and standardized method for this is the Forced-Choice Ascending Concentration Series Method, such as ASTM E679, and the Triangle Odor Bag Method.[4][5][6][7]
Principle
A panel of trained and screened sensory assessors is presented with a series of odorant concentrations in an ascending order. At each concentration level, the panelist is presented with three samples (a "triangle"), where one contains the diluted odorant and the other two are blanks (odor-free air). The panelist's task is to identify the sample that is different from the other two.[8] The individual's threshold is typically calculated as the geometric mean of the last concentration at which they could not detect the odor and the first concentration at which they could.[8]
Materials and Apparatus
-
Odorant: High-purity this compound (>95% GC)[2]
-
Solvent/Diluent: Odor-free air or nitrogen for gaseous dilutions; mineral oil or propylene (B89431) glycol for liquid dilutions.
-
Olfactometer: A device capable of diluting the odorant with odor-free air at precise ratios.
-
Odor Bags: Made of a non-adsorbent, odor-free material (e.g., Tedlar®, Nalophan™).
-
Gas Chromatograph (GC): To verify the concentration of the odorant in the prepared samples.
-
Sensory Panel: A group of at least 8-10 trained panelists, screened for their olfactory acuity and ability to perform consistently in sensory tests.
Detailed Methodology: Triangle Odor Bag Method
-
Panelist Screening and Training: Panelists are selected based on their ability to detect a range of standard odorants at known concentrations. They are trained on the principles of the triangle test and the procedure for sniffing and reporting.
-
Preparation of Odorant Stock: A primary stock solution of this compound is prepared by injecting a known mass of the liquid into an odor bag of a specific volume filled with a known volume of odor-free air. The concentration is calculated in parts per million (ppm) by volume.
-
Preparation of Dilution Series: A series of dilutions is prepared from the stock solution using the olfactometer. The dilution factor typically increases in steps of two or three. Each dilution is presented in a separate odor bag.
-
Sensory Evaluation:
-
Each panelist is presented with a set of three bags at each concentration level. One bag contains the diluted this compound, and the other two contain odor-free air.
-
The panelist sniffs each bag and is required to choose the one that smells different. Even if they are not certain, a choice must be made (forced-choice).
-
The presentation of the samples is randomized to prevent positional bias.
-
The test begins with a very low concentration that is expected to be below the detection threshold and proceeds to higher concentrations.
-
-
Data Analysis:
-
The individual best-estimate threshold (BET) is calculated as the geometric mean of the concentration of the last incorrect guess and the first correct identification.
-
The group's best-estimate threshold is the geometric mean of all the individual BETs.
-
The following diagram illustrates the general workflow for this experimental protocol.
Experimental Workflow for Odor Threshold Determination.
Olfactory Signaling Pathway
The perception of an odor, such as that of this compound, is initiated by the binding of the odorant molecule to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[3][9] These receptors are G-protein coupled receptors (GPCRs).[9][10] The binding event triggers a cascade of intracellular events that ultimately leads to the generation of an electrical signal that is transmitted to the brain.[3][9]
The key steps in the olfactory signal transduction pathway are as follows:
-
Odorant Binding: A volatile molecule of this compound binds to a specific olfactory receptor (OR) in the membrane of an olfactory sensory neuron's cilium.[3][9]
-
G-Protein Activation: This binding causes a conformational change in the OR, which in turn activates a specialized G-protein known as Golf.[9][11] The activated Golf exchanges its bound GDP for GTP.
-
Adenylate Cyclase Activation: The alpha subunit of the activated Golf dissociates and activates the enzyme adenylate cyclase III.[3][11]
-
cAMP Production: Adenylate cyclase III catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a second messenger.[3][9][11]
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.[3][11]
-
Depolarization: The opening of these channels allows an influx of positively charged ions (primarily Ca2+ and Na+) into the cell, causing the neuron's membrane potential to become less negative (depolarization).[9][12]
-
Signal Amplification and Action Potential: The influx of Ca2+ also opens Ca2+-activated chloride channels, leading to an efflux of Cl- ions which further depolarizes the cell. If this depolarization reaches a certain threshold, an action potential (a nerve impulse) is generated.
-
Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed and interpreted as a specific scent.[12][13]
The following diagram provides a visual representation of this signaling cascade.
Olfactory Signal Transduction Pathway.
Conclusion
While a specific odor threshold for this compound remains to be definitively established and published, the methodologies for its determination are well-defined. The data from related isovalerate esters suggest a potentially low odor threshold, consistent with its use as a potent aroma chemical. The underlying mechanism of its perception is the well-characterized olfactory signal transduction cascade, a G-protein coupled receptor-mediated pathway that efficiently converts a chemical signal into a neural impulse. Further research employing standardized sensory analysis protocols is necessary to quantify the precise odor threshold of this compound and to fully characterize its sensory properties for advanced applications in research and industry.
References
- 1. Khan Academy [khanacademy.org]
- 2. imreblank.ch [imreblank.ch]
- 3. youtube.com [youtube.com]
- 4. env.go.jp [env.go.jp]
- 5. fivesenses.com [fivesenses.com]
- 6. env.go.jp [env.go.jp]
- 7. stcroixsensory.blog [stcroixsensory.blog]
- 8. SOP 15 [engineering.purdue.edu]
- 9. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 10. Khan Academy [khanacademy.org]
- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Olfactory system - Wikipedia [en.wikipedia.org]
A Technical Guide to the Solubility of Cinnamyl Isovalerate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of cinnamyl isovalerate, a key fragrance and flavoring agent with potential applications in various scientific fields. Due to a lack of specific quantitative data in publicly available literature, this document focuses on reported qualitative solubility and provides a detailed, adaptable experimental protocol for researchers to determine precise solubility values in various organic solvents.
Introduction to this compound
This compound (CAS No. 140-27-2) is an ester known for its pleasant, fruity, and floral aroma.[1] It is widely used in the fragrance, cosmetic, and food industries.[1] Understanding its solubility in different organic solvents is crucial for formulation development, purification processes, and various research applications where it may be used as a tracer, standard, or active ingredient.
Solubility Profile of this compound
Table 1: Qualitative and Semi-Quantitative Solubility of this compound
| Solvent | Solubility Description | Source |
| Water | Insoluble | [1][2] |
| Water (@ 25 °C) | 8.282 mg/L (estimated) | [3] |
| Ethanol | Miscible | [2] |
| Alcohol (general) | Soluble | [3] |
| Fixed Oils | Miscible | [2][3] |
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the gravimetric method, a reliable and widely used technique for solubility measurement.
Principle
A saturated solution of this compound in the chosen solvent is prepared at a controlled temperature. A known volume of the clear, saturated supernatant is then evaporated to dryness, and the mass of the remaining this compound is determined.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or incubator
-
Vials or flasks with airtight seals
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Evaporating dish or pre-weighed beaker
-
Vacuum oven or desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved this compound at the bottom of the vial is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
Allow the vials to stand undisturbed in the water bath for at least 2 hours to allow the excess solute to settle.
-
Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a volumetric pipette. To avoid disturbing the sediment, it is advisable to use a syringe fitted with a chemically resistant filter.
-
-
Gravimetric Analysis:
-
Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish.
-
Record the combined mass of the dish and the solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a controlled temperature (well below the boiling point of this compound) can be used to facilitate evaporation.
-
Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried this compound residue.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of supernatant withdrawn in mL) * 100
Visualizing Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate key workflows relevant to the study of this compound's solubility.
References
The Dawn of a New Therapeutic Frontier: Discovery and Characterization of Novel Cinnamyl Isovalerate Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The quest for novel therapeutic agents with enhanced efficacy and favorable safety profiles is a perpetual endeavor in drug discovery. Within this landscape, natural products and their synthetic derivatives continue to serve as a rich reservoir of inspiration. This whitepaper provides an in-depth technical overview of the recent discovery, synthesis, and biological evaluation of a promising class of compounds: novel cinnamyl isovalerate derivatives. Emerging research has highlighted their potential as potent cytotoxic agents against various cancer cell lines. This document details the isolation of two novel this compound derivatives from Sabina gaussenii, outlines synthetic strategies for this class of compounds, presents their biological activities with a focus on anticancer effects, and elucidates the potential signaling pathways involved. Comprehensive experimental protocols and quantitative data are provided to facilitate further research and development in this exciting new area.
Introduction: The Therapeutic Potential of Cinnamyl Esters
Cinnamic acid and its derivatives, including cinnamyl esters, are a well-established class of naturally occurring and synthetic compounds with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2] The cinnamoyl moiety is a key pharmacophore found in various biologically active molecules.[1] The esterification of cinnamyl alcohol with various carboxylic acids allows for the generation of a diverse library of derivatives with modulated physicochemical properties and biological activities. This compound, a naturally occurring ester, has been primarily recognized for its use as a flavoring and fragrance agent.[3][4] However, recent discoveries have unveiled its potential in a therapeutic context, specifically in oncology.
Discovery of Novel this compound Derivatives from Sabina gaussenii
A recent chemical investigation into the branches and leaves of the plant Sabina gaussenii led to the isolation and identification of two novel this compound derivatives.[5][6] The structures of these compounds were elucidated using a combination of mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (1D- and 2D-NMR) spectroscopy.[5][6]
Structural Elucidation
The characterization of these novel compounds was achieved through meticulous spectroscopic analysis. High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the molecular formulas. Extensive NMR studies, including 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC, were crucial in establishing the connectivity of atoms and the overall structures of the new derivatives.[5]
Synthesis of this compound Derivatives
While the recently discovered novel this compound derivatives were isolated from a natural source, chemical synthesis provides a reliable and scalable route to these and other analogues for further investigation. The fundamental reaction for producing this compound is the esterification of cinnamyl alcohol with isovaleric acid.[6] Several synthetic methodologies can be employed for this transformation.
Steglich Esterification
A highly efficient method for the synthesis of cinnamyl esters is the Steglich esterification.[7][8] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[8] The reaction proceeds under mild conditions and typically affords high yields.[7] A greener modification of this protocol utilizes acetonitrile (B52724) as the solvent, which simplifies the workup procedure.[9][10]
Enzymatic Synthesis
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of cinnamyl esters. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed to catalyze the esterification of cinnamyl alcohol with various acyl donors.[11][12] Enzymatic synthesis can be performed in non-aqueous media and under mild reaction conditions, which is particularly advantageous for labile molecules.[11][12]
Biological Activity and Therapeutic Potential
The primary therapeutic potential of the novel this compound derivatives identified to date lies in their cytotoxic activity against cancer cells.
Anticancer Activity
The two novel this compound derivatives isolated from Sabina gaussenii, along with other compounds from the plant extract, were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines, including human lung adenocarcinoma (A549), human cervical carcinoma (HeLa), and human gastric carcinoma (BGC-823).[5][6] The cytotoxicity was determined using the sulforhodamine B (SRB) assay.[5]
Table 1: Cytotoxicity of Compounds Isolated from Sabina gaussenii [5][6][11]
| Compound/Extract | Cell Line | IC50 Value |
| 90% Acetone Extract | A549 | 0.98 ± 0.1 μg/mL |
| Compound 6 | HeLa | 0.4 ± 0.1 μM |
| BGC-823 | 0.9 ± 0.2 μM | |
| Compound 19 | HeLa | 1.5 ± 0.4 μM |
| BGC-823 | 7.0 ± 0.8 μM | |
| A549 | 10.6 ± 1.5 μM |
Note: The structures of compounds 1 and 2 were identified as novel this compound derivatives, but their specific cytotoxicity data was not individually reported in the primary literature. The data for compounds 6 and 19, other constituents of the plant, are included to highlight the cytotoxic potential of compounds from this source.
The anticancer effects of cinnamyl esters are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[13][14]
Anti-inflammatory Activity
While specific anti-inflammatory data for the novel this compound derivatives is not yet available, the broader class of cinnamyl derivatives has demonstrated significant anti-inflammatory properties.[15][16] These effects are often mediated through the inhibition of key inflammatory pathways.
Table 2: Anti-inflammatory Activity of Cinnamyl Derivatives
| Compound | Assay | Target/Cell Line | IC50 Value/Effect |
| 9-cinnamyl-9H-purine derivative (5e) | Nitric Oxide Production | LPS-induced Macrophages | 6.4 μM[6] |
| Cinnamaldehyde (B126680) | NF-κB Activation | - | Inhibition of iNOS and COX-2[17] |
| Bornyl cinnamate (B1238496) | Pro-inflammatory molecules | LPS-induced Macrophages | Significant inhibition of NO, PGE2, TNF-α, IL-1β[8] |
Signaling Pathways
The biological activities of cinnamyl derivatives are underpinned by their modulation of critical intracellular signaling pathways. Based on studies of structurally related compounds, the anticancer and anti-inflammatory effects of novel this compound derivatives may be mediated by the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory and pro-survival genes.[8] Cinnamyl derivatives have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[8]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are critical in regulating cell proliferation, differentiation, and apoptosis. Aberrant activation of these pathways is a hallmark of many cancers. Cinnamaldehyde, a related compound, has been shown to inhibit the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner. By modulating these pathways, cinnamyl derivatives can suppress cancer cell growth and survival.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound derivatives.
Experimental Protocols
Synthesis of this compound (Steglich Esterification)
This protocol describes a general method for the synthesis of this compound using a Steglich esterification.
Materials:
-
Cinnamyl alcohol
-
Isovaleric acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve cinnamyl alcohol (1.0 eq) and isovaleric acid (1.2 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) or EDC (1.5 eq) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure this compound.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
This protocol outlines the SRB assay used to determine the cytotoxicity of the novel compounds.[5]
Materials:
-
Adherent cancer cell lines (e.g., A549, HeLa, BGC-823)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
Cell Fixation: After incubation, gently add cold 10% TCA to each well and incubate at 4 °C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Destaining: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Structure–Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters | Anticancer Research [ar.iiarjournals.org]
- 4. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bornyl cinnamate inhibits inflammation-associated gene expression in macrophage cells through suppression of nuclear factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinnamyl alcohol attenuates vasoconstriction by activation of K⁺ channels via NO-cGMP-protein kinase G pathway and inhibition of Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular modeling, and biological evaluation of cinnamic acid metronidazole ester derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship and mechanistic studies for a series of cinnamyl hydroxamate histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Structure-Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Spectroscopic Profile of Cinnamyl Isovalerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cinnamyl isovalerate, a widely used fragrance and flavor ingredient with potential applications in pharmaceutical research.[1][2] This document is intended to serve as a core reference for researchers and professionals involved in the identification, characterization, and quality control of this compound.
Chemical Structure and Properties
This compound, with the molecular formula C₁₄H₁₈O₂, is the ester of cinnamyl alcohol and isovaleric acid.[1][3][4] Its structure is characterized by a phenyl group, a propenyl chain, and an isovalerate moiety.
Synonyms: 3-phenyl-2-propen-1-yl 3-methylbutanoate, Cinnamyl 3-methylbutanoate[3][5] CAS Number: 140-27-2[1][3] Molecular Weight: 218.29 g/mol [1][3][4]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, crucial for its structural elucidation and purity assessment.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for identifying and quantifying volatile compounds like this compound. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern.
| m/z | Relative Intensity (%) | Plausible Fragment |
| 85 | 99.99 | [C₄H₅O]⁺ (isovaleryl cation) |
| 57 | 85.59 | [C₄H₉]⁺ (isobutyl cation) |
| 117 | 51.96 | [C₉H₉]⁺ (cinnamyl cation) |
| 115 | 37.04 | [C₉H₇]⁺ |
| 41 | 22.43 | [C₃H₅]⁺ (allyl cation) |
| Data sourced from PubChem, acquired via GC-MS with EI-B ionization.[3] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~1735 | C=O (Ester) | Stretching |
| ~1650 | C=C (Alkenyl) | Stretching |
| ~1600, ~1490, ~1450 | C=C (Aromatic) | Stretching |
| ~3030 | C-H (Aromatic/Vinylic) | Stretching |
| ~2960, ~2870 | C-H (Aliphatic) | Stretching |
| ~1240, ~1160 | C-O (Ester) | Stretching |
| The carbonyl absorption at 1735 cm⁻¹ is a prominent feature, consistent with the presence of the ester functional group.[5][6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR (Predicted Chemical Shifts in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~173.0 |
| Phenyl C1 | ~136.0 |
| Phenyl C2, C6 | ~128.5 |
| Phenyl C3, C5 | ~128.0 |
| Phenyl C4 | ~126.5 |
| C=C (β-carbon) | ~134.0 |
| C=C (α-carbon) | ~123.0 |
| O-CH₂ | ~65.0 |
| CH₂ (isovalerate) | ~43.4 |
| CH (isovalerate) | ~25.7 |
| CH₃ (isovalerate) | ~22.4 |
| Predicted values are based on typical chemical shift ranges for similar functional groups.[7] |
¹H NMR (Predicted Chemical Shifts and Multiplicities in CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.2-7.4 | Multiplet | - |
| C=CH (β-proton) | ~6.6 | Doublet of Triplets | ~15.8, ~1.5 |
| CH=C (α-proton) | ~6.2 | Doublet of Triplets | ~15.8, ~6.5 |
| O-CH₂ | ~4.7 | Doublet | ~6.5 |
| CH₂ (isovalerate) | ~2.2 | Doublet | ~7.0 |
| CH (isovalerate) | ~2.1 | Multiplet (Septet) | ~6.8 |
| CH₃ (isovalerate) | ~0.95 | Doublet | ~6.8 |
| Predicted values are based on typical chemical shift ranges and coupling patterns. |
Experimental Protocols
The following are representative protocols for the acquisition of spectroscopic data for this compound, compiled from established methodologies for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the this compound sample in a suitable solvent such as hexane (B92381) or methanol.
-
Injection: Inject 1 µL of the diluted sample into the GC-MS system with a split ratio (e.g., 50:1). The injector temperature is typically set to 250°C.
-
Gas Chromatography: Employ a capillary column (e.g., HP-5MS). The carrier gas is helium at a constant pressure. A suitable temperature program would be an initial temperature of 70°C, ramped at 2°C/min to 270°C.[6]
-
Mass Spectrometry: Use Electron Impact (EI) ionization at 70 eV. The detector and quadrupole temperatures are maintained at approximately 230°C and 150°C, respectively.[6]
-
Data Analysis: Identify the compound by comparing its retention time and mass spectrum with reference libraries such as NIST and Wiley.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR Method): Place a small drop of neat this compound directly onto a clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium).
-
Instrument Setup: Set the spectral range from 4000 to 400 cm⁻¹. Select an appropriate resolution (e.g., 4 cm⁻¹).
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Acquire the spectrum of the sample. To improve the signal-to-noise ratio, multiple scans can be averaged.
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For ¹H NMR, dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent, commonly deuterated chloroform (B151607) (CDCl₃). For ¹³C NMR, a higher concentration of 50-100 mg is recommended. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
NMR Tube: Transfer the solution to a clean 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed. The resulting spectrum is phased, baseline corrected, and referenced to the TMS signal.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. areme.co.jp [areme.co.jp]
- 4. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 5. This compound | C14H18O2 | CID 5355855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vipsen.vn [vipsen.vn]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cinnamyl Isovalerate from Cinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl isovalerate is an ester recognized for its characteristic fruity and balsamic aroma, finding applications in the fragrance, flavor, and cosmetic industries.[1] Beyond its sensory properties, the structural motif of cinnamyl esters is of interest in medicinal chemistry and drug development due to the biological activities associated with cinnamic acid and its derivatives. This document provides detailed protocols for the synthesis of this compound from cinnamyl alcohol and isovaleric acid, focusing on three common and effective esterification methods: enzymatic catalysis, Steglich esterification, and Fischer esterification. Each method offers distinct advantages concerning reaction conditions, yield, and environmental impact.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₈O₂ |
| Molecular Weight | 218.29 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fruity, balsamic |
| Boiling Point | 313 °C at 760 mmHg |
| Purity (Commercial) | 97% - 99.84%[1] |
Comparative Data of Synthesis Methodologies
The following table summarizes typical reaction conditions and yields for the synthesis of cinnamyl esters, providing a comparative overview of the different methodologies. Data for this compound is extrapolated from analogous reactions with similar short-chain carboxylic acids.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Enzymatic (Lipase) | Immobilized Lipase (B570770) (e.g., Novozym 435) | Solvent-free or Organic Solvent (e.g., Hexane) | 40 - 60 | 3 - 24 h | 80 - 95 |
| Steglich Esterification | DCC or EDC, DMAP | Dichloromethane (B109758) or Acetonitrile (B52724) | Room Temperature - 45 | 1.5 - 3 h | 70 - 98 |
| Fischer Esterification | Concentrated H₂SO₄ | Excess Alcohol or Toluene (B28343) | Reflux | 1 - 5 h | 65 - 85 |
Experimental Protocols
Enzymatic Synthesis using Immobilized Lipase
This method offers a green and highly selective route to this compound under mild reaction conditions. Immobilized lipases, such as Novozym 435, are commonly used as biocatalysts.
Materials:
-
Cinnamyl alcohol
-
Isovaleric acid
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., n-hexane, optional)
-
Molecular sieves (optional, for water removal)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, combine cinnamyl alcohol (1 equivalent) and isovaleric acid (1.5 equivalents).
-
If using a solvent, add n-hexane.
-
Add immobilized lipase (typically 2-5% by weight of substrates).
-
Add molecular sieves to remove the water produced during the reaction, which can improve the conversion rate.
-
Stir the mixture at a constant temperature (e.g., 50°C) for 12-24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, filter to remove the immobilized lipase. The lipase can often be washed and reused.
-
Wash the organic phase with a 5% sodium bicarbonate solution to remove unreacted isovaleric acid, followed by a brine wash.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
Steglich Esterification
The Steglich esterification is a mild and highly efficient method for synthesizing esters from carboxylic acids and alcohols using a carbodiimide (B86325) coupling agent and a nucleophilic catalyst.[3] This method is particularly suitable for acid-sensitive substrates. A greener modification of this protocol utilizes acetonitrile as the solvent and can yield high purity product with minimal purification.[4]
Materials:
-
Cinnamyl alcohol
-
Isovaleric acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or Acetonitrile
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve isovaleric acid (1.2 equivalents), cinnamyl alcohol (1 equivalent), and DMAP (0.1 equivalents) in anhydrous DCM or acetonitrile.
-
In a separate flask, dissolve DCC (1.5 equivalents) or EDC (1.5 equivalents) in the same anhydrous solvent.
-
Slowly add the DCC/EDC solution to the reaction mixture under continuous stirring at room temperature.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to stir at room temperature for 1.5 to 3 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, if using DCC, filter off the DCU precipitate.
-
Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Fischer Esterification
This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5] To achieve high yields, the equilibrium is typically shifted towards the products by using an excess of one reactant or by removing water as it is formed.[6]
Materials:
-
Cinnamyl alcohol
-
Isovaleric acid
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene (optional, for azeotropic removal of water with a Dean-Stark apparatus)
-
Diethyl ether or other extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reflux apparatus (condenser, heating mantle)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine cinnamyl alcohol (1 equivalent) and isovaleric acid (2-3 equivalents). Using an excess of the less expensive reagent can drive the reaction forward.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.
-
Alternatively, use an equimolar amount of reactants in toluene and set up a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction mixture to reflux with constant stirring for 1-5 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer carefully with water, then with saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Visualizations
Signaling Pathway Diagram
Caption: Overview of synthetic routes to this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and purification.
References
- 1. CAS 140-27-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Kinetics of Enzymatic Synthesis of Cinnamyl Butyrate by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. community.wvu.edu [community.wvu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Cinnamyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl isovalerate is an ester known for its characteristic fruity and balsamic aroma, finding applications in the fragrance, flavor, and cosmetic industries.[1] As a derivative of cinnamyl alcohol, its core structure is of interest in medicinal chemistry due to the prevalence of the cinnamate (B1238496) moiety in various biologically active natural products. The enzymatic synthesis of such esters using lipases presents a green and highly selective alternative to traditional chemical methods. Lipases operate under mild conditions, minimizing degradation of thermolabile compounds and offering high purity of the final product.[2]
This document provides detailed protocols for the synthesis of this compound via lipase-catalyzed esterification and transesterification, primarily utilizing the robust and widely-used immobilized lipase, Novozym 435. While specific literature on this compound synthesis is limited, the provided protocols are adapted from established methods for structurally similar cinnamyl esters, such as cinnamyl acetate (B1210297) and cinnamyl butyrate.
Product Information
| Property | Value | Reference |
| Chemical Name | 3-phenyl-2-propenyl 3-methylbutanoate | [3] |
| Synonyms | Cinnamyl 3-methylbutanoate, Isovaleric acid, cinnamyl ester | [4][5] |
| CAS Number | 140-27-2 | [4] |
| Molecular Formula | C14H18O2 | [1][4] |
| Molecular Weight | 218.29 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Odor | Fruity, balsamic, spicy, floral | [5][6] |
| Boiling Point | 313-315 °C | [6] |
| Specific Gravity | 0.991 - 0.996 @ 25 °C | [3][6] |
| Refractive Index | 1.518 - 1.524 @ 20 °C | [3][6] |
Reaction Schematics
The enzymatic synthesis of this compound can be achieved through two primary routes: direct esterification of cinnamyl alcohol with isovaleric acid or transesterification of cinnamyl alcohol with an isovalerate ester.
Esterification Reaction
References
Application Notes & Protocols: Microwave-Assisted Synthesis of Cinnamyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of cinnamyl isovalerate, a valuable aroma compound, utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times and improved energy efficiency.[1][2][3][4] The protocol is based on the Fischer esterification of cinnamyl alcohol and isovaleric acid. This application note includes reaction parameters, purification procedures, and characterization data.
Introduction
This compound is an ester known for its sweet, fruity, and balsamic aroma, with applications in the fragrance, flavor, and potentially pharmaceutical industries.[5][6] Traditional synthesis methods often require prolonged heating under reflux, leading to high energy consumption and the potential for side product formation.[1][2] Microwave-assisted synthesis provides a rapid and efficient alternative by directly heating the reaction mixture, leading to faster reaction rates and potentially higher yields.[4][7][8] This protocol details a solvent-free, microwave-assisted approach to synthesize this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₂ | [5][9] |
| Molecular Weight | 218.29 g/mol | [5][9] |
| Appearance | Colorless to slightly yellow liquid | [5] |
| Boiling Point | 312 - 314 °C | [5] |
| Density | 0.992 - 0.994 g/mL at 25 °C | [5][10] |
| Refractive Index | 1.518 - 1.524 at 20 °C | [5][6] |
| CAS Number | 140-27-2 | [5][9] |
Experimental Protocol
This protocol is adapted from a general procedure for microwave-assisted esterification of cinnamyl alcohol.[1][2]
Materials:
-
Cinnamyl alcohol (98%)
-
Isovaleric acid (99%)
-
Butylstannoic acid (catalyst)
-
Ethyl ether
-
Anhydrous magnesium sulfate
-
Deionized water
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
Equipment:
-
Microwave reactor (e.g., multimode microwave reactor)
-
Round bottom flask (appropriate for the microwave reactor)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Scheme:
Caption: Fischer esterification of cinnamyl alcohol and isovaleric acid.
Procedure:
-
Reactant Mixture Preparation: In a microwave-safe reaction vessel, combine cinnamyl alcohol (e.g., 0.1 mol), isovaleric acid (e.g., 0.1 mol), and butylstannoic acid (e.g., 0.15 wt% of total reactants).
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a constant temperature of 140 °C for 10-20 minutes with magnetic stirring.[1][2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the crude product in ethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
-
Characterization: The structure of the synthesized this compound can be confirmed using spectroscopic methods such as FTIR, ¹H-NMR, and ¹³C-NMR.[1][2]
Microwave Synthesis Workflow
Caption: Workflow for microwave-assisted synthesis of this compound.
Discussion
The application of microwave irradiation significantly accelerates the esterification process, reducing the reaction time from hours to minutes when compared to conventional heating methods.[1][2] The solvent-free conditions also contribute to a greener synthesis by minimizing waste. The use of a catalyst like butylstannoic acid is crucial for achieving high conversion rates in a short time. The purification process is a standard extraction procedure designed to remove the catalyst, any unreacted starting materials, and byproducts. The final product should be characterized to confirm its identity and purity.
Safety Precautions
-
Microwave synthesis should be carried out in a certified microwave reactor designed for chemical reactions. Domestic microwave ovens should not be used.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Isovaleric acid has a strong, unpleasant odor. Handle it with care.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound, 140-27-2 [thegoodscentscompany.com]
- 7. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C14H18O2 | CID 5355855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
GC-MS analysis of cinnamyl isovalerate
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Cinnamyl Isovalerate
Introduction
This compound (CAS No. 140-27-2) is an ester recognized for its distinct sweet, fruity, and slightly spicy aroma.[1] This colorless to pale yellow liquid is a valued component in the flavor and fragrance industries, utilized in perfumes, cosmetics, and as a flavoring agent in foods like baked goods and beverages.[1][2][3] Beyond its sensory applications, derivatives of this compound have demonstrated potential in pharmaceutical research, exhibiting cytotoxic activity against certain cancer cell lines.[1][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the analysis of volatile and semi-volatile compounds like this compound.[5] It combines the powerful separation capabilities of gas chromatography with the precise detection and identification abilities of mass spectrometry.[6] This methodology is essential for quality control, identification of components in complex mixtures such as essential oils, and quantitative analysis.[5][6][7][8]
Application Notes
Principle of GC-MS Analysis
The GC-MS technique involves a two-step process. First, the sample is injected into the Gas Chromatograph (GC), where it is vaporized.[8] An inert carrier gas, typically helium, transports the vaporized sample through a long, thin capillary column.[6] The column's inner surface is coated with a stationary phase. Compounds within the sample are separated based on their boiling points and their differential interactions with this stationary phase.[6]
As each separated compound exits the GC column, it enters the Mass Spectrometer (MS).[6] Inside the MS, the compound is bombarded with electrons (typically in Electron Ionization or EI mode), causing it to ionize and break apart into charged fragments.[8] These fragments are then sorted by their mass-to-charge ratio (m/z) and detected.[6] The resulting mass spectrum serves as a unique chemical "fingerprint," allowing for highly confident identification by comparing it to spectral libraries like NIST and Wiley.[6]
Applications for this compound
-
Flavor and Fragrance Industry: GC-MS is used for quality control to ensure the purity of this compound and to verify its presence and concentration in finished products like perfumes and food flavorings.[5][7]
-
Natural Product Analysis: The technique is employed to identify this compound in complex natural matrices, such as essential oils extracted from plants.[1][6]
-
Pharmaceutical and Drug Development: Researchers can use GC-MS to detect and quantify this compound and its derivatives in studies exploring their potential biological activities, such as antimicrobial or cytotoxic effects.[1][2]
Quantitative Data Summary
The following table summarizes key physicochemical and spectral data for this compound, crucial for its identification and quantification via GC-MS.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₂ | [3] |
| Molecular Weight | 218.29 g/mol | [1][9] |
| Appearance | Colorless to pale yellow liquid | [3][9] |
| Odor Profile | Sweet, fruity, spicy, floral | [1][9][10] |
| Kovats Retention Index | 1655, 1663 (Standard non-polar column) | [9] |
| Major Mass Fragments (m/z) | 85, 57, 117, 115, 41 | [1][9] |
Experimental Protocols
This section provides a detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS.
Sample and Standard Preparation
Proper sample preparation is critical to prevent contamination of the instrument and to ensure accurate analysis.
-
Standard Preparation: Accurately weigh a reference standard of this compound. Dissolve it in a volatile organic solvent such as hexane, methanol, or dichloromethane (B109758) to create a stock solution (e.g., 1000 µg/mL).[11] Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 2-100 µg/mL).
-
Sample Preparation (e.g., Essential Oil): Dilute the sample in a suitable solvent to bring the concentration of this compound within the instrument's linear range. A dilution of 1/10 or 1/100 is common.[12]
-
Filtration: For samples containing particulate matter, centrifuge or filter the solution through a 0.22 µm or 0.45 µm syringe filter prior to injection to avoid clogging the GC syringe and inlet.[13]
-
Final Volume: Transfer the final prepared sample or standard into a 1.5 mL glass autosampler vial. Ensure a minimum volume of 50 µL is present.[11]
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis. These may require optimization based on the specific instrumentation and sample matrix.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) System | |
| Column | DB-5ms (or equivalent low-polarity column), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6][14] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min.[6][15] |
| Inlet Mode | Split (e.g., 50:1 ratio) to prevent column overload.[6] |
| Inlet Temperature | 250 °C - 280 °C.[6][14][15] |
| Injection Volume | 1 µL.[6] |
| Oven Program | Initial: 70 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Final Hold: 5-10 min at 280 °C.[6][15][16] |
| Mass Spectrometer (MS) System | |
| Ionization Mode | Electron Ionization (EI).[6][13] |
| Ionization Energy | 70 eV.[6][13] |
| Ion Source Temperature | 230 °C.[6][13] |
| Quadrupole Temperature | 150 °C.[6] |
| Mass Scan Range | 40 - 450 m/z. |
| Solvent Delay | 2 - 4 minutes (to prevent filament damage from the solvent peak).[17] |
Data Acquisition and Analysis
-
Acquisition: The instrument software will acquire a total ion chromatogram (TIC), which displays detector response versus retention time. Simultaneously, full mass spectra are recorded for each point in the chromatogram.
-
Qualitative Analysis:
-
Identify the chromatographic peak corresponding to this compound by comparing its retention time to that of a known standard.[18] The retention time is the time it takes for the compound to travel through the GC column.[18][19]
-
Confirm the peak's identity by comparing its acquired mass spectrum with a reference spectrum from a database (e.g., NIST).[6][15] The fragmentation pattern should match the known major ions (m/z 85, 57, 117, 115, 41).[1][9]
-
-
Quantitative Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the unknown sample by measuring its peak area and interpolating the concentration from the calibration curve.[20] For higher accuracy, an internal standard method is recommended.[20]
-
Visualizations
Workflow and Pathway Diagrams
Caption: A typical workflow for the .
Caption: Precursor pathways for the biosynthesis of this compound.[1]
Caption: Logical fragmentation pathways for this compound in EI-MS.
References
- 1. This compound for Research|Flavor & Fragrance Compound [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 140-27-2: this compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 6. vipsen.vn [vipsen.vn]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 9. This compound | C14H18O2 | CID 5355855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 140-27-2 [thegoodscentscompany.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Essential Oils sample prep - Chromatography Forum [chromforum.org]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. aos.usm.my [aos.usm.my]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: ¹H NMR Spectrum of Cinnamyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl isovalerate is an ester that finds application in the flavor and fragrance industry, contributing a fruity and balsamic aroma. For researchers in drug development and chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of such organic compounds. This document provides a detailed protocol for acquiring the ¹H NMR spectrum of this compound and an analysis of its characteristic signals.
Chemical Structure
-
IUPAC Name: (E)-3-phenylprop-2-en-1-yl 3-methylbutanoate
-
Molecular Formula: C₁₄H₁₈O₂
-
Molecular Weight: 218.29 g/mol
-
CAS Number: 140-27-2
Predicted ¹H NMR Spectral Data
While a publicly available, fully characterized ¹H NMR spectrum with detailed experimental parameters for this compound is not readily found in the cited literature, a predicted spectrum can be derived based on established chemical shift principles and data from structurally similar compounds. The following table summarizes the expected ¹H NMR data for this compound, assuming the spectrum is recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (2H) | ~ 0.95 | Doublet | ~ 6.6 | 6H |
| H-b (1H) | ~ 2.08 | Multiplet | - | 1H |
| H-c (2H) | ~ 2.20 | Doublet | ~ 7.2 | 2H |
| H-d (2H) | ~ 4.70 | Doublet | ~ 6.6 | 2H |
| H-e (1H) | ~ 6.25 | Doublet of Triplets | ~ 15.8, 6.6 | 1H |
| H-f (1H) | ~ 6.65 | Doublet | ~ 15.8 | 1H |
| H-g (5H) | ~ 7.20 - 7.40 | Multiplet | - | 5H |
Experimental Protocol
This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃, 99.8+ atom % D)
-
Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Small vial
-
Cotton wool
-
-
Procedure:
-
Weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Add one drop of tetramethylsilane (TMS) to the vial as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Place a small plug of cotton wool into a Pasteur pipette to create a filter.
-
Filter the sample solution through the cotton plug into a clean, dry 5 mm NMR tube. This will remove any particulate matter that could adversely affect the spectral resolution.
-
Ensure the liquid height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrument: 400 MHz (or higher field) NMR Spectrometer
-
Software: Standard spectrometer software (e.g., TopSpin, VnmrJ)
-
Parameters:
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard 1D proton pulse sequence (e.g., zg30)
-
Number of Scans (NS): 16 to 64 (depending on sample concentration)
-
Relaxation Delay (D1): 1.0 - 2.0 seconds
-
Acquisition Time (AQ): ~ 3-4 seconds
-
Spectral Width (SW): 0 to 12 ppm
-
Receiver Gain (RG): Autoadjust
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to aid in structural assignment.
Visualization of this compound Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the assigned protons corresponding to the data in the table above.
Caption: Structure of this compound with proton assignments.
Workflow for ¹H NMR Analysis
The logical flow from sample preparation to final spectral analysis is outlined in the diagram below.
Application Notes and Protocols for Cinnamyl Isovalerate as a Fragrance Ingredient
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl isovalerate (CAS No. 140-27-2) is an aromatic ester recognized for its sweet, fruity, and slightly spicy fragrance profile.[1] It is utilized in the formulation of perfumes, cosmetics, and as a flavoring agent.[2][3] These application notes provide a comprehensive overview of the methodologies for the evaluation and application of this compound as a fragrance ingredient, tailored for a scientific audience. The protocols outlined below are based on established practices in the fragrance and cosmetics industries for assessing the physicochemical properties, performance, stability, and sensory characteristics of fragrance materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in fragrance formulations.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| Chemical Name | 3-phenylprop-2-en-1-yl 3-methylbutanoate | [4] |
| Synonyms | Cinnamyl 3-methylbutanoate, Isovaleric acid cinnamyl ester | [4] |
| CAS Number | 140-27-2 | [5] |
| Molecular Formula | C₁₄H₁₈O₂ | [5] |
| Molecular Weight | 218.29 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Odor Profile | Spicy, floral, fruity, with notes of rose, apple, cherry, and melon | [4][6] |
| Boiling Point | 313 - 315 °C at 760 mmHg | [7] |
| Flash Point | >100 °C (>212 °F) | [8] |
| Specific Gravity | 0.991 - 0.997 @ 25°C | [4] |
| Refractive Index | 1.518 - 1.524 @ 20°C | [8] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [4] |
| Purity (by GLC) | ≥ 97% | [4] |
| Substantivity | Approximately 100 hours on a smelling strip | [9] |
Experimental Protocols
Fragrance Formulation and Incorporation into a Cosmetic Base
This protocol describes the preparation of a fragrance concentrate containing this compound and its subsequent incorporation into a lotion base.
Materials:
-
This compound
-
Other fragrance raw materials (e.g., essential oils, aroma chemicals)
-
Dipropylene glycol (DPG) or other suitable solvent
-
Unscented lotion base
-
Glass beakers and stirring rods
-
Digital scale
Protocol:
-
Fragrance Concentrate Preparation:
-
Based on the desired fragrance profile, weigh the individual fragrance raw materials, including this compound, into a glass beaker. A sample formulation might include this compound as a modifier to impart fruity and spicy notes.
-
Add a suitable solvent like DPG to the mixture. The solvent helps to solubilize the solid components and standardize the concentration of the fragrance oil.
-
Stir the mixture gently until all components are fully dissolved and the solution is homogeneous.
-
Allow the concentrate to mature for a period of 24-48 hours in a cool, dark place to allow the different notes to blend and harmonize.
-
-
Incorporation into Lotion Base:
-
Weigh the desired amount of unscented lotion base into a clean, sanitized beaker.
-
Gently warm the lotion base to a temperature not exceeding 35°C. This can help to reduce the viscosity for easier mixing, but higher temperatures may compromise the preservative system of the base.
-
Add the fragrance concentrate to the lotion base. The typical usage level for a fragrance concentrate in a lotion is between 0.5% and 2% (w/w), but this should be guided by IFRA (International Fragrance Association) guidelines and the desired scent intensity.
-
Stir the mixture slowly and thoroughly until the fragrance concentrate is uniformly distributed throughout the lotion base. Avoid vigorous mixing, which can incorporate air bubbles.
-
Package the final scented lotion in appropriate containers.
-
Stability Testing of the Scented Cosmetic Product
Stability testing is crucial to ensure that the fragrance and the cosmetic product maintain their integrity over time.
Materials:
-
Scented cosmetic product (e.g., lotion)
-
Environmental chambers (for controlled temperature and humidity)
-
UV light exposure chamber
-
pH meter
-
Viscometer
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Protocol:
-
Accelerated Stability Testing:
-
Place samples of the scented product in environmental chambers under stressed conditions, such as elevated temperatures (e.g., 40°C ± 2°C) and high humidity (e.g., 75% RH ± 5%).
-
Expose separate samples to cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours, repeated for three cycles).
-
Expose other samples to UV light to assess for any light-induced degradation or discoloration.
-
At specified time points (e.g., 1, 2, and 3 months), remove samples and evaluate them for changes in color, odor, pH, and viscosity.
-
Analyze the fragrance composition of the stored samples using GC-MS to identify any degradation of this compound or other fragrance components.
-
-
Real-Time Stability Testing:
-
Store samples of the scented product under normal storage conditions (e.g., room temperature, protected from direct sunlight) for the intended shelf life of the product (e.g., 12, 24, or 36 months).
-
Evaluate the samples at regular intervals (e.g., 3, 6, 12, 18, 24, and 36 months) for the same physical and chemical parameters as in the accelerated testing.
-
Sensory Analysis of this compound
Sensory analysis is used to characterize the odor profile of this compound and to determine its performance in a finished product.
Materials:
-
This compound (diluted in a suitable solvent like ethanol)
-
Odor-free smelling strips (blotters)
-
Trained sensory panel
-
Sensory evaluation booths with controlled ventilation and lighting
Protocol:
-
Odor Profile Description:
-
Dip smelling strips into a standardized dilution of this compound.
-
Present the strips to a trained sensory panel.
-
Panelists evaluate the odor at different time points (top note, middle note, and base note) and provide descriptive terms for the scent.
-
-
Quantitative Descriptive Analysis (QDA):
-
Develop a set of sensory attributes to describe the fragrance of a product containing this compound.
-
Train a panel to identify and rate the intensity of each attribute on a linear scale (e.g., a 15-cm line scale anchored from "low" to "high").
-
Present coded samples of the scented product to the panelists.
-
Panelists rate the intensity of each attribute. The data is then statistically analyzed to create a sensory profile of the product.
-
-
Substantivity on Skin:
-
Apply a standardized amount of the scented product to the forearms of panelists.
-
At specified time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours), panelists evaluate the intensity of the fragrance on their skin using a labeled magnitude scale (LMS).
-
The data is used to determine the longevity and diffusion of the fragrance over time.
-
Signaling Pathway and Experimental Workflows
The perception of fragrance molecules like this compound is initiated by their interaction with olfactory receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[10] While the specific OR that binds to this compound has not been identified, the general signaling cascade is well-established.
Caption: General olfactory signal transduction pathway.
The following diagram illustrates a typical workflow for the evaluation of a fragrance ingredient like this compound.
Caption: Workflow for fragrance ingredient evaluation.
Safety Considerations
This compound is generally considered safe for use in fragrances and flavors when used within recommended concentration levels. However, as with all fragrance materials, it is important to consult the latest safety data sheets (SDS) and the guidelines provided by the International Fragrance Association (IFRA) for safe usage levels in different product categories. It is recommended to wear appropriate personal protective equipment (PPE), such as gloves and safety glasses, when handling the concentrated material.
Conclusion
This compound is a versatile fragrance ingredient with a pleasant and complex aroma profile. The protocols outlined in these application notes provide a framework for the systematic evaluation of its performance and stability in cosmetic formulations. For researchers and drug development professionals, a thorough understanding of these methodologies is essential for the successful application of this compound and for the development of safe, stable, and aesthetically pleasing scented products. Further research is warranted to identify the specific olfactory receptors that interact with this compound and to obtain more quantitative sensory data to guide its application.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. testinglab.com [testinglab.com]
- 4. breezeipl.com [breezeipl.com]
- 5. CAS 140-27-2: this compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. (E)-cinnamyl isovalerate [flavscents.com]
- 8. This compound, 140-27-2 [thegoodscentscompany.com]
- 9. (E)-cinnamyl isovalerate, 69121-78-4 [thegoodscentscompany.com]
- 10. Dual Activities of Odorants on Olfactory and Nuclear Hormone Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cinnamyl Isovalerate in Food Flavoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl isovalerate (CAS No. 140-27-2, FEMA No. 2302) is a flavor ingredient recognized for its complex aromatic profile, contributing sweet, fruity, spicy, and floral notes to a variety of food products.[1][2][3][4] As an ester of cinnamyl alcohol and isovaleric acid, it is a valuable component in the creation of fruit flavors such as apple, pineapple, and cherry, as well as in spice and tobacco flavorings.[2][5] This document provides detailed application notes, quantitative data, and experimental protocols for the effective utilization and evaluation of this compound in food and beverage applications.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a molecular formula of C14H18O2 and a molecular weight of 218.29 g/mol .[2][6] It is insoluble in water but miscible in oils and ethanol.[6][7]
Regulatory Status
This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) (FEMA Number 2302).[1][2][6][8] It is also recognized as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is permitted for direct addition to food for human consumption under FDA 21 CFR 172.515.[1][6][8][9]
Sensory Profile
The sensory characteristics of this compound are a key aspect of its application in food. It is described as having a fruity, sweet, and pineapple-like taste with waxy and spicy nuances.[2] Its odor is characterized as spicy, floral, and fruity.[1] At a concentration of 1.00%, its odor is described as sour, fermented, winey, yeasty, and woody fruity.[1]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| FEMA Number | 2302 | [1][2][6][8] |
| JECFA Number | 654 | [1][6] |
| CAS Number | 140-27-2 | [1][2][6] |
| Molecular Weight | 218.29 g/mol | [2][6] |
| Boiling Point | 313 °C (lit.) | [2] |
| Density | 0.992 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.52 (lit.) | [2] |
| Flash Point | >230 °F | [2] |
| Solubility | Insoluble in water; miscible in oils and ethanol | [6][7] |
| Oral LD50 (rat) | 5000 mg/kg | [1] |
| Dermal LD50 (rabbit) | > 5000 mg/kg | [1] |
Typical Usage Levels in Food (ppm)
| Food Category | Average Usual ppm | Average Maximum ppm |
| Baked Goods | - | 3.6 |
| Beverages (non-alcoholic) | - | 2.2 |
| Chewing Gum | 19.0 | 30.0 |
Data sourced from The Good Scents Company.[1]
Logical Relationship of this compound Properties
Caption: Relationship between chemical structure and sensory perception.
Experimental Workflow for Evaluation
Caption: Workflow for evaluating this compound in a food product.
Experimental Protocols
Sensory Analysis: Triangle Test
Objective: To determine if a perceptible sensory difference exists between a control sample and a sample containing this compound.
Materials:
-
Control food/beverage product.
-
Experimental food/beverage product formulated with a target level of this compound.
-
Identical sample cups, coded with random three-digit numbers.
-
Palate cleansers (e.g., unsalted crackers, filtered water).
-
Ballot sheets for each panelist.
-
Trained sensory panelists (minimum of 15-30).[3]
Protocol:
-
Prepare the control and experimental samples. Ensure they are at the same temperature and serving size.
-
For each panelist, present three coded samples: two will be the same (either both control or both experimental) and one will be different.[1][3][10][11] The order of presentation should be randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[1][11]
-
Instruct panelists to evaluate the samples from left to right and identify the "odd" or "different" sample.[10][11]
-
Provide palate cleansers for use between samples to minimize flavor carry-over.[10]
-
Collect the completed ballots.
-
Analyze the results statistically to determine if the number of correct identifications is significantly higher than what would be expected by chance (typically a one-third probability).[3][11]
Sensory Analysis: Quantitative Descriptive Analysis (QDA)
Objective: To quantify the sensory attributes of a product containing this compound.[8]
Materials:
-
Food/beverage samples with varying concentrations of this compound.
-
Reference standards for specific flavor attributes (e.g., solutions of pure cinnamaldehyde (B126680) for "spicy," ethyl butyrate (B1204436) for "fruity").
-
Individual sensory booths with controlled lighting and ventilation.
-
Data collection software or ballot sheets with line scales (e.g., 15 cm).
Protocol:
-
Panelist Training:
-
Familiarize the panel with the product and the sensory attributes associated with this compound (e.g., fruity, sweet, spicy, floral, waxy).
-
Develop a consensus vocabulary to describe the sensory characteristics.
-
Train panelists to use the line scale for rating the intensity of each attribute, using reference standards to anchor the scale.
-
-
Sample Evaluation:
-
Present the coded samples to the panelists in a randomized order.
-
Panelists independently evaluate each sample and rate the intensity of each sensory attribute on the provided line scale.
-
Multiple replications should be performed for each sample.
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.
-
Visualize the results using spider web plots or bar charts to compare the sensory profiles of the different formulations.
-
Stability Testing: Accelerated Shelf-Life Study
Objective: To evaluate the stability of this compound in a food matrix under accelerated storage conditions.
Materials:
-
Food/beverage product formulated with a known concentration of this compound.
-
Appropriate packaging for the product.
-
Environmental chambers with controlled temperature and humidity.
-
Analytical instrumentation for quantifying this compound (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).
-
Materials for sensory evaluation (as described in the sensory protocols).
Protocol:
-
Sample Preparation and Storage:
-
Prepare a batch of the product containing this compound and package it in its final intended packaging.
-
Store the samples in environmental chambers at elevated temperatures (e.g., 35°C, 45°C) to accelerate degradation reactions.[5] Also, store control samples at the intended storage temperature (e.g., ambient, refrigerated).
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 12 weeks), remove samples from both accelerated and control storage conditions.
-
-
Analytical Testing:
-
Quantify the concentration of this compound in the samples using a validated analytical method such as GC-MS.[2]
-
Monitor for the formation of potential degradation products.
-
-
Sensory Evaluation:
-
Conduct sensory analysis (e.g., triangle test against a freshly made sample or QDA) on the stored samples to assess any changes in the flavor profile.
-
-
Data Analysis and Shelf-Life Prediction:
-
Plot the degradation of this compound over time at different temperatures.
-
Use the data from the accelerated conditions to model the degradation kinetics and predict the shelf-life of the product under normal storage conditions.
-
Correlate the analytical data with the sensory data to establish an acceptable level of flavor degradation.
-
Conclusion
This compound is a versatile and effective flavoring ingredient that can impart desirable fruity, sweet, and spicy notes to a wide range of food products. Proper evaluation of its sensory characteristics and stability within a specific food matrix is crucial for successful product development. The protocols outlined in this document provide a framework for researchers and scientists to systematically assess the application of this compound, ensuring optimal flavor expression and product quality.
References
- 1. Measuring Flavor and Sensory Protocols [sensapure.com]
- 2. Shelf-Life Testing for Flavors: Maximizing Product Freshness and Stability [cuiguai.cn]
- 3. fiveable.me [fiveable.me]
- 4. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 5. Shelf Life Testing | College of Agricultural Sciences [fic.oregonstate.edu]
- 6. Quantitative Descriptive Analysis [sensorysociety.org]
- 7. smartfoodsafe.com [smartfoodsafe.com]
- 8. fiveable.me [fiveable.me]
- 9. ctv-jve-journal.org [ctv-jve-journal.org]
- 10. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 11. Triangle Test [sensorysociety.org]
- 12. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
Application Notes and Protocols: Antimicrobial Activity of Cinnamyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Cinnamyl isovalerate is an ester that contributes to the fragrance and flavor profiles of various products. While it is primarily used in the food and cosmetic industries, related compounds derived from cinnamic acid have demonstrated a broad spectrum of antimicrobial activities.[1][2] Cinnamic acid and its derivatives, including esters, are known to exhibit antibacterial, antifungal, and antiviral properties.[1][3] The esterification of cinnamic acid has been shown to, in some cases, enhance its antimicrobial efficacy.[4] These compounds are of significant interest in the search for new antimicrobial agents, particularly in the context of rising antimicrobial resistance.
The primary proposed mechanism of antimicrobial action for cinnamic acid derivatives is the disruption of the microbial cell membrane.[5] Their lipophilic nature allows them to accumulate in the lipid bilayer, leading to increased membrane permeability and the leakage of essential intracellular components, ultimately resulting in cell death.[5]
Potential Antimicrobial Spectrum
Based on studies of related cinnamic acid esters, this compound may exhibit activity against a range of microorganisms, including:
-
Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis.
-
Gram-negative bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.
-
Fungi (Yeasts and Molds): Such as Candida albicans and Aspergillus niger.
It is important to note that Gram-negative bacteria may show lower susceptibility due to their protective outer membrane.[5]
Quantitative Data on Related Cinnamic Acid Esters
The following tables summarize the minimum inhibitory concentration (MIC) data for various cinnamyl and cinnamic acid esters against different microorganisms. This data is provided to give a comparative context for the potential activity of this compound.
Table 1: Antifungal Activity of Selected Cinnamic Acid Esters
| Compound | Microorganism | MIC (µM) | Reference |
| Isobutyl Cinnamate | Candida albicans | 0.89 | [4] |
| Aspergillus niger | 0.79 | [4] | |
| Methyl Cinnamate | Candida spp. | 789.19 | [6] |
| Aspergillus flavus | 1578.16 | [6] | |
| Penicillium citrinum | 1578.16 | [6] | |
| Ethyl Cinnamate | Candida spp. | 726.36 | [6] |
| Butyl Cinnamate | Candida spp. | 626.62 | [7] |
Table 2: Antibacterial Activity of Selected Cinnamic Acid Derivatives
| Compound | Microorganism | MIC (µM) | Reference |
| 4-isopropylbenzylcinnamide | Staphylococcus aureus | 458.15 | [6] |
| Decyl Cinnamate | Staphylococcus aureus | 550.96 | [6] |
| Benzyl Cinnamate | Staphylococcus aureus | 537.81 | [6] |
Experimental Protocols
The following are detailed, generalized protocols for determining the antimicrobial activity of lipophilic compounds like this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (standardized to 0.5 McFarland)
-
Solvent for this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO, ensuring final concentration does not inhibit microbial growth)
-
Positive control (a known antibiotic/antifungal)
-
Negative control (broth medium with solvent)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth medium to all wells of a 96-well microtiter plate.
-
In the first column of wells, add an additional 100 µL of the this compound stock solution to the broth, creating a 1:2 dilution.
-
-
Serial Dilutions:
-
Perform twofold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no antimicrobial agent), and the twelfth column will be the sterility control (broth only).
-
-
Inoculation:
-
Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted microbial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).
-
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. A colorimetric indicator like resazurin (B115843) can also be added to aid in determining viability.
Agar (B569324) Disk Diffusion Method for Zone of Inhibition Determination
This method assesses the antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)
-
Microbial cultures (standardized to 0.5 McFarland)
-
Solvent for this compound (e.g., DMSO)
-
Positive control (disks with a known antibiotic)
-
Negative control (disks with solvent only)
-
Sterile swabs
-
Incubator
-
Calipers or a ruler
Protocol:
-
Preparation of Test Disks: Dissolve this compound in a suitable solvent to a desired concentration. Aseptically impregnate sterile filter paper disks with a specific volume (e.g., 10-20 µL) of the this compound solution and allow the solvent to evaporate completely in a sterile environment.
-
Inoculation of Agar Plates:
-
Dip a sterile swab into a standardized microbial suspension (0.5 McFarland).
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the agar plate in three directions to ensure a uniform lawn of growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically place the prepared this compound disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
Visualizations
Experimental Workflow
Caption: Generalized workflow for antimicrobial susceptibility testing of this compound.
Putative Signaling Pathway of Antimicrobial Action
Caption: Proposed mechanism of antimicrobial action for cinnamic acid derivatives.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. ikm.org.my [ikm.org.my]
- 4. pubs.aip.org [pubs.aip.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study | MDPI [mdpi.com]
- 7. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Insecticidal Properties of Cinnamyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to understanding and evaluating the potential insecticidal properties of cinnamyl isovalerate. Due to a lack of direct studies on the insecticidal activity of this compound, this guide draws upon data from structurally related cinnamyl esters and the broader class of natural insecticides derived from essential oils. The provided protocols are designed to enable researchers to systematically investigate the efficacy and mechanism of action of this compound as a potential insecticide.
Introduction
This compound is an ester that combines cinnamyl alcohol with isovaleric acid. While extensively used in the fragrance and flavor industries, its potential as an insecticide remains largely unexplored. However, numerous structurally similar compounds, such as cinnamyl acetate (B1210297) and other derivatives of cinnamic acid, have demonstrated notable insecticidal and repellent activities.[1][2][3] These compounds often exert their effects through neurotoxic mechanisms, targeting receptors in the insect nervous system.[4] This suggests that this compound may possess similar bioactive properties worthy of investigation.
The protocols outlined below provide a framework for conducting initial screening and in-depth analysis of this compound's insecticidal potential.
Quantitative Data on Structurally Related Compounds
To provide a baseline for potential efficacy, the following tables summarize the insecticidal activity of compounds structurally related to this compound against various insect species.
Table 1: Insecticidal Activity of Cinnamyl Esters and Related Compounds
| Compound | Insect Species | Bioassay Method | Measurement | Value | Reference |
| Cinnamyl Acetate | Aedes aegypti & Aedes albopictus | Larvicidal Bioassay | - | Mosquito larvicidal activity | [1] |
| Cinnamyl Acetate | Anopheles gambiae | Repellency Assay | - | Repellent effect | [1] |
| Cinnamyl Acetate | Metcalfa pruinosa | Direct Spray | LC50 | 81.37 µg/cm² | [5] |
| Thymyl Cinnamate | Spodoptera litura | Topical Application | LD50 (24h) | 0.41 µ g/larva | [6] |
| Thymyl Cinnamate | Spodoptera litura | Topical Application | LD50 (48h) | 0.34 µ g/larva | [6] |
| Allyl Cinnamate | Spodoptera littoralis | Diet Incorporation | LC50 (1st instar) | 0.08% | [7] |
| CHP Cinnamate | Musca domestica | Topical Application | % Mortality (10 µ g/fly ) | Appreciable | [8] |
| Butyl Cinnamate | Aedes aegypti | Larvicidal Bioassay | LC50 | 0.21 mM | [9] |
| Pentyl Cinnamate | Aedes aegypti | Larvicidal Bioassay | LC50 | 0.17 mM | [9] |
| Benzyl Cinnamate | Aedes aegypti | Larvicidal Bioassay | LC50 | 0.55 mM | [9] |
Table 2: Toxicity Data for Cinnamyl Acetate
| Species | Exposure Route | Measurement | Value | Reference |
| Rat | Oral | LD50 | 3.3 g/kg | [2] |
| Rabbit | Dermal | LD50 | >5.0 g/kg | [1] |
Proposed Mechanism of Action: Neurotoxicity
Essential oils and their components, including cinnamyl derivatives, often act as neurotoxins in insects.[4] The primary modes of action involve the disruption of normal nerve function, leading to paralysis and death. Two key targets in the insect nervous system are the octopamine (B1677172) and GABA (gamma-aminobutyric acid) receptors.
-
Octopamine Receptors: Octopamine is a critical neurotransmitter, neurohormone, and neuromodulator in invertebrates, playing a role in various physiological processes, including muscle contraction and energy metabolism.[10] Compounds that interfere with octopamine signaling can cause significant disruption to insect behavior and survival.
-
GABA Receptors: GABA is the primary inhibitory neurotransmitter in the insect central nervous system.[11] Its receptor is a ligand-gated chloride ion channel. Modulation of this receptor can lead to hyperexcitation or inhibition of neuronal activity, resulting in convulsions, paralysis, and death.
Experimental Protocols
The following protocols provide a step-by-step guide for evaluating the insecticidal properties of this compound.
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10% w/v) in an appropriate solvent such as acetone (B3395972) or ethanol.
-
Serial Dilutions: Create a series of dilutions from the stock solution to determine dose-response relationships. The range of concentrations should be determined through preliminary range-finding studies.
-
Control: Use the solvent alone as a negative control in all experiments. A known insecticide can be used as a positive control for comparison.
This method assesses the toxicity of a compound upon direct contact with the insect.[12]
Protocol:
-
Pipette 0.5 mL of each this compound dilution into separate 20 mL glass scintillation vials.
-
Roll the vials horizontally to ensure an even coating of the inner surface.
-
Leave the vials uncapped in a fume hood for at least 2-3 hours to allow the solvent to completely evaporate.
-
Introduce a known number of adult insects (e.g., 10-20) into each vial.
-
Cap the vials with perforated lids or cotton plugs to allow for air circulation.
-
Maintain the vials at a constant temperature and humidity suitable for the test species.
-
Record the number of dead or moribund insects at 24, 48, and 72-hour intervals.
-
Use the mortality data to calculate the lethal concentration (LC50) or lethal dose (LD50) using probit analysis.
This assay evaluates the toxicity of the compound in its vapor phase.
Protocol:
-
Apply a specific volume of each this compound dilution to a small filter paper disc.
-
Place the treated filter paper in the bottom of a sealed container (e.g., a glass jar with a screw-top lid).
-
Place a known number of insects in a small cage or vial with a mesh screen to prevent direct contact with the treated filter paper.
-
Suspend the cage or vial inside the sealed container.
-
Seal the container and incubate under controlled conditions.
-
Record insect mortality at specified time points (e.g., 6, 12, 24, and 48 hours).
-
Calculate the LC50 value based on the concentration of the compound in the air volume of the container.
This method assesses the compound's ability to deter feeding.
Protocol:
-
Prepare leaf discs of a suitable host plant for the test insect.
-
Using a micropipette, apply a specific volume of a this compound dilution to one half of the leaf discs (treatment group) and the solvent alone to the other half (control group).
-
Allow the solvent to evaporate completely.
-
Place one treated and one control leaf disc in a Petri dish with a single insect.
-
After 24 hours, measure the area of each leaf disc consumed using a leaf area meter or image analysis software.
-
Calculate an antifeedant index to quantify the feeding deterrence.
Data Analysis and Interpretation
-
LC50/LD50 Determination: Use statistical software (e.g., R, SAS, or specialized toxicology software) to perform probit analysis on the mortality data from the contact and fumigant toxicity bioassays. This will provide the LC50 or LD50 values and their 95% confidence intervals.
-
Antifeedant Index: Calculate the antifeedant index (AFI) using the formula: AFI = [(C - T) / (C + T)] x 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.
-
Mechanism of Action Studies: For a more in-depth investigation, electrophysiological studies can be conducted on isolated insect neurons to observe the effects of this compound on nerve activity. Receptor binding assays using radiolabeled ligands for octopamine and GABA receptors can also be employed to determine if this compound directly interacts with these targets.
Conclusion
While direct evidence for the insecticidal properties of this compound is currently lacking, its structural similarity to other known insecticidal cinnamyl esters warrants a thorough investigation. The protocols and data presented in this document provide a solid foundation for researchers to explore its potential as a novel, nature-inspired insecticide. By following these guidelines, scientists can generate robust and reliable data to assess its efficacy, determine its mode of action, and pave the way for its potential development as a commercial pest control agent.
References
- 1. Cinnamyl acetate - Wikipedia [en.wikipedia.org]
- 2. foreverest.net [foreverest.net]
- 3. cinnamyl acetate, 103-54-8 [thegoodscentscompany.com]
- 4. Toxicity and synergistic activity of compounds from essential oils and their effect on detoxification enzymes against Planococcus lilacinus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of thymyl esters and their insecticidal activity against Spodoptera litura (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insecticidal Activity of Cyanohydrin and Monoterpenoid Compounds [mdpi.com]
- 9. Larvicidal Activity of Cinnamic Acid Derivatives: Investigating Alternative Products for Aedes aegypti L. Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Octopamine signaling via OctαR is essential for a well-orchestrated climbing performance of adult Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABAA receptor - Wikipedia [en.wikipedia.org]
- 12. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cinnamyl Isovalerate as a Substrate in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl isovalerate is a flavor and fragrance agent with a characteristic fruity and spicy aroma. While its enzymatic synthesis has been a subject of interest for the production of "natural" flavoring compounds, its role as a substrate in enzymatic reactions, particularly hydrolysis, is less documented. Understanding the enzymatic breakdown of this compound is crucial for applications in drug metabolism studies, food science, and biocatalysis.
This document provides detailed application notes and protocols for studying this compound as a substrate in enzymatic reactions, primarily focusing on its hydrolysis by lipases and esterases. Due to the limited direct research on this compound hydrolysis, the protocols and data presented are based on studies of structurally similar cinnamyl and isovalerate esters. Lipases and esterases are known to catalyze the hydrolysis of ester bonds, and their broad substrate specificity makes them likely candidates for the breakdown of this compound into cinnamyl alcohol and isovaleric acid.[1][2][3]
Potential Enzymatic Reactions
The primary enzymatic reaction involving this compound as a substrate is hydrolysis, catalyzed by esterases or lipases. This reaction breaks the ester bond, yielding cinnamyl alcohol and isovaleric acid.
Reaction: this compound + H₂O ⇌ Cinnamyl Alcohol + Isovaleric Acid
Relevant Enzymes
A variety of lipases and esterases have been shown to be effective in either the synthesis or hydrolysis of structurally related flavor esters. These enzymes are, therefore, excellent candidates for studying the hydrolysis of this compound.
Candidate Enzymes:
-
Lipases:
-
Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435[4]
-
Candida rugosa lipase (CRL)[5]
-
Rhizomucor miehei lipase[5]
-
Rhizopus arrhizus lipase[5]
-
Porcine Pancreatic Lipase (PPL)
-
-
Esterases:
Quantitative Data on Analogous Substrates
| Enzyme | Substrate(s) | Reaction Type | Optimal Temperature (°C) | Optimal pH | Key Findings | Reference |
| Novozym 435 (Candida antarctica lipase B) | Cinnamyl alcohol and vinyl acetate (B1210297) | Transesterification | 40 | - | 90.06% conversion in 3 hours. | [9] |
| Immobilized Lipase | Butyric acid and cinnamyl alcohol | Esterification | 50 | - | 90% conversion after 12 hours. Follows Ping-Pong Bi-Bi mechanism with substrate inhibition. | [10] |
| Candida rugosa lipase | Monoterpene acetates (e.g., geranyl acetate) | Hydrolysis | 30-40 | 7.0 | Highest yields of monoterpene alcohols compared to other lipases. | [5] |
| Geobacillus subterraneus esterase (EstGSU753) | p-nitrophenyl esters | Hydrolysis | 60 | 8.0 | High activity on short-chain p-nitrophenyl esters. | [8] |
| Acyltransferase from Mycobacterium smegmatis (MsAcT) | Cinnamyl alcohol and various ethyl esters | Acylation | - | - | Excellent yields (80-97%) in short reaction times (30-120 min) in aqueous media. | [11] |
| Cinnamoyl esterase from Oenococcus oeni | trans-caftaric acid | Hydrolysis | 25 | 4.5 | Activity measured by the release of trans-caffeic acid. | [6] |
Experimental Protocols
The following are detailed protocols for the enzymatic hydrolysis of this compound. These are generalized protocols and may require optimization for specific enzymes and experimental goals.
Protocol 1: Screening of Enzymes for Hydrolytic Activity
Objective: To identify which lipases or esterases are capable of hydrolyzing this compound.
Materials:
-
This compound
-
Candidate enzymes (e.g., Novozym 435, Candida rugosa lipase, porcine pancreatic lipase, a commercially available esterase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Emulsifying agent (e.g., gum arabic or Triton X-100)
-
Reaction vessels (e.g., 15 mL screw-cap tubes)
-
Shaking incubator
-
Analytical equipment for product detection (e.g., HPLC, GC-MS)
-
Cinnamyl alcohol and isovaleric acid standards
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a suitable organic solvent like ethanol (B145695) or DMSO.
-
Reaction Mixture Preparation: In a reaction vessel, combine:
-
9 mL of phosphate buffer (0.1 M, pH 7.0).
-
1 mL of substrate emulsion (prepared by adding 100 µL of this compound stock to 900 µL of buffer containing 1% w/v emulsifying agent and sonicating for 1 minute).
-
-
Enzyme Addition: Add a defined amount of the candidate enzyme (e.g., 10 mg of immobilized enzyme or 1 mg of free enzyme powder).
-
Control Reaction: Prepare a control reaction without the enzyme to account for any non-enzymatic hydrolysis.
-
Incubation: Incubate the reaction mixtures at a suitable temperature (e.g., 37°C or 40°C) with constant shaking (e.g., 150-200 rpm) for a set period (e.g., 1, 2, 4, 8, and 24 hours).
-
Reaction Termination and Sample Preparation: At each time point, withdraw an aliquot (e.g., 500 µL) and stop the reaction by adding an equal volume of a quenching solution (e.g., acetonitrile (B52724) or by heat inactivation at 90°C for 5 minutes). Centrifuge to remove any precipitated protein or immobilized enzyme.
-
Product Analysis: Analyze the supernatant for the presence of cinnamyl alcohol and isovaleric acid using HPLC or GC-MS. Compare the results to the control reaction and the analytical standards.
Protocol 2: Determination of Optimal pH and Temperature
Objective: To determine the optimal pH and temperature for the enzymatic hydrolysis of this compound by a selected enzyme.
Materials:
-
Same as Protocol 1, with the addition of a range of buffers (e.g., citrate (B86180) buffer for pH 4-6, phosphate buffer for pH 6-8, and Tris-HCl buffer for pH 8-9).
Procedure:
-
pH Optimization:
-
Set up a series of reactions as described in Protocol 1, but vary the pH of the buffer (e.g., from pH 4.0 to 9.0 in 1.0 unit increments).
-
Incubate all reactions at a constant temperature (e.g., 40°C) for a fixed time period where the reaction is in the linear range (determined from initial screening).
-
Terminate the reactions and analyze for product formation. Plot the enzyme activity (e.g., µmol of product formed per minute) against pH to determine the optimum.
-
-
Temperature Optimization:
-
Set up a series of reactions in the optimal pH buffer determined above.
-
Incubate the reactions at different temperatures (e.g., 25°C, 30°C, 37°C, 40°C, 50°C, 60°C).
-
Terminate the reactions at a fixed time point and analyze for product formation. Plot the enzyme activity against temperature to determine the optimum.
-
Protocol 3: Kinetic Analysis
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the hydrolysis of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Substrate Concentration Range: Prepare a series of substrate emulsions with varying concentrations of this compound (e.g., from 0.1 mM to 10 mM).
-
Initial Velocity Measurement:
-
For each substrate concentration, initiate the enzymatic reaction under optimal pH and temperature conditions.
-
Take samples at multiple early time points (e.g., 0, 1, 2, 5, 10, 15 minutes) to ensure the measurement of the initial reaction velocity.
-
Analyze the product concentration at each time point.
-
-
Data Analysis:
-
For each substrate concentration, plot the product concentration versus time and determine the initial velocity (the slope of the linear portion of the curve).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values. Alternatively, use a linear transformation like the Lineweaver-Burk plot.
-
Visualizations
Caption: Experimental workflow for the enzymatic hydrolysis of this compound.
Caption: Hypothetical metabolic pathway of this compound.
Conclusion
While direct experimental data on the enzymatic hydrolysis of this compound is scarce, the extensive literature on related cinnamyl and flavor esters provides a strong foundation for researchers to investigate this substrate. The protocols and data compiled in this document offer a starting point for identifying suitable enzymes, optimizing reaction conditions, and characterizing the kinetics of this compound hydrolysis. Such studies will be valuable for advancing our understanding of the metabolism of flavor compounds and for the development of novel biocatalytic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights into the substrate specificity of two esterases from the thermophilic Rhizomucor miehei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsr.net [ijsr.net]
- 5. Study of lipase-catalyzed hydrolysis of some monoterpene esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights Into Cinnamoyl Esterase Activity of Oenococcus oeni - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinnamoyl esterase activity | OIV [oiv.int]
- 8. researchgate.net [researchgate.net]
- 9. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Enzymatic Preparation of Flavor Esters in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Controlled Release of Cinnamyl Isovalerate from Polymeric Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl isovalerate is a fragrance and flavor compound known for its sweet, fruity, and balsamic aroma. Its application in various industries, including pharmaceuticals, food, and cosmetics, is often limited by its volatility and susceptibility to degradation. Controlled release systems offer a solution by encapsulating this compound within a protective matrix, thereby prolonging its release, enhancing its stability, and enabling targeted delivery.
These application notes provide a comprehensive overview of the methodologies for achieving a controlled release of this compound from polymeric matrices. Detailed experimental protocols, data presentation, and visualizations are included to guide researchers in the development of effective controlled-release formulations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing a suitable controlled-release system. Its lipophilic nature dictates the selection of hydrophobic polymers and encapsulation techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₂ | [1][2] |
| Molecular Weight | 218.29 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [3] |
| logP (o/w) | 3.9 - 4.013 | [3] |
Selection of Matrix Materials
Given the hydrophobic nature of this compound, both natural and synthetic hydrophobic polymers are suitable for creating controlled-release matrices.
-
Hydrophobic Polymers: Materials such as ethyl cellulose, polycaprolactone (B3415563) (PCL), and polyvinyl acetate (B1210297) create a barrier to water penetration, slowing down the diffusion of the encapsulated compound.[4] Waxes like carnauba wax and beeswax can also be employed to form erodible matrices.[5][6]
-
Hydrophilic Polymers (in combination): While seemingly counterintuitive, hydrophilic polymers like alginate and chitosan (B1678972) can be used to form microgels or nanoparticles that entrap lipophilic compounds within an oil phase of an emulsion.[7][8] The release is then governed by the swelling and erosion of the hydrophilic matrix.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior, allowing them to form inclusion complexes with hydrophobic molecules like this compound, thereby enhancing their stability and controlling their release.[9][10]
Experimental Protocols
The following protocols describe common methods for the encapsulation and controlled release of lipophilic compounds like this compound.
Protocol 1: Microencapsulation by Interfacial Polymerization
This method is suitable for forming a solid polymeric shell around liquid droplets of this compound.
Materials:
-
This compound
-
Monomer A (e.g., a diisocyanate such as toluene (B28343) diisocyanate)
-
Monomer B (e.g., a diamine or diol)
-
An organic solvent (e.g., cyclohexane)
-
An aqueous solution with a surfactant (e.g., polyvinyl alcohol - PVA)
-
Distilled water
Procedure:
-
Oil Phase Preparation: Dissolve this compound and Monomer A in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).
-
Emulsification: Add the oil phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion. The droplet size will influence the final microcapsule size.
-
Polymerization: Add Monomer B to the emulsion. The polymerization reaction will occur at the oil-water interface, forming a polymer wall around the this compound droplets.
-
Curing: Continue stirring for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 50-60°C) to ensure complete polymerization.
-
Washing and Collection: Wash the resulting microcapsules with distilled water and collect them by filtration or centrifugation.
-
Drying: Dry the microcapsules, for instance, by freeze-drying or spray-drying.
Protocol 2: Encapsulation in Alginate Microgels
This protocol is an example of using a hydrophilic polymer to encapsulate a lipophilic compound.
Materials:
-
This compound
-
A food-grade oil (e.g., medium-chain triglyceride oil)
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
A surfactant (e.g., Tween 80)
-
Distilled water
Procedure:
-
Oil Phase Preparation: Mix this compound with the food-grade oil.
-
Emulsion Formation: Add the oil phase to a sodium alginate solution (e.g., 2% w/v) containing a surfactant under high shear to form a stable oil-in-water emulsion.
-
Microgel Formation: Extrude the emulsion dropwise into a calcium chloride solution (e.g., 2% w/v) with gentle stirring. The calcium ions will crosslink the alginate, forming insoluble microgel beads that entrap the oil droplets.
-
Hardening: Allow the microgels to harden in the CaCl₂ solution for about 30 minutes.
-
Collection and Washing: Collect the microgels by filtration and wash them with distilled water to remove excess calcium chloride.
-
Drying: Dry the microgels at a low temperature (e.g., 40°C) or by freeze-drying.
Protocol 3: In Vitro Release Study
This protocol describes a method to evaluate the release kinetics of this compound from the prepared matrices.
Materials:
-
This compound-loaded matrices (microcapsules or microgels)
-
Release medium: A solution mimicking the target application environment (e.g., phosphate-buffered saline (PBS) at a specific pH, or a simulated fluid). Due to the hydrophobicity of this compound, a surfactant (e.g., 0.5% w/v Sodium Dodecyl Sulfate - SDS) should be added to the release medium to ensure sink conditions.
-
A suitable analytical instrument for quantifying this compound (e.g., UV-Vis spectrophotometer or High-Performance Liquid Chromatography - HPLC).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound-loaded matrices and place them in a known volume of the release medium in a sealed container.
-
Incubation: Place the container in a shaking water bath or incubator at a constant temperature (e.g., 37°C).
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Medium Replacement: Immediately replace the withdrawn volume with fresh release medium to maintain a constant volume.
-
Quantification: Analyze the concentration of this compound in the collected samples using a pre-validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of this compound released over time.
Data Presentation and Release Kinetics
The release data should be presented in a clear and structured manner to facilitate comparison between different formulations.
Table of Release Data:
| Time (hours) | Formulation A (% Cumulative Release) | Formulation B (% Cumulative Release) |
| 0 | 0 | 0 |
| 1 | 15.2 ± 1.8 | 8.5 ± 1.2 |
| 2 | 28.7 ± 2.5 | 15.3 ± 1.9 |
| 4 | 45.1 ± 3.1 | 25.8 ± 2.4 |
| 8 | 68.9 ± 4.2 | 42.1 ± 3.5 |
| 12 | 85.3 ± 5.0 | 58.7 ± 4.1 |
| 24 | 98.6 ± 4.8 | 75.4 ± 4.9 |
To understand the mechanism of release, the data can be fitted to various kinetic models:
-
Zero-Order Kinetics: Release is constant over time.
-
First-Order Kinetics: Release rate is proportional to the remaining concentration of the active agent in the matrix.
-
Higuchi Model: Describes release from a matrix based on Fickian diffusion.
-
Korsmeyer-Peppas Model: A more comprehensive model that can describe different release mechanisms (Fickian diffusion, non-Fickian transport, or case-II transport).
Visualizations
Experimental Workflow for Microencapsulation
Caption: Workflow for microencapsulation by interfacial polymerization.
In Vitro Release Study Workflow
Caption: Workflow for the in vitro release study.
Conclusion
The controlled release of this compound from polymeric matrices is a viable strategy to enhance its stability and prolong its fragrance or flavor profile. The selection of an appropriate encapsulation technique and matrix material is critical and should be based on the physicochemical properties of this compound and the desired release characteristics. The protocols and guidelines presented here provide a solid foundation for the development and characterization of novel controlled-release formulations for this versatile compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C14H18O2 | CID 5355855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 140-27-2 [thegoodscentscompany.com]
- 4. ijcrt.org [ijcrt.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Encapsulation and controlled release of hydrophobic flavors using biopolymer-based microgel delivery systems: Sustained release of garlic flavor during simulated cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Release Characteristics of an Essential Oil Component Encapsulated with Cyclodextrin Shell Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation methods and release kinetics of Litsea cubeba essential oil microcapsules - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05769A [pubs.rsc.org]
Application Notes and Protocols for Sensory Analysis of Cinnamyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl isovalerate is a significant ester compound utilized as a flavoring agent in the food industry and as a fragrance component in various consumer products.[1][2] Its distinct aroma profile, characterized by sweet, fruity, and slightly spicy notes, makes it a versatile ingredient in product formulation.[2] Sensory analysis is a critical tool for characterizing the organoleptic properties of this compound, determining its detection and recognition thresholds, and understanding its flavor and fragrance profile in different applications. These application notes provide an overview of the sensory properties of this compound and detailed protocols for its sensory evaluation.
Organoleptic Properties of this compound
This compound is described as a colorless to slightly yellow liquid.[2] Its sensory profile is complex, with multiple descriptors for both its odor and taste.
Odor Profile: The odor of this compound is generally characterized as sweet, spicy, and fruity.[2][3] More specific descriptors include floral, balsamic, melon, cherry, and green apple notes.[1][3] At a concentration of 1.00%, it is described as having sour, fermented, winey, and yeasty notes with woody and fruity nuances.[3]
Taste Profile: The taste of this compound is predominantly fruity.[3] At concentrations between 1.00 and 10.00 ppm, it is described as fruity, winey, and fermented with pear, honey, and blueberry nuances.[3] Other reported taste descriptors include apple-like, soft, aromatic, balsamic, with cherry, melon, and pineapple notes having green nuances.[3]
Quantitative Sensory Data
Table 1: Summary of Organoleptic Descriptors for this compound
| Sensory Aspect | Descriptors | Source of Descriptor |
| Odor | Sweet, spicy, fruity, floral, balsamic, melon, cherry, green apple, sour, fermented, winey, yeasty, woody | The Good Scents Company[3], Benchchem[2] |
| Taste | Fruity, winey, fermented, pear, honey, blueberry, apple-like, soft, aromatic, balsamic, cherry, pineapple, green | The Good Scents Company[3] |
Table 2: Hypothetical Quantitative Sensory Panel Results for this compound in a 5% Sugar Solution
| Sensory Attribute | Mean Intensity Score (0-10 Scale) | Standard Deviation |
| Sweet | 6.5 | 1.2 |
| Fruity (Apple/Pear) | 7.2 | 1.5 |
| Spicy (Cinnamon) | 4.8 | 1.8 |
| Floral | 3.1 | 0.9 |
| Chemical/Artificial | 1.5 | 0.5 |
Note: Data in Table 2 is illustrative and intended to represent typical results from a trained descriptive sensory panel.
Experimental Protocols for Sensory Analysis
Protocol 1: Determination of Odor Detection Threshold using the Triangle Test
This protocol describes the use of a triangle test to determine the concentration at which the odor of this compound is detectable.[1][3][4]
Objective: To determine the lowest concentration of this compound in a specified solvent that is perceivably different from the solvent alone.
Materials:
-
This compound (food grade)
-
Odor-free solvent (e.g., propylene (B89431) glycol, mineral oil)
-
Glass sniffing jars with lids, coded with random 3-digit numbers
-
Graduated pipettes and volumetric flasks for dilutions
-
Sensory panel of at least 16-20 trained assessors[5]
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound in the solvent. The concentration steps should be logarithmic (e.g., 100 ppm, 50 ppm, 25 ppm, 12.5 ppm, etc.).
-
Test Setup: For each concentration level, prepare sets of three samples. Two samples will contain the solvent only (A), and one will contain the this compound dilution (B). The presentation order should be randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[1]
-
Panelist Instructions: Instruct panelists to sniff each of the three samples from left to right and identify the "odd" or "different" sample.[1][6] Panelists are required to make a choice, even if they are guessing.
-
Data Collection: Record the number of correct identifications for each concentration level.
-
Data Analysis: The number of correct judgments is counted and compared against a statistical table for the triangle test to determine if a significant difference exists between the samples at each concentration.[6] The detection threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.
Protocol 2: Flavor Profile Analysis using Quantitative Descriptive Analysis (QDA®)
This protocol outlines the methodology for developing a comprehensive flavor profile of this compound in a food or beverage matrix.[2][7]
Objective: To identify and quantify the key flavor attributes of this compound.
Materials:
-
This compound (food grade)
-
Product base for evaluation (e.g., sugar solution, apple juice, neutral oil)
-
Reference standards for flavor attributes (e.g., cinnamon oil for "spicy," isoamyl acetate (B1210297) for "fruity/banana")
-
Trained descriptive sensory panel (8-12 panelists)
-
Sensory evaluation software or scoresheets
Procedure:
-
Lexicon Development: In initial sessions, panelists are presented with the this compound sample and work together to generate a list of descriptive terms for its aroma and flavor. Reference standards are used to anchor these terms.
-
Intensity Scaling: Panelists agree on an intensity scale to be used (e.g., a 15-point numerical scale where 0 = not perceptible and 15 = extremely intense).
-
Panelist Training: Panelists participate in several training sessions to become proficient in identifying and rating the intensity of each attribute in the lexicon consistently.
-
Formal Evaluation: In individual booths under controlled conditions (e.g., controlled lighting and temperature), panelists evaluate the coded samples of the product containing this compound. They rate the intensity of each attribute on the agreed-upon scale.
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine the mean intensity for each attribute. The results are often visualized in a spider web or radar plot.
Signaling Pathways
Currently, there is a lack of specific research in publicly available scientific literature detailing the precise olfactory and gustatory signaling pathways activated by this compound. However, as an ester with fruity and sweet notes, it is hypothesized to interact with a combination of olfactory receptors (ORs) in the nasal cavity that are sensitive to ester functional groups and other structural features of the molecule. The perception of "sweet" taste in the context of its flavor profile is likely a retronasal olfactory referral, where the aroma is perceived as taste, rather than a direct activation of sweet taste receptors (T1R2/T1R3) on the tongue. The "spicy" character may involve the activation of trigeminal receptors, such as TRPV1 or TRPA1, which are responsible for sensations of heat and pungency, although this is speculative without direct experimental evidence.
Conclusion
The sensory analysis of this compound is essential for its effective application in the food, fragrance, and pharmaceutical industries. The protocols provided for difference testing and descriptive analysis offer standardized methods for characterizing its unique sensory properties. While further research is needed to elucidate the specific receptor interactions and to establish definitive quantitative sensory data, the information and methodologies presented here provide a robust framework for the sensory evaluation of this important flavor and fragrance compound.
References
- 1. Triangle Test [sensorysociety.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. store.astm.org [store.astm.org]
- 4. ctv-jve-journal.org [ctv-jve-journal.org]
- 5. Duo-Trio Test [sensorysociety.org]
- 6. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 7. standards.globalspec.com [standards.globalspec.com]
Troubleshooting & Optimization
Technical Support Center: Cinnamyl Isovalerate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the yield of cinnamyl isovalerate synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of this compound, primarily through Fischer-Speier esterification, and offers actionable solutions.
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in the synthesis of this compound are frequently due to issues with reaction equilibrium, catalyst efficiency, or reactant quality. Here are the key areas to troubleshoot:
-
Inefficient Water Removal: Fischer-Speier esterification is a reversible reaction that produces water as a byproduct.[1] If water is not effectively removed, the reaction will reach equilibrium with substantial amounts of unreacted cinnamyl alcohol and isovaleric acid, thereby reducing the yield.
-
Solution: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene (B28343) or hexane) to azeotropically remove water as it is formed.[2] Alternatively, using a large excess of one of the reactants, typically the less expensive one, can shift the equilibrium toward the product.[3]
-
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical for the reaction rate. An insufficient amount of catalyst will lead to a slow or incomplete reaction.
-
Solution: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used.[2] The optimal catalyst concentration may need to be determined empirically, but a starting point is typically a small percentage of the total reactant weight.
-
-
Inadequate Reaction Time and Temperature: If the reaction is not allowed to proceed for a sufficient amount of time or at an optimal temperature, it may not reach completion.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically conducted at the reflux temperature of the solvent for several hours.[4] Optimization of both time and temperature may be necessary to maximize the yield.
-
Question: I am observing the formation of significant side products. What are the likely causes and how can I minimize them?
Answer: Side product formation can arise from the inherent reactivity of the starting materials under acidic conditions.
-
Ether Formation: Cinnamyl alcohol can undergo acid-catalyzed self-condensation to form dicinnamyl ether.
-
Solution: This can be minimized by maintaining a moderate reaction temperature and ensuring a proper molar ratio of the reactants. Adding the cinnamyl alcohol to the reaction mixture containing the isovaleric acid and catalyst may also help to reduce this side reaction.
-
-
Polymerization: The double bond in cinnamyl alcohol can be susceptible to polymerization in the presence of a strong acid.
-
Solution: Use the minimum effective amount of acid catalyst and avoid excessively high reaction temperatures. The reaction should be monitored to avoid prolonged heating after completion.
-
Question: The purification of my final product is proving difficult. What are the best practices for isolating pure this compound?
Answer: Effective purification is crucial for obtaining high-purity this compound.
-
Neutralization and Washing: After the reaction is complete, the mixture will be acidic.
-
Solvent Removal: The solvent used for the reaction and extraction needs to be removed.
-
Solution: Use a rotary evaporator to efficiently remove the solvent under reduced pressure.[4]
-
-
Final Purification: Trace impurities may still be present.
-
Solution: For high-purity this compound, vacuum distillation is the recommended final purification step. This compound has a boiling point of approximately 312-314 °C at atmospheric pressure, so vacuum distillation will be necessary to prevent decomposition at high temperatures.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and industrially significant method for synthesizing this compound is the Fischer-Speier esterification.[1] This method involves the direct reaction of cinnamyl alcohol with isovaleric acid in the presence of an acid catalyst.[1]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting materials are cinnamyl alcohol and isovaleric acid.[1] A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is also required.[2] A solvent that forms an azeotrope with water, like toluene or hexane (B92381), is often used to facilitate water removal.[2]
Q3: How can I drive the reaction to completion to maximize the yield?
A3: To maximize the yield, you need to shift the reaction equilibrium to the product side. This can be achieved by either using a large excess of one of the reactants (usually the less expensive one) or by continuously removing the water that is formed during the reaction, for instance, by using a Dean-Stark apparatus.[2][3]
Q4: Are there alternative, "greener" synthesis methods available?
A4: Yes, alternative methods are being explored to reduce the environmental impact. Enzymatic catalysis, using lipases, offers a milder and more selective route to cinnamyl esters.[6][7] Microwave-assisted synthesis can also be employed to reduce reaction times and energy consumption.
Data Presentation
The following tables summarize quantitative data for the optimization of a closely related ester, isoamyl isovalerate, which can serve as a valuable reference for optimizing this compound synthesis.
Table 1: Optimization of Reaction Parameters for Isoamyl Isovalerate Synthesis
| Parameter | Studied Range | Optimal Condition | Reference |
| Alcohol/Acid Molar Ratio | 1.05:1 to 1.15:1 | 1.1:1 | [8] |
| Reaction Time (hours) | 1.5 to 2.5 | 2 | [8] |
| Catalyst Amount (% of acid) | 5 to 8 | 6.4 | [8] |
| Water-Carrying Agent (mL) | 7.5 to 12.5 | 10 | [8] |
| Optimized Yield | 97.5% | [8] |
Table 2: Comparison of Yields for Related Cinnamyl Ester Syntheses
| Synthesis Method | Reactants | Catalyst/Coupling Agent | Solvent | Temp (°C) | Time | Avg. Yield (%) | Reference |
| Greener Steglich Esterification | (E)-Cinnamic Acid, Various Alcohols | EDC, DMAP | Acetonitrile | 40-45 | 45 min | ~70 | [9] |
| Enzymatic Synthesis (Optimized) | Butyric Acid, Cinnamyl Alcohol | Immobilized Lipase | - | 50 | 12 h | 90 | [6] |
Experimental Protocols
Key Experiment: Fischer-Speier Esterification of this compound (Adapted from similar esterification protocols)
Materials:
-
Cinnamyl alcohol
-
Isovaleric acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene or hexane (as solvent and azeotroping agent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cinnamyl alcohol, isovaleric acid (a slight excess of one reactant can be used), and a suitable volume of toluene or hexane.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reflux and Water Removal: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reflux until no more water is collected.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ gas will be evolved.
-
Workup - Washing: Wash the organic layer with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. CAS 140-27-2: this compound | CymitQuimica [cymitquimica.com]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Kinetics of Enzymatic Synthesis of Cinnamyl Butyrate by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Cinnamyl Isovalerate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of cinnamyl isovalerate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound after synthesis?
A1: The primary methods for purifying this compound, a moderately polar ester, from a reaction mixture involve a combination of techniques. The typical workflow includes:
-
Reaction Work-up: This initial phase involves quenching the reaction and performing a series of washes in a separatory funnel to remove the majority of impurities.
-
Drying: Removal of residual water from the organic layer using an anhydrous drying agent.
-
Solvent Removal: Evaporation of the organic solvent to yield the crude product.
-
Final Purification: Depending on the purity required, final purification can be achieved through vacuum distillation or column chromatography.
Q2: What are the likely impurities in a crude this compound reaction mixture?
A2: this compound is commonly synthesized via Fischer esterification of cinnamyl alcohol and isovaleric acid.[1][2][3] The main impurities to expect are:
-
Unreacted cinnamyl alcohol
-
Unreacted isovaleric acid
-
The acid catalyst (e.g., sulfuric acid)
-
Water, which is a byproduct of the esterification reaction.[1]
-
Side products from the dehydration of cinnamyl alcohol, although this is less common with primary alcohols.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the purification process.[4] By spotting the crude reaction mixture, the washed organic layer, and the collected fractions from column chromatography, you can visualize the separation of this compound from impurities. A suitable solvent system for TLC would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. The ratio can be adjusted to achieve good separation (an Rf value of ~0.3-0.5 for the product is often ideal).
Q4: What are the key physical properties of this compound relevant to its purification?
A4: Understanding the physical properties of this compound is crucial for selecting the appropriate purification strategy.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [5][6] |
| Molecular Weight | 218.29 g/mol | [7] |
| Boiling Point | 313 °C @ 760 mmHg | [5] |
| Specific Gravity | 0.991 - 0.996 @ 25 °C | [5] |
| Refractive Index | 1.5180 - 1.5240 @ 20 °C | [5][6] |
| Solubility | Insoluble in water; soluble in alcohol | [5] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Work-up | - Incomplete removal of acidic or basic impurities.- Insufficient washing. | - Ensure complete neutralization by testing the pH of the aqueous layer after washing with a base (e.g., sodium bicarbonate).- Increase the number of washes with water and brine to remove water-soluble impurities. |
| Emulsion Formation During Extraction | - Vigorous shaking of the separatory funnel.- Similar densities of the aqueous and organic layers. | - Gently invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer, which helps to break the emulsion. |
| Low Yield of Purified Product | - Incomplete reaction.- Loss of product during transfers.- Product is somewhat water-soluble. | - Drive the esterification equilibrium towards the product by using an excess of one reactant or by removing water as it forms (e.g., using a Dean-Stark apparatus).[1][8]- Carefully transfer all material between glassware.- Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
| Product Contaminated with Starting Alcohol | - Incomplete reaction.- Inefficient purification. | - If distillation is used, ensure the fraction is collected at the correct boiling point for this compound.- If using column chromatography, optimize the solvent system to achieve better separation between the ester and the more polar alcohol. |
| Product Contaminated with Starting Carboxylic Acid | - Incomplete neutralization during work-up. | - Ensure thorough washing with a saturated sodium bicarbonate solution until CO2 evolution ceases. |
| Wet Product After Drying | - Insufficient amount of drying agent.- Insufficient drying time. | - Add more anhydrous drying agent until some of it remains free-flowing in the solution.- Allow the solution to stand over the drying agent for at least 15-20 minutes with occasional swirling. |
Experimental Protocols
Reaction Work-up and Liquid-Liquid Extraction
This protocol outlines the initial purification steps to remove the majority of impurities from the reaction mixture.
dot
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. breezeipl.com [breezeipl.com]
- 6. This compound, 140-27-2 [thegoodscentscompany.com]
- 7. This compound | C14H18O2 | CID 5355855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fischer Esterification [organic-chemistry.org]
Technical Support Center: Cinnamyl Isovalerate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamyl isovalerate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main methods for synthesizing this compound are Fischer-Speier esterification and enzymatic transesterification. Fischer-Speier esterification involves the acid-catalyzed reaction of cinnamyl alcohol with isovaleric acid.[1][2] Enzymatic transesterification typically utilizes a lipase (B570770) to catalyze the reaction between cinnamyl alcohol and an isovalerate ester, such as ethyl isovalerate.
Q2: What are the common byproducts in this compound synthesis?
A2: Byproduct formation is dependent on the synthesis method.
-
Fischer-Speier Esterification: The primary byproduct is water.[2][3] If not removed, water can lead to a reversible reaction, lowering the yield. At higher temperatures, degradation of starting materials or the product can occur.[1] Additionally, the starting material, cinnamyl alcohol, can oxidize in the presence of air to form cinnamaldehyde, epoxy cinnamyl alcohol, and cinnamic acid.
-
Enzymatic Transesterification: This method is generally more selective and operates under milder conditions, which significantly minimizes byproduct formation.[1] The alcohol from the acyl donor (e.g., ethanol (B145695) from ethyl isovalerate) is a co-product.
Q3: How can I monitor the progress of the this compound synthesis reaction?
A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) and gas chromatography (GC).[4] TLC allows for a quick qualitative assessment of the consumption of starting materials and the formation of the product. GC, particularly when coupled with mass spectrometry (GC-MS), provides quantitative data on the conversion of reactants and the formation of this compound and any byproducts.[4]
Q4: What are the typical yields for this compound synthesis?
A4: Yields can vary significantly based on the chosen method and reaction conditions. Fischer-Speier esterification yields can be improved by effectively removing water, with reports of up to 89% for similar esterifications. Enzymatic methods can also achieve high conversions, often exceeding 90%, under optimized conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Fischer-Speier Esterification: - Incomplete reaction due to equilibrium.[2][3] - Insufficient catalyst. - Suboptimal temperature. - Loss of product during workup. | - Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[3] - Optimize catalyst concentration. - Adjust reaction temperature; higher temperatures increase the reaction rate but may also lead to byproduct formation.[1] - Minimize transfers and use appropriate solvent volumes during extraction and purification. |
| Enzymatic Transesterification: - Inactivated enzyme. - Incorrect molar ratio of substrates. - Suboptimal temperature or pH. | - Ensure proper storage and handling of the lipase. - Optimize the molar ratio of cinnamyl alcohol to the acyl donor. - Determine the optimal temperature and pH for the specific lipase being used. | |
| Presence of Unexpected Peaks in GC-MS Analysis | - Contaminated starting materials. - Formation of byproducts due to side reactions. - Air oxidation of cinnamyl alcohol. | - Verify the purity of cinnamyl alcohol and isovaleric acid/isovalerate ester before use. - For Fischer esterification, consider lowering the reaction temperature to minimize degradation.[1] - Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to prevent oxidation of cinnamyl alcohol. |
| Product is Difficult to Purify | - Presence of closely boiling impurities. - Incomplete removal of the acid catalyst (Fischer-Speier). - Emulsion formation during aqueous workup. | - Optimize the purification method (e.g., fractional distillation under reduced pressure or column chromatography). - Thoroughly wash the organic layer with a base (e.g., sodium bicarbonate solution) to remove the acid catalyst, followed by washing with brine.[5] - Break emulsions by adding brine or filtering through a pad of celite. |
Quantitative Data
Table 1: Comparison of Synthesis Methods for Cinnamyl Esters
| Synthesis Method | Catalyst | Acyl Donor | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Enzymatic Transesterification | Novozym 435 | Ethyl acetate | 40 | 3 | >90 | [1] |
| Fischer-Speier Esterification | Sulfuric Acid | Acetic Acid | Reflux | 24 | 89 |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Cinnamyl Alcohol and Isovaleric Acid
Materials:
-
Cinnamyl alcohol
-
Isovaleric acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add cinnamyl alcohol, isovaleric acid (typically a slight excess of one reactant is used), and toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Enzymatic Transesterification of Cinnamyl Alcohol
Materials:
-
Cinnamyl alcohol
-
Ethyl isovalerate (or another suitable acyl donor)
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., hexane (B92381) or toluene, if not a solvent-free reaction)
Procedure:
-
In a reaction vessel, combine cinnamyl alcohol and the acyl donor (e.g., ethyl isovalerate). A molar excess of the acyl donor is often used.
-
Add the immobilized lipase to the mixture.
-
If a solvent is used, add it to the reaction vessel.
-
Maintain the reaction at the optimal temperature for the chosen lipase (e.g., 40-60°C) with constant stirring.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Remove the excess acyl donor and solvent (if used) under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
Visualizations
References
Technical Support Center: Cinnamyl Isovalerate Thermal Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the thermal degradation of cinnamyl isovalerate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
A1: this compound is an ester known for its fruity, balsamic aroma, making it a valuable ingredient in the flavor, fragrance, and pharmaceutical industries.[1] Thermal stability is a critical concern because elevated temperatures during processing, storage, or experimental assays can lead to its degradation. This degradation can alter its sensory profile, reduce its efficacy, and generate undesirable byproducts.
Q2: At what temperature does this compound begin to degrade?
Q3: What are the likely degradation products of this compound?
A3: The thermal degradation of esters like this compound typically involves the cleavage of the ester bond. This can lead to the formation of cinnamyl alcohol and isovaleric acid. Further degradation of these primary products can occur at higher temperatures, potentially leading to a complex mixture of smaller volatile compounds. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying these degradation products.[2][3][4][5]
Q4: How can I prevent the thermal degradation of this compound?
A4: To prevent thermal degradation, it is recommended to:
-
Control Temperature: Maintain temperatures below 200°C whenever possible during processing and storage.
-
Use an Inert Atmosphere: In the presence of oxygen, oxidative degradation can occur in addition to thermal degradation.[6] Purging the experimental system with an inert gas like nitrogen or argon can mitigate this.
-
Utilize Antioxidants: The addition of suitable antioxidants can help to quench free radicals and inhibit oxidative degradation pathways.
-
Limit Exposure Time: Minimize the duration that this compound is exposed to elevated temperatures.
Q5: What types of antioxidants are effective for stabilizing this compound?
A5: While specific studies on antioxidants for this compound are limited, hindered phenolic antioxidants and secondary arylamines have shown effectiveness in improving the thermal stability of other ester-based compounds.[6][7] It is advisable to screen a selection of food-grade or pharmaceutically acceptable antioxidants to determine the most effective one for your specific application. The choice of antioxidant should also consider potential interactions with other components in the formulation.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Off-notes or changes in the aroma profile of the final product. | Thermal degradation of this compound leading to the formation of volatile byproducts. | 1. Verify the maximum temperature reached during your process. 2. Analyze a sample of the product using GC-MS to identify potential degradation products. 3. If degradation is confirmed, reduce the processing temperature or the duration of heat exposure. 4. Consider processing under an inert atmosphere. |
| Loss of this compound content in the final product. | Evaporation or thermal decomposition. | 1. Quantify the this compound content at different stages of your process using a validated analytical method (e.g., HPLC, GC). 2. If a significant loss is observed after a heating step, this indicates degradation. 3. Implement temperature control measures and consider the use of antioxidants. |
| Inconsistent product quality between batches. | Variations in temperature or heating time during processing. | 1. Calibrate all temperature monitoring equipment. 2. Standardize the heating and cooling profiles for your process. 3. Implement in-process controls to monitor this compound concentration. |
| Discoloration of the product upon heating. | Formation of degradation products that absorb in the visible spectrum. | 1. Investigate the chemical nature of the colored impurities. 2. Optimize processing conditions to minimize their formation. 3. Evaluate the efficacy of different antioxidants in preventing discoloration. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the stability of a molecule under various stress conditions.[8][9][10][11][12] A typical protocol for a flavor ester like this compound is outlined below. The goal is to achieve 5-20% degradation to ensure that the analytical methods can detect and quantify the degradation products.[8][9]
Objective: To identify the potential degradation products of this compound under thermal stress and to develop a stability-indicating analytical method.
Materials:
-
This compound (high purity)
-
Solvents (e.g., ethanol, propylene (B89431) glycol)
-
Controlled temperature oven or heating block
-
Inert gas (Nitrogen or Argon)
-
Analytical instrumentation (HPLC-UV/PDA, GC-MS)
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in a suitable solvent.
-
Thermal Stress Conditions:
-
Expose the samples to a range of elevated temperatures (e.g., 150°C, 180°C, 200°C, 220°C) for specific time intervals (e.g., 2, 4, 8, 24 hours).
-
Conduct parallel experiments under both ambient air and an inert nitrogen atmosphere.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the sample using a developed and validated HPLC or GC method to quantify the remaining this compound.
-
Analyze the sample using GC-MS to identify the degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound at each condition.
-
Identify and tentatively quantify the major degradation products.
-
Determine the degradation kinetics (e.g., reaction order, rate constant) if possible.
-
Antioxidant Efficacy Screening Protocol
Objective: To evaluate the effectiveness of different antioxidants in preventing the thermal degradation of this compound.
Materials:
-
This compound
-
A selection of antioxidants (e.g., BHT, BHA, Tocopherols, Ascorbyl Palmitate)
-
Solvent system from the forced degradation study
-
Controlled temperature oven
Procedure:
-
Sample Preparation: Prepare solutions of this compound containing different antioxidants at various concentrations (e.g., 100, 500, 1000 ppm). Include a control sample with no antioxidant.
-
Thermal Stress: Expose all samples to the thermal stress condition that resulted in approximately 15-20% degradation in the forced degradation study.
-
Sample Analysis: After the specified time, analyze all samples using the validated analytical method to quantify the remaining this compound.
-
Data Analysis: Compare the percentage degradation of this compound in the samples with and without antioxidants. The antioxidant that results in the lowest degradation is considered the most effective under the tested conditions.
Data Presentation
Table 1: Hypothetical Thermal Stability of this compound
| Temperature (°C) | Time (hours) | Atmosphere | % Degradation | Major Degradation Products |
| 180 | 8 | Air | 5.2 | Cinnamyl Alcohol, Isovaleric Acid |
| 180 | 8 | Nitrogen | 1.8 | Cinnamyl Alcohol |
| 200 | 4 | Air | 12.5 | Cinnamyl Alcohol, Isovaleric Acid, Benzaldehyde |
| 200 | 4 | Nitrogen | 4.5 | Cinnamyl Alcohol, Cinnamaldehyde |
| 220 | 2 | Air | 25.8 | Complex mixture |
| 220 | 2 | Nitrogen | 15.1 | Cinnamyl Alcohol, Cinnamaldehyde |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.
Table 2: Hypothetical Antioxidant Efficacy at 200°C for 4 hours in Air
| Antioxidant (500 ppm) | % Degradation of this compound |
| None (Control) | 12.5 |
| Butylated Hydroxytoluene (BHT) | 6.8 |
| Butylated Hydroxyanisole (BHA) | 7.2 |
| α-Tocopherol | 8.1 |
| Ascorbyl Palmitate | 9.5 |
Note: This table presents hypothetical data for illustrative purposes. The effectiveness of antioxidants can be concentration-dependent and influenced by the matrix.
Visualizations
Caption: Potential thermal degradation pathway of this compound.
Caption: Experimental workflow for stability testing and antioxidant screening.
Caption: Key strategies for preventing thermal degradation.
References
- 1. This compound, 140-27-2 [thegoodscentscompany.com]
- 2. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. acsu.buffalo.edu [acsu.buffalo.edu]
- 7. Effect of Antioxidant on Thermal Oxidative Stability of PMMA and Its Kinetic Analysis [plaschina.com.cn]
- 8. Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 9. resolvemass.ca [resolvemass.ca]
- 10. sgs.com [sgs.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cinnamyl Isovalerate GC Peak Tailing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve gas chromatography (GC) peak tailing issues encountered during the analysis of cinnamyl isovalerate.
Frequently Asked Questions (FAQs)
Q1: What is GC peak tailing and why is it a problem for this compound analysis?
A1: In an ideal gas chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the tail end of the peak is broader than the front end.[1] This is problematic in the analysis of this compound as it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and ultimately compromise the precision and accuracy of quantitative results.[2]
Q2: What are the most common causes of peak tailing for a compound like this compound?
A2: Peak tailing for this compound, an ester, can be caused by a variety of factors, which can be broadly categorized as either chemical or physical issues within the GC system.[3]
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Chemical Causes: These often involve interactions between the analyte and active sites within the system. This is particularly relevant for polar compounds, but can also affect esters like this compound.[4]
-
Physical Causes: These are typically related to disruptions in the carrier gas flow path, which can affect all peaks in the chromatogram.[5][6]
Q3: How can I quickly diagnose the source of peak tailing in my chromatogram?
A3: A systematic approach is the most effective way to identify the root cause of peak tailing.[1] A key initial step is to observe whether the tailing affects all peaks or only specific ones.
-
All Peaks Tailing: If all peaks in your chromatogram, including the solvent peak, are tailing, the issue is likely physical and related to the setup of your GC system.[3][5] Common culprits include improper column installation or a poor column cut.[5][6]
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Only this compound (or a few other peaks) Tailing: If only the this compound peak or a select few other peaks are tailing, the cause is more likely to be chemical in nature.[3][4] This suggests an interaction between the analyte and active sites in the GC system, such as a contaminated inlet liner or column.[7]
Troubleshooting Guides
This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing for this compound.
Guide 1: Addressing Issues Affecting All Peaks
Q: All the peaks in my chromatogram, including the solvent peak, are tailing. What should I check first?
A: When all peaks exhibit tailing, the problem is typically mechanical or related to the flow path.[5][6] Here is a step-by-step guide to resolving the most common causes:
1. Verify Column Installation:
-
Improper Column Position: The position of the column in the inlet is critical. If it is too high or too low, it can create unswept volumes, leading to peak tailing.[5][6]
-
Poor Column Cut: A jagged or uneven column cut can disrupt the flow of the carrier gas and cause turbulence, resulting in tailing peaks.[2][5] The cut should be clean, flat, and at a right angle to the column wall.[5]
Experimental Protocol: Column Installation and Inspection
-
Cool Down: Ensure the GC inlet and oven are cool before handling the column.
-
Column Removal: Carefully remove the column from the inlet.
-
Inspection: Examine the column end with a magnifying glass. Look for a clean, square cut.[5][8]
-
Re-cutting (if necessary): Use a ceramic scoring wafer or diamond-tipped pen to score the column.[5][8] Break the column at the score for a clean cut.
-
Reinstallation: Reinstall the column according to the manufacturer's instructions for the correct insertion depth.[2]
-
Leak Check: After reinstallation, perform a leak check to ensure all connections are secure.[9]
2. Check for Dead Volume:
-
Incorrect Ferrules: Using the wrong size or type of ferrule can create dead volume at the connection points.
-
Loose Fittings: Ensure all fittings at the inlet and detector are secure to prevent leaks and dead volume.[3]
Guide 2: Troubleshooting Analyte-Specific Peak Tailing
Q: Only my this compound peak is tailing. What could be the cause?
A: Tailing of a specific peak, like this compound, often points to chemical interactions with active sites in the system.[3][4]
1. Inlet Contamination:
-
Dirty Liner: The inlet liner is a common site for the accumulation of non-volatile residues from previous injections. These residues can create active sites that interact with analytes, causing peak tailing.
-
Septum Particles: Small pieces of the septum can fall into the liner during injection, creating active surfaces.
Experimental Protocol: Inlet Maintenance
-
Cool Down: Ensure the GC inlet is cool.
-
Disassemble: Carefully remove the septum nut and the inlet liner.
-
Inspect and Replace: Examine the liner for any discoloration or visible contamination. It is often best to replace the liner with a new, deactivated one. Also, replace the septum.
-
Reassemble: Install the new liner and septum, ensuring a proper seal.
-
Conditioning: After maintenance, it may be beneficial to condition the system by running a few blank injections.
2. Column Contamination or Degradation:
-
Contamination: The front end of the GC column can become contaminated with non-volatile material from the sample matrix.[5][10]
-
Stationary Phase Degradation: Over time, the stationary phase of the column can degrade, exposing active silanol (B1196071) groups that can interact with analytes.[11]
Experimental Protocol: Column Trimming
-
Cool Down and Remove: Cool the oven and carefully remove the inlet end of the column.
-
Trim: Cut off 10-20 cm from the inlet end of the column using a proper cutting tool.[2][11]
-
Reinstall: Reinstall the column in the inlet.
-
Adjust Retention Times: Be aware that trimming the column will slightly shorten retention times.[2]
3. Method-Related Issues:
-
Inlet Temperature: If the inlet temperature is too low, it can cause slow vaporization of the analyte, leading to band broadening and tailing.[12]
-
Carrier Gas Flow Rate: A flow rate that is too low can increase the effects of diffusion, potentially causing broader peaks.[13][14] Conversely, an excessively high flow rate can also negatively impact peak shape.[15]
-
Sample Overload: Injecting too much sample can overload the column, leading to peak distortion, including tailing.[15][16]
Quantitative Data Summary
| Parameter | Guideline to Reduce Tailing | Potential Impact of Incorrect Setting |
| Inlet Temperature | Set appropriately high for efficient vaporization of this compound. | Too low: Incomplete vaporization, band broadening, peak tailing.[12] |
| Carrier Gas Flow Rate | Optimize for the specific column dimensions (typically 1-2 mL/min for many capillary columns). | Too low: Increased diffusion, peak broadening.[13] |
| Injection Volume | Keep within the linear range of the column and detector (e.g., 0.1 - 1 µL). | Too high: Column overload, peak fronting or tailing.[15][16] |
| Column Phase | Use a column with appropriate polarity and deactivation. | Mismatch or active sites can lead to strong interactions and tailing.[17] |
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting GC peak tailing.
Caption: Troubleshooting workflow for when all GC peaks are tailing.
Caption: Troubleshooting workflow for when a specific analyte peak is tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. GC Troubleshooting—Tailing Peaks [restek.com]
- 4. m.youtube.com [m.youtube.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Restek - Blog [restek.com]
- 8. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. agilent.com [agilent.com]
Technical Support Center: Cinnamyl Isovalerate Mass Spectrum Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the electron ionization (EI) mass spectrum of cinnamyl isovalerate.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am not seeing a clear molecular ion peak (M+) for this compound at m/z 218. Is this normal?
A1: Yes, it is common for the molecular ion peak of esters, especially those with functionalities that can stabilize fragments, to be weak or absent in a 70 eV EI mass spectrum. The energy from the electron impact is often sufficient to cause immediate fragmentation of the molecular ion. This compound has a molecular weight of 218.29 g/mol , but the M+ peak at m/z 218 may not be prominent.
Q2: What is the expected base peak in the mass spectrum of this compound, and what does it represent?
A2: The expected base peak is at an m/z of 85. This peak corresponds to the isovaleryl cation ([C₅H₉O]⁺), which is formed by the alpha cleavage of the ester, leading to the loss of the cinnamyl radical. The high stability of this acylium ion results in its high abundance.
Q3: I see a significant peak at m/z 117. What fragment does this correspond to?
A3: The peak at m/z 117 represents the cinnamyl cation ([C₉H₉]⁺). This fragment is formed by the cleavage of the C-O bond of the ester, with the positive charge remaining on the cinnamyl portion. This is a common fragmentation pathway for esters.
Q4: There are other prominent peaks at m/z 57 and 115. How can these be explained?
A4:
-
m/z 57: This peak corresponds to the isobutyl cation ([C₄H₉]⁺), which arises from the loss of a neutral carbon monoxide (CO) molecule from the isovaleryl cation (m/z 85).
-
m/z 115: This peak is likely due to the loss of two hydrogen atoms from the cinnamyl cation (m/z 117), resulting in a more stabilized, conjugated system.
Q5: My mass spectrum shows a peak at m/z 41. What is the origin of this fragment?
A5: The peak at m/z 41 is characteristic of an allyl cation ([C₃H₅]⁺) or an isopropyl cation ([C₃H₅]⁺). In this case, it likely arises from the further fragmentation of the isovaleryl portion of the molecule.
Q6: The relative abundances of my fragment ions do not exactly match the reference spectra. What could be the cause?
A6: Minor variations in relative abundances can occur due to differences in instrumentation and experimental conditions. Factors such as the ionization energy, source temperature, and the specific type of mass analyzer can influence fragmentation patterns. However, the major fragmentation peaks (m/z 85, 117, 57, 115) should be consistently present. If you observe significant deviations, consider the following troubleshooting steps:
-
Instrument Calibration: Ensure your mass spectrometer is properly calibrated.
-
Sample Purity: Verify the purity of your this compound sample, as impurities can introduce additional peaks.
-
GC Conditions: If using GC-MS, ensure that the gas chromatography conditions are appropriate to prevent thermal degradation of the analyte before it reaches the ion source.
Quantitative Data Summary
The following table summarizes the prominent peaks in the electron ionization mass spectrum of this compound.[1]
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 218 | Low / Absent | [C₁₄H₁₈O₂]⁺˙ (Molecular Ion) |
| 117 | ~50 | [C₉H₉]⁺ (Cinnamyl cation) |
| 115 | ~37 | [C₉H₇]⁺ |
| 85 | 100 (Base Peak) | [C₅H₉O]⁺ (Isovaleryl cation) |
| 57 | ~90 | [C₄H₉]⁺ (Isobutyl cation) |
| 41 | ~22 | [C₃H₅]⁺ |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines the methodology for acquiring an electron ionization (EI) mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
1. Sample Preparation:
- Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
2. GC-MS Instrument Parameters:
- Gas Chromatograph (GC) Conditions:
- Injection Mode: Split injection (e.g., split ratio of 50:1) to prevent column overloading.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or HP-5ms, is suitable for separating volatile flavor and fragrance compounds.[2]
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
- Final hold: Hold at 280 °C for 5 minutes.
3. Data Acquisition and Analysis:
- Inject 1 µL of the prepared sample into the GC-MS system.
- Acquire the data using the instrument's software.
- To obtain the mass spectrum of this compound, identify the chromatographic peak corresponding to the compound and view its associated mass spectrum.
- Compare the acquired spectrum with a reference library (e.g., NIST, Wiley) for confirmation.
This compound Fragmentation Pathway
Caption: Fragmentation pathway of this compound under electron ionization.
References
Technical Support Center: Cinnamyl Isovalerate NMR Analysis
Welcome to the technical support center for the NMR analysis of cinnamyl isovalerate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during NMR experiments, particularly concerning peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for this compound in ¹H and ¹³C NMR?
While a fully assigned spectrum for this compound can be proprietary, we can predict the chemical shifts based on the analysis of its constituent parts: the cinnamyl group and the isovalerate group. Below is a table of predicted chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Phenyl Group (C₆H₅) | 7.20 - 7.50 (m) | 126.0 - 136.5 | Aromatic protons often result in complex, overlapping multiplets. |
| Vinylic Proton (-CH=CH-Ph) | 6.60 - 6.70 (d) | 123.0 - 134.5 | The proton alpha to the phenyl group will be a doublet. |
| Vinylic Proton (-O-CH₂-CH=) | 6.20 - 6.30 (dt) | 123.0 - 134.5 | The proton beta to the phenyl group will be a doublet of triplets. |
| Methylene Protons (-O-CH₂-) | 4.70 - 4.80 (d) | 65.0 - 66.0 | These protons are adjacent to the ester oxygen and a double bond. |
| Methylene Protons (-CO-CH₂-) | 2.20 - 2.30 (d) | 43.0 - 44.0 | These protons are alpha to the carbonyl group. |
| Methine Proton (-CH(CH₃)₂) | 2.00 - 2.10 (m) | 25.0 - 26.0 | This proton will appear as a multiplet. |
| Methyl Protons (-CH(CH₃)₂) | 0.90 - 1.00 (d) | 22.0 - 23.0 | These two methyl groups are diastereotopic and may show as two doublets. |
| Carbonyl Carbon (C=O) | - | 172.0 - 173.0 | The carbonyl carbon has a characteristic downfield shift. |
Q2: I am observing fewer peaks than expected in my ¹³C NMR spectrum. What could be the issue?
Fewer than expected peaks in a ¹³C NMR spectrum is a strong indicator of overlapping signals. This can occur when two or more non-equivalent carbon atoms have very similar chemical environments, leading to nearly identical chemical shifts.[1] Another possibility in symmetric molecules is that some carbons are chemically equivalent and will produce a single signal.[2]
Q3: The aromatic region of my ¹H NMR spectrum is just a broad multiplet. How can I resolve these signals?
Overlapping signals in the aromatic region are very common. Here are a few strategies to resolve them:
-
Change the NMR Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce different shifts in the aromatic protons, potentially resolving the multiplet.[3]
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of individual signals even within an overlap.[4]
Troubleshooting Guides
Problem 1: Overlapping Vinylic and Aromatic Proton Signals
The vinylic and aromatic protons in this compound can sometimes overlap, making interpretation difficult.
Solution Workflow:
References
stability of cinnamyl isovalerate under acidic conditions
This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of cinnamyl isovalerate under acidic conditions. It is intended for researchers, scientists, and professionals in drug development and formulation.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing significant degradation in an acidic formulation. What is the likely cause?
A1: this compound is an ester. Esters are susceptible to acid-catalyzed hydrolysis, which is the primary degradation pathway under acidic conditions. The ester bond is cleaved by the acid, resulting in the formation of its constituent alcohol and carboxylic acid. The rate of this degradation is highly dependent on the pH, temperature, and solvent composition of your formulation.
Q2: What are the expected degradation products of this compound in an acidic medium?
A2: Under acidic conditions, this compound (3-phenyl-2-propenyl 3-methylbutanoate) is expected to hydrolyze into cinnamyl alcohol and isovaleric acid (3-methylbutanoic acid).[1][2] It is crucial to monitor for the appearance of these two compounds during stability studies.
Q3: I am observing unexpected peaks in my chromatogram during a stability study. What could they be?
A3: While cinnamyl alcohol and isovaleric acid are the primary degradation products, further reactions could lead to secondary degradants. For instance, cinnamyl alcohol itself could undergo reactions depending on the specific stress conditions (e.g., oxidation). It is recommended to use a stability-indicating analytical method, such as HPLC with a mass spectrometer (LC-MS), to identify the mass of these unknown peaks and elucidate their structures.[3]
Q4: How can I minimize the degradation of this compound in my acidic formulation?
A4: To enhance stability, consider the following:
-
pH Adjustment: The rate of hydrolysis is pH-dependent. Investigate a pH range to find a value where the degradation rate is minimized.
-
Temperature Control: Hydrolysis reactions are typically accelerated at higher temperatures. Storing and handling the formulation at lower temperatures can significantly slow down degradation.
-
Excipient Compatibility: Ensure that other excipients in your formulation are not contributing to the degradation. Forced degradation studies can help evaluate excipient compatibility.
-
Solvent System: The polarity and nature of the solvent can influence the reaction rate. Experimenting with different co-solvents may improve stability.
Q5: What is a suitable analytical method to monitor the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique.[3] For definitive identification of degradation products, coupling HPLC with a mass spectrometry (MS) detector is recommended. Gas Chromatography (GC-MS) can also be used, especially for analyzing the volatile degradation products.[4][5] The method must be validated to ensure it can separate the parent this compound peak from all potential degradation products.
Data Presentation: Acid-Catalyzed Degradation
Forced degradation studies are essential to understand the chemical stability of a substance.[6] The following table provides an illustrative summary of data from a hypothetical acid-forced degradation study on this compound. Researchers should populate such a table with their own experimental data. The goal of such a study is typically to achieve 5-20% degradation to ensure the analytical method is stability-indicating.
Table 1: Illustrative Data from a Forced Degradation Study of this compound in 0.1N HCl
| Time Point (hours) | Temperature (°C) | This compound (%) | Cinnamyl Alcohol (%) | Isovaleric Acid (%) | Total Degradation (%) |
| 0 | 60 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 60 | 95.2 | 2.5 | 2.3 | 4.8 |
| 4 | 60 | 90.5 | 4.9 | 4.6 | 9.5 |
| 8 | 60 | 81.3 | 9.5 | 9.2 | 18.7 |
| 12 | 60 | 72.8 | 13.8 | 13.4 | 27.2 |
Note: The data presented above is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.
1. Reagent and Sample Preparation:
- Acid Solution: Prepare a 0.1N solution of hydrochloric acid (HCl).
- Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
- Neutralizing Solution: Prepare a 0.1N solution of sodium hydroxide (B78521) (NaOH) to quench the reaction.
2. Stress Conditions:
- Pipette a known volume of the this compound stock solution into a vial.
- Add an equal volume of the 0.1N HCl solution.
- Cap the vial tightly and place it in a temperature-controlled environment (e.g., a water bath or oven) set to a specific temperature (e.g., 60°C).
- Prepare a control sample by adding the stock solution to an equal volume of the assay solvent (without acid) and subjecting it to the same conditions.
3. Time-Point Sampling:
- At predetermined time intervals (e.g., 0, 2, 4, 8, 12 hours), withdraw an aliquot of the stressed sample.
- Immediately quench the degradation process by neutralizing the aliquot with an equivalent volume of 0.1N NaOH.
- Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
4. Analysis:
- Analyze the samples using a validated stability-indicating HPLC method.
- Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.
- Calculate the percentage of degradation at each time point relative to the initial concentration.
Visualization
This diagram illustrates the logical workflow for assessing the stability of this compound under acidic stress conditions.
Caption: Workflow for acid-forced degradation analysis of this compound.
References
- 1. CAS 140-27-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Cinnamyl anthranilate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. env.go.jp [env.go.jp]
- 5. Identification of ascorbic acid and its degradation products in black powder substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Synthesis of Cinnamyl Isovalerate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamyl isovalerate. Our aim is to help you minimize impurities and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1] - Increase Temperature: If the reaction is sluggish, cautiously increasing the temperature can improve the reaction rate. However, be mindful of potential side reactions at higher temperatures. - Use an Excess of One Reactant: Employing an excess of either cinnamyl alcohol or isovaleric acid can shift the equilibrium towards the product side, a common strategy in Fischer esterification.[2] |
| Loss of Product During Workup | - Optimize Extraction: Ensure the correct pH is used during aqueous washes to minimize the solubility of the ester in the aqueous layer. A slightly basic wash with sodium bicarbonate can neutralize the acid catalyst and remove unreacted carboxylic acid.[3] - Careful Phase Separation: Take care during the separation of organic and aqueous layers to avoid loss of the organic phase containing the product. |
| Inefficient Purification | - Proper Column Packing: Ensure the chromatography column is packed uniformly to prevent channeling and poor separation. - Appropriate Solvent System: Select a solvent system for column chromatography that provides good separation between the product and impurities on a TLC plate. |
| Side Reactions | - Choice of Catalyst: For acid-catalyzed reactions, strong acids like sulfuric acid can sometimes promote side reactions. Milder catalysts or alternative methods like Steglich or enzymatic esterification might be more suitable.[1] |
Issue 2: Presence of Starting Materials in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - As mentioned above, ensure the reaction goes to completion by adjusting reaction time, temperature, or reactant stoichiometry.[1][2] |
| Inefficient Purification | - Optimize Column Chromatography: If unreacted cinnamyl alcohol (more polar) or isovaleric acid (can streak on silica) are present, adjust the polarity of the eluent to improve separation. A gradient elution might be necessary. - Acid/Base Wash: An aqueous wash with a mild base (e.g., sodium bicarbonate solution) will effectively remove unreacted isovaleric acid.[3] A subsequent brine wash can help remove residual water and salts. |
Issue 3: Presence of Unknown Impurities
| Potential Cause | Recommended Solution |
| Side Reactions (e.g., Ether Formation) | - In acid-catalyzed reactions of alcohols, self-condensation to form ethers can occur, especially at higher temperatures. Using milder reaction conditions or alternative esterification methods can minimize this.[1] |
| Degradation of Product | - this compound, being an ester with a double bond, can be susceptible to hydrolysis or oxidation. Avoid unnecessarily harsh conditions during workup and purification. Store the final product under an inert atmosphere and in a cool, dark place. |
| Contaminated Reagents | - Ensure the purity of starting materials (cinnamyl alcohol and isovaleric acid) before starting the reaction. Impurities in the starting materials will be carried through the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound, an ester formed from cinnamyl alcohol and isovaleric acid, include:
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid.[1] It is a reversible reaction, and strategies to drive it to completion include using an excess of one reactant or removing water as it is formed.[2]
-
Steglich Esterification: This method uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the esterification under milder conditions than the Fischer method.[4]
-
Enzymatic Esterification: Lipases are often used as biocatalysts for the esterification of cinnamyl alcohol. This method is highly selective and occurs under mild conditions, which can help to preserve the integrity of the molecule.[1]
Q2: What are the typical impurities I should look for in my synthetic this compound?
A2: Common impurities include:
-
Unreacted starting materials: Cinnamyl alcohol and isovaleric acid.
-
Byproducts from side reactions: Dicinnamyl ether (from self-condensation of cinnamyl alcohol under acidic conditions).
-
Degradation products: Hydrolysis of the ester back to the starting materials can occur if the product is exposed to acidic or basic conditions for extended periods.
Q3: How can I best purify my crude this compound?
A3: The most common and effective method for purifying this compound on a laboratory scale is column chromatography.[5] Key steps for successful purification include:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives good separation (a clear difference in Rf values) between your product and any impurities.
-
Proper Column Packing: A well-packed column is crucial for good separation.
-
Careful Loading: Dissolve the crude product in a minimum amount of the eluting solvent and load it onto the column in a narrow band.[5] For larger scale purification, vacuum distillation can also be an effective method.[1]
Q4: Which analytical techniques are best for assessing the purity of my this compound?
A4: A combination of techniques is often best for a comprehensive purity assessment:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are excellent for quantifying the purity and detecting the presence of impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify the structures of any impurities present.[7]
-
Mass Spectrometry (MS): Often coupled with GC or LC (GC-MS, LC-MS), this technique helps in identifying the molecular weight of the product and impurities.[8]
Quantitative Data Presentation
The following tables summarize how different reaction conditions can impact the yield of cinnamyl esters. While specific data for this compound is limited, the data for similar esters provides valuable insights into optimizing the synthesis.
Table 1: Comparison of Esterification Methods for Cinnamyl Esters
| Esterification Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Fischer Esterification (Cinnamyl Acetate) | Sulfuric Acid | Acetic Anhydride | 40-50 | 1-2 h | High (not specified) | [1] |
| Steglich Esterification (Cinnamyl Cinnamate) | DCC, DMAP | Dichloromethane | Room Temp | Not specified | 98 | [4] |
| Enzymatic (Cinnamyl Butyrate) | Lipase B (immobilized) | Solvent-free | 25 | 90 min | 94.3 | [9] |
Table 2: Optimization of Enzymatic Synthesis of Cinnamyl Butyrate
| Alcohol:Acid Molar Ratio | Temperature (°C) | Vacuum (mbar) | Time (min) | Conversion (%) |
| 1:2 | 30 | 20 | 60 | 49.4 |
| 1:3 | 25 | 25 | 90 | 94.3 |
Data adapted from a study on the optimization of enzymatic synthesis of aroma esters.[9]
Experimental Protocols
Protocol 1: Fischer Esterification of Cinnamyl Alcohol with Isovaleric Acid
Materials:
-
Cinnamyl alcohol
-
Isovaleric acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cinnamyl alcohol and a slight excess of isovaleric acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate)
Procedure:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.
-
Dissolve the crude this compound in a minimal amount of the eluting solvent.
-
Carefully load the sample onto the top of the silica gel.
-
Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. aber.apacsci.com [aber.apacsci.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. ajrconline.org [ajrconline.org]
- 9. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
Technical Support Center: Cinnamyl Isovalerate Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of cinnamyl isovalerate production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is primarily synthesized through two main routes: chemical synthesis and biocatalysis.
-
Chemical Synthesis: This typically involves the Fischer-Speier esterification of cinnamyl alcohol with isovaleric acid, often in the presence of an acid catalyst like sulfuric acid. Another approach is the reaction of cinnamyl alcohol with isovaleroyl chloride.
-
Biocatalysis: This method utilizes enzymes, most commonly lipases, to catalyze the esterification reaction.[1][2] This is considered a "greener" alternative due to milder reaction conditions and reduced byproduct formation.[3]
Q2: What are the major challenges when scaling up this compound production?
A2: Scaling up production from the laboratory to an industrial scale presents several challenges:
-
Reaction Equilibrium: Esterification is a reversible reaction.[4] At a larger scale, efficiently removing the water byproduct to drive the reaction towards the product is crucial to achieving high yields.[5]
-
Heat and Mass Transfer: In large reactors, ensuring uniform temperature and mixing can be difficult.[6] Poor heat transfer can lead to localized hotspots and side reactions, while inadequate mixing can result in incomplete conversion.
-
Downstream Processing and Purification: this compound is a relatively viscous liquid, which can pose challenges during filtration and purification steps.[7][8] Achieving the desired purity (often >97%) at a large scale requires optimized distillation, extraction, or chromatographic methods.[9]
-
Catalyst Selection and Recovery: For chemical synthesis, the choice of catalyst impacts reaction rate and selectivity.[10] For biocatalysis, the cost and stability of the immobilized enzyme are key considerations for economic viability at scale.[11][12]
-
Process Intensification: Optimizing the process to reduce reaction times, energy consumption, and waste generation is a key challenge in making the production economically feasible.[13][14][15]
Q3: How can I improve the yield of this compound at a larger scale?
A3: To improve the yield, consider the following strategies:
-
Use of Excess Reactant: Employing a molar excess of one of the reactants (typically the less expensive one) can shift the reaction equilibrium towards the product side.[5]
-
Water Removal: Implement continuous water removal techniques. For chemical synthesis, a Dean-Stark apparatus is commonly used.[5] In biocatalytic processes, molecular sieves or pervaporation membranes can be effective.[13]
-
Optimize Reaction Conditions: Carefully control temperature, pressure, and catalyst concentration. For enzymatic reactions, parameters like pH and enzyme loading are critical.[2]
-
Process Intensification: Technologies like microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and improve yields.[9]
Q4: What are the recommended purification methods for industrial-scale production?
A4: At an industrial scale, the purification of this compound typically involves a multi-step process:
-
Neutralization and Washing: The crude product is first washed to remove the acid catalyst and any unreacted acid.
-
Solvent Extraction: To separate the ester from water-soluble impurities.
-
Distillation: Fractional distillation under reduced pressure is a common method to achieve high purity.
-
Chromatography: For very high purity requirements, techniques like column chromatography may be employed, although this can be costly at a large scale.[16]
Troubleshooting Guides
Chemical Synthesis Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to equilibrium. | - Use a Dean-Stark apparatus to remove water.[5]- Increase the molar ratio of one reactant.[5]- Optimize catalyst concentration and reaction temperature. |
| Side reactions due to high temperature. | - Lower the reaction temperature and extend the reaction time.- Use a milder catalyst. | |
| Product Contamination | Incomplete removal of starting materials. | - Improve the efficiency of the post-reaction washing steps.- Optimize the distillation parameters (vacuum, temperature). |
| Formation of byproducts. | - Adjust the reaction temperature to minimize side reactions.- Ensure the purity of starting materials. | |
| Dark Color of Product | Thermal degradation of reactants or product. | - Reduce the reaction temperature.- Use a shorter reaction time if possible. |
| Impurities in starting materials. | - Use higher purity starting materials. |
Biocatalytic Synthesis Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Enzyme Activity | Suboptimal temperature or pH. | - Determine the optimal temperature and pH for the specific lipase (B570770) used. |
| Enzyme inhibition by substrates or products. | - Control the substrate concentration.- Consider in-situ product removal. | |
| Insufficient water activity for the enzyme. | - Ensure the enzyme has the minimal required water for activity, but avoid excess water which favors hydrolysis.[17] | |
| Slow Reaction Rate | Poor mass transfer between reactants and the immobilized enzyme. | - Increase agitation speed.- Optimize the particle size and loading of the immobilized enzyme. |
| Low intrinsic activity of the enzyme. | - Screen for a more active lipase.- Consider enzyme engineering to improve activity. | |
| Enzyme Deactivation | High temperature or presence of denaturing agents. | - Operate within the recommended temperature range for the enzyme.- Ensure the reaction medium is free of denaturing contaminants. |
| Mechanical stress on the immobilized enzyme. | - Use a gentler agitation method. |
Experimental Protocols
Protocol 1: Lab-Scale Lipase-Catalyzed Synthesis of this compound
This protocol is adapted from procedures for similar fragrant esters.[12]
Materials:
-
Cinnamyl alcohol
-
Isovaleric acid
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous n-heptane (or other suitable solvent)
-
Molecular sieves (3Å)
Procedure:
-
In a round-bottom flask, combine cinnamyl alcohol (1 equivalent) and isovaleric acid (1.2 equivalents) in anhydrous n-heptane.
-
Add immobilized lipase (e.g., 10% w/w of total reactants).
-
Add activated molecular sieves to the mixture to absorb the water produced during the reaction.
-
Stir the mixture at a constant temperature (e.g., 50-60°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, filter off the immobilized enzyme and molecular sieves.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted isovaleric acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Scale-Up Considerations for Chemical Synthesis
This protocol outlines key considerations when scaling up the Fischer-Speier esterification.
Key Considerations:
-
Reactor Design: A jacketed glass-lined or stainless steel reactor with good agitation and temperature control is recommended. Ensure the reactor is equipped with a reflux condenser and a Dean-Stark trap for water removal.[5]
-
Reactant Ratios: On a large scale, using a significant excess of one reactant might not be economical. A molar ratio closer to stoichiometric with efficient water removal is often preferred.
-
Catalyst Loading: The amount of acid catalyst should be optimized to provide a reasonable reaction rate without causing excessive side reactions or corrosion.
-
Temperature Control: The esterification reaction is typically exothermic. The reactor's cooling system must be adequate to remove the heat of reaction and maintain the desired temperature.
-
Work-up Procedure: The neutralization and washing steps need to be carefully designed to handle large volumes and ensure efficient separation of aqueous and organic layers.
-
Purification: Vacuum distillation is the most common method for large-scale purification. The distillation column should be designed to achieve the desired product purity.
Quantitative Data
The following tables provide representative data for the synthesis of cinnamyl esters, which can be used as a reference for optimizing this compound production.
Table 1: Comparison of Catalysts for Cinnamyl Ester Synthesis (Analogous Systems)
| Ester | Catalyst | Method | Optimal Conditions | Conversion/Yield |
| Cinnamyl Acetate (B1210297) | Novozym 435 | Transesterification | 40°C, 15:1 ethyl acetate to cinnamyl alcohol ratio | 90% conversion in 3 hours |
| Cinnamyl Butyrate | Immobilized Lipase | Esterification | 50°C, 1:2 butyric acid to cinnamyl alcohol ratio | 90% conversion in 12 hours |
| Isoamyl Isovalerate | Sulfonated Heteropolyacid | Esterification | 1.1:1 isoamyl alcohol to isovaleric acid ratio, 2 hours | 97.5% yield |
Data adapted from studies on similar esters as specific data for this compound is limited.
Visualizations
Caption: A simplified workflow for the production and purification of this compound.
Caption: A troubleshooting decision tree for addressing low yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. The Viscosity Reduction Platform Viscosity Reducing Excipients For Improvement Of Filtration Processes [bioprocessonline.com]
- 8. US4521595A - Process for the purification of esters - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. cetjournal.it [cetjournal.it]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods: GC-MS for Cinnamyl Isovalerate
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of cinnamyl isovalerate, a common fragrance and flavor ingredient. While a directly validated High-Performance Liquid Chromatography (HPLC) method for this compound is less common, this guide synthesizes information from validated methods for structurally similar compounds, such as other flavor esters and cinnamyl derivatives, to provide a thorough comparison of expected performance characteristics and detailed experimental protocols.
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the premier technique for the analysis of volatile and semi-volatile compounds like this compound. Its high sensitivity and the specificity offered by mass spectrometric detection make it exceptionally well-suited for trace-level detection and unambiguous identification in complex matrices. While HPLC is a versatile and powerful technique for a wide range of non-volatile or thermally labile compounds, GC-MS is generally the method of choice for fragrance and flavor analysis due to the volatile nature of the analytes.
Comparison of Method Performance
The following table summarizes the expected performance characteristics for a validated GC-MS method for the analysis of this compound, with a comparison to a projected HPLC-UV method based on data from analogous compounds.
| Parameter | GC-MS | HPLC-UV (Projected) |
| Linearity (R²) | ≥ 0.9985[1] | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1-1 ng/mL | ~1-10 ng/mL[2] |
| Limit of Quantitation (LOQ) | ~0.5-5 ng/mL[2] | ~5-30 ng/mL[2] |
| Accuracy (% Recovery) | 85 - 115%[1][3] | 98 - 102%[2] |
| Precision (%RSD) | ≤ 5% | ≤ 2%[2] |
Experimental Protocols
Detailed methodologies for both GC-MS and a projected HPLC-UV method are provided below. These protocols are based on established methods for similar analytes and serve as a robust starting point for the validation of a method for this compound.
GC-MS Method for this compound
This protocol is designed for the quantification of this compound in various sample matrices, including raw materials and finished products.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
-
Column: A non-polar capillary column, such as a 5% phenyl methyl siloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MSD Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound (e.g., m/z 117, 85, 57). A full scan mode (e.g., m/z 40-350) can be used for initial identification.
-
-
Sample Preparation: Accurately weigh a suitable amount of the sample. Dissolve the sample in a volatile solvent, such as ethyl acetate (B1210297) or hexane, to achieve a concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter prior to injection.
Projected HPLC-UV Method for this compound
This projected protocol is based on methods for similar cinnamate (B1238496) esters and flavor compounds and would require validation for this compound.
-
Instrumentation: A high-performance liquid chromatograph with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point would be a mixture of acetonitrile and water (e.g., 70:30 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound contains a chromophore and is expected to have a UV absorbance maximum around 210-220 nm, similar to other short-chain flavor esters.[4]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh a suitable amount of the sample. Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation Workflow
The validation of an analytical method is crucial to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method according to the International Council for Harmonisation (ICH) guidelines.
Caption: A typical workflow for analytical method validation.
Logical Decision Pathway for Method Selection
The decision to use either GC-MS or an alternative method like HPLC for the analysis of this compound can be guided by a logical pathway that considers the analytical requirements and sample characteristics.
References
A Comparative Analysis of Cinnamyl Isovalerate and Cinnamyl Acetate Flavor Profiles for Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate flavoring agents is a critical aspect of product formulation. This guide provides a detailed comparison of the flavor profiles of two common cinnamyl esters: cinnamyl isovalerate and cinnamyl acetate (B1210297). The information presented is based on an aggregation of qualitative sensory data from industry and academic sources, supplemented with standardized experimental protocols for flavor analysis.
Chemical Structures and Their Influence on Flavor
This compound and cinnamyl acetate share a common cinnamyl group, which imparts a foundational spicy and balsamic character. However, the variation in their ester side-chains—isovalerate versus acetate—results in distinct flavor nuances.
Cinnamyl Acetate possesses a smaller acetate group, contributing to a flavor profile that is generally described as sweet, floral, and balsamic with fruity undertones.[1][2][3][4] Its aroma is often considered less complex and serves as a blending component to round out and add depth to other flavors.[1]
This compound , with its larger isovalerate group, presents a more complex flavor profile. It is characterized by sweet, fruity, and spicy notes, often with specific descriptors such as melon, cherry, and green apple.[5][6][7] Some sources also indicate a slightly sour, fermented, or wine-like nuance, suggesting a greater depth and a wider range of flavor applications.[7]
Comparative Flavor Profile Analysis
To facilitate a direct comparison, the following table summarizes the key flavor descriptors associated with each compound, compiled from multiple sources. The intensity of each attribute is qualitatively assessed based on the frequency and emphasis of its mention in the available literature.
| Flavor Attribute | This compound | Cinnamyl Acetate |
| Sweet | High | High |
| Spicy | Medium-High | Medium |
| Fruity | High | Medium |
| Specific Fruit Notes | Melon, Cherry, Green Apple, Pear, Pineapple | Pineapple, Tutti-Frutti |
| Floral | Medium | High |
| Specific Floral Notes | Rose, Hyacinth | Hyacinth, Jasmine |
| Balsamic | Medium | High |
| Green | Low-Medium | Low |
| Sour/Fermented | Low-Medium | Negligible |
| Woody | Low | Negligible |
| Honey | Low-Medium | Low-Medium |
Experimental Protocols for Sensory Evaluation
To generate robust and reproducible sensory data for flavoring agents like this compound and cinnamyl acetate, standardized experimental methodologies are essential. The following are detailed protocols for two widely accepted methods in the flavor industry.
Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of this compound and cinnamyl acetate.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate flavor perceptions. Panelists undergo extensive training to develop a consensus on a lexicon of flavor descriptors for the two compounds and to calibrate their intensity ratings.
-
Sample Preparation: Solutions of this compound and cinnamyl acetate are prepared at various concentrations in a neutral base (e.g., 10% ethanol (B145695) in water) to determine their flavor thresholds and to present them for evaluation at supra-threshold levels.
-
Evaluation Procedure: Panelists are presented with the samples in a randomized and blind fashion. They independently rate the intensity of each previously agreed-upon flavor attribute on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high").
-
Data Analysis: The intensity ratings from each panelist are digitized and statistically analyzed. Analysis of Variance (ANOVA) is used to determine significant differences in the intensity of each attribute between the two compounds. The results are often visualized using spider web or radar plots to provide a comprehensive flavor profile of each substance.
Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the specific volatile compounds responsible for the characteristic aroma of this compound and cinnamyl acetate.
Methodology:
-
Instrumentation: A gas chromatograph (GC) is equipped with a sniffing port at the column outlet, allowing a trained sensory panelist to smell the effluent as compounds elute. The column effluent is typically split between the sniffing port and a mass spectrometer (MS) for chemical identification.
-
Sample Injection: A diluted solution of each cinnamyl ester is injected into the GC. The instrument separates the individual volatile compounds based on their boiling points and chemical properties.
-
Olfactory Evaluation: As the separated compounds exit the GC column, a trained panelist at the sniffing port describes the perceived aroma and rates its intensity in real-time.
-
Data Correlation: The timing of the aroma perception is correlated with the peaks detected by the MS. This allows for the positive identification of the compounds responsible for specific aroma notes. This technique is particularly useful for identifying trace compounds that may have a significant impact on the overall flavor profile.
Experimental Workflow Diagram
Figure 1. Workflow for the comparative sensory analysis of this compound and cinnamyl acetate.
References
- 1. Quantitative Descriptive Analysis [sensorysociety.org]
- 2. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 3. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 4. Showing Compound this compound (FDB021237) - FooDB [foodb.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cinnamyl Acetate | C11H12O2 | CID 5282110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. studysmarter.co.uk [studysmarter.co.uk]
A Comparative Guide to the Antimicrobial Efficacy of Cinnamyl Esters
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antimicrobial agents has intensified research into naturally derived compounds with therapeutic potential. Among these, cinnamyl esters, a class of aromatic compounds found in plants like cinnamon, have demonstrated promising antimicrobial properties. This guide provides an objective comparison of the antimicrobial efficacy of various cinnamyl esters and their structural isomers, cinnamate (B1238496) esters, supported by experimental data. It details the methodologies of key experiments and visualizes a critical antimicrobial mechanism to aid in research and drug development.
Quantitative Antimicrobial Efficacy
The antimicrobial activity of cinnamyl and cinnamate esters is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency. The following tables summarize the MIC values for various esters against a selection of pathogenic bacteria and fungi.
Table 1: Comparative Antimicrobial Activity of Cinnamate Esters against Bacteria
| Compound | Staphylococcus aureus (Gram-positive) MIC (µM) | Staphylococcus epidermidis (Gram-positive) MIC (µM) | Pseudomonas aeruginosa (Gram-negative) MIC (µM) |
| Methyl Cinnamate | 789.19 | - | - |
| Ethyl Cinnamate | 726.36 | - | - |
| Propyl Cinnamate | 672.83 | - | - |
| Butyl Cinnamate | 626.62 | - | - |
| Decyl Cinnamate | 550.96 | 550.96 | >1075.63 |
| Benzyl Cinnamate | 537.81 | 537.81 | 1075.63 |
Data sourced from a comprehensive study by de Morais et al. (2023). '-' indicates data not provided in the source.[1][2][3]
Table 2: Comparative Antifungal Activity of Cinnamate Esters against Candida Species
| Compound | Candida albicans MIC (µM) | Candida tropicalis MIC (µM) | Candida glabrata MIC (µM) |
| Methyl Cinnamate | 789.19 | - | - |
| Ethyl Cinnamate | 726.36 | - | - |
| Butyl Cinnamate | 626.62 | 626.62 | 626.62 |
Data sourced from de Morais et al. (2023). '-' indicates data not provided in the source.[2]
Experimental Protocols
The data presented in this guide are primarily derived from studies employing the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Method for MIC Determination
This method is a widely accepted and utilized technique for assessing the antimicrobial efficacy of chemical compounds.
Objective: To determine the lowest concentration of a cinnamyl ester that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compounds (cinnamyl esters)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)
-
Positive control (microorganism in broth without the test compound)
-
Negative control (sterile broth only)
-
Incubator
Procedure:
-
Serial Dilutions: A two-fold serial dilution of each cinnamyl ester is prepared directly in the wells of the 96-well plate using the appropriate sterile broth. This creates a range of decreasing concentrations of the test compound.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive and negative control wells are included on each plate to ensure the validity of the experiment.
-
Incubation: The microtiter plates are incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Result Interpretation: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the cinnamyl ester at which no visible growth is observed.
Mechanisms of Antimicrobial Action
The primary mechanism of antimicrobial action for cinnamyl esters and related compounds is the disruption of the microbial cell membrane.[1] This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
A more specific and critical target has been identified for cinnamaldehyde, a closely related and major bioactive component of cinnamon. Cinnamaldehyde has been shown to inhibit the bacterial cell division protein FtsZ.[4][5][6] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the septum, leading to the elongation of bacterial cells and eventual lysis.[4][7] This mechanism is a promising target for the development of new antimicrobial drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Sensory Panel Evaluation of Cinnamyl Isovalerate and Alternative Fruity Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sensory performance of cinnamyl isovalerate against other common fruity esters, supported by established experimental protocols and sensory data principles. This compound is a versatile ester valued in the flavor and fragrance industries for its complex aroma profile, characterized by sweet, spicy, floral, and fruity notes. Understanding its sensory attributes in relation to other esters is crucial for formulation, product development, and sensory-driven research.
Comparative Sensory Profiles
Table 1: Comparative Sensory Data of this compound and Alternative Fruity Esters
| Feature | This compound | Isoamyl Acetate | Ethyl Isovalerate | Linalyl Isovalerate |
| Chemical Structure | C₁₄H₁₈O₂ | C₇H₁₄O₂ | C₇H₁₄O₂ | C₁₅H₂₆O₂ |
| Molecular Weight | 218.29 g/mol | 130.19 g/mol | 130.18 g/mol | 238.38 g/mol |
| Primary Aroma/Flavor Descriptors | Sweet, Spicy, Fruity, Floral | Sweet, Fruity, Banana, Pear | Fruity, Apple, Pineapple, Sweet | Herbal, Fruity, Floral |
| Secondary Aroma/Flavor Notes | Balsamic, Cherry, Melon, Green, Woody | Ethereal, Solvent-like (at high conc.) | Tutti-frutti, Green, Blueberry, Buttery | - |
| Odor Threshold in Water (ppb) | Data not available | ~30 | ~0.005 | Data not available |
| Applications | Fragrances, Flavors (confectionery, baked goods), Cosmetics | Flavors (banana, pear), Fragrances, Solvent | Flavors (apple, pineapple), Fragrances | Flavors (apple, citrus), Fragrances |
Note: The sensory descriptors are compiled from multiple sources and represent a qualitative consensus. Odor thresholds can vary significantly based on the methodology and purity of the compound.
Experimental Protocols for Sensory Panel Evaluation
To obtain reliable and reproducible sensory data, a well-defined experimental protocol is essential. The following methodology outlines a standard approach for the descriptive analysis of flavor compounds like this compound.
Panelist Selection and Training
-
Selection: A panel of 10-15 individuals should be screened for their sensory acuity, ability to discriminate between different aromas, and verbal fluency in describing sensory perceptions.
-
Training: Panelists undergo extensive training (approximately 20-40 hours) to familiarize themselves with the aroma profiles of a wide range of fruity and spicy esters. The training focuses on developing a consensus vocabulary for describing the sensory attributes and consistent use of the rating scale. Reference standards for each descriptor are provided to anchor the panelists' evaluations.
Sample Preparation and Presentation
-
Dilution: The esters are diluted to a predetermined, sensorially equivalent intensity in a neutral solvent (e.g., propylene (B89431) glycol or deodorized mineral oil) to ensure they are presented at a safe and perceivable level.
-
Blinding and Randomization: To prevent bias, all samples are labeled with random three-digit codes. The presentation order of the samples is randomized for each panelist to minimize order and carry-over effects.
Evaluation Procedure
-
Environment: Evaluations are conducted in individual sensory booths equipped with controlled lighting, temperature, and air circulation to minimize external distractions.
-
Aroma Evaluation: Panelists assess the aroma of each sample by sniffing from a standard, capped vial.
-
Flavor Evaluation (if applicable): For flavor assessment, samples are prepared in a neutral base (e.g., sugar water or a simple food matrix). Panelists take a small, standardized amount, hold it in their mouth for a specified time (e.g., 5-10 seconds), and then expectorate.
-
Rating: Panelists rate the intensity of each agreed-upon sensory descriptor (e.g., "fruity," "spicy," "floral," "sweet") using a 15-point unstructured line scale, anchored with "low" and "high" at the ends.
-
Palate Cleansing: A mandatory break of at least 2 minutes is enforced between samples, during which panelists cleanse their palate with deionized water and unsalted crackers.
Data Analysis
-
The intensity ratings from the line scales are converted into numerical data.
-
Statistical analysis, such as Analysis of Variance (ANOVA), is performed to determine if there are significant differences in the perceived intensities of the attributes across the different esters.
-
Post-hoc tests (e.g., Tukey's HSD) are used to identify which specific samples are significantly different from each other.
-
The results are often visualized using spider or radar plots to provide a clear graphical comparison of the sensory profiles.
Visualizing Experimental and Logical Relationships
Experimental Workflow for Sensory Evaluation
The following diagram illustrates the standard workflow for a descriptive sensory panel evaluation.
Structure-Odor Relationship in Fruity Esters
The perceived aroma of an ester is determined by its chemical structure, specifically the alcohol and carboxylic acid moieties from which it is formed. This diagram illustrates the general relationship between the structural components of an ester and its resulting sensory profile.
A Comparative Guide to QSAR Studies of Cinnamyl Esters' Biological Activities: Anticancer and Antimicrobial Actions
Cinnamyl esters, a class of compounds derived from cinnamic acid, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on cinnamyl esters, focusing on their anticancer and antimicrobial properties. By examining the molecular descriptors that influence their efficacy, we can better understand the structural requirements for designing more potent therapeutic agents.
Anticancer Activity of Cinnamyl Esters
QSAR studies on the anticancer activity of cinnamyl esters aim to identify the key structural features that contribute to their cytotoxicity against various cancer cell lines. These studies often reveal that a combination of electronic, steric, and lipophilic properties governs the anticancer potential of these compounds.
A noteworthy example involves a series of methoxylated cinnamic acid esters, where researchers have correlated molecular descriptors with their half-maximal inhibitory concentration (IC50) values.[1] The potency of these compounds is often linked to their ability to modulate critical signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[1]
Table 1: Comparative Cytotoxicity (IC50, µM) of Selected Cinnamyl Esters against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamyl Cinnamate | A549 (Lung) | 15.2 | [1] |
| Cinnamyl Cinnamate | HeLa (Cervical) | 18.5 | [1] |
| Cinnamyl Cinnamate | MCF-7 (Breast) | 22.1 | [1] |
| Methyl (E)-3-(4-methoxyphenyl)acrylate | A549 (Lung) | 25.8 | [1] |
| Methyl (E)-3-(4-methoxyphenyl)acrylate | HeLa (Cervical) | 30.4 | [1] |
| Methyl (E)-3-(4-methoxyphenyl)acrylate | MCF-7 (Breast) | 35.7 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of cinnamyl esters is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the cinnamyl ester derivatives for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway Implicated in Anticancer Activity
The anticancer effects of cinnamyl esters are often attributed to their ability to induce apoptosis. One of the key mechanisms involves the modulation of the intrinsic apoptosis pathway.
References
comparative analysis of cinnamyl ester synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Cinnamyl esters are a significant class of organic compounds, widely utilized for their aromatic properties in the fragrance and flavor industries and as valuable precursors in pharmaceutical and materials science. The efficient synthesis of these esters is a critical objective for chemists. This guide provides a comparative analysis of three primary methods for synthesizing cinnamyl esters: Fischer-Speier Esterification, Steglich Esterification, and Enzymatic Transesterification. The comparison focuses on reaction conditions, yields, and environmental impact, supported by quantitative data and detailed experimental protocols to aid in method selection.
Comparative Analysis of Synthesis Methods
The selection of a synthesis route for cinnamyl esters depends on several factors, including the sensitivity of the substrates, desired yield, reaction scale, and green chemistry considerations. The following table summarizes the key performance indicators for the three discussed methods.
| Method | Catalyst / Reagent | Solvent | Temperature | Time | Yield / Conversion |
| Fischer-Speier Esterification | Strong Acid (e.g., H₂SO₄) | Excess Alcohol or Toluene | Reflux (65-110°C) | 1-10 hours | ~65-95%[1][2] |
| Steglich Esterification (DCC) | DCC, DMAP | Dichloromethane (DCM) | Room Temp. | 1.5 hours | Up to 98%[3] |
| Greener Steglich (EDC) | EDC, DMAP | Acetonitrile | 40-45°C | 45 minutes | ~70% (average)[4] |
| Enzymatic Transesterification | Immobilized Lipase (B570770) (Novozym 435) | Solvent-free | 40°C | 3 hours | >90% Conversion[5] |
Experimental Protocols
Detailed methodologies for each synthesis route are provided below. These protocols are representative examples and may require optimization based on specific substrates and laboratory conditions.
Fischer-Speier Esterification: Synthesis of Cinnamyl Acetate (B1210297)
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] While effective, it often requires high temperatures and an excess of one reactant to drive the equilibrium towards the product.[2]
Materials:
-
Cinnamyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine cinnamyl alcohol (1.0 eq) and a stoichiometric excess of glacial acetic acid (e.g., 3.0 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).
-
Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude cinnamyl acetate.
-
The product can be further purified by vacuum distillation or column chromatography.
Steglich Esterification: Synthesis of Cinnamyl Cinnamate
The Steglich esterification is a mild method that uses a carbodiimide (B86325) coupling agent, like N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-(dimethylamino)pyridine (DMAP), to facilitate ester formation at room temperature.[3] This method is particularly suitable for acid-sensitive substrates.[3]
Materials:
-
(E)-Cinnamic acid (1.0 eq)
-
Cinnamyl alcohol (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.15 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen), dissolve (E)-cinnamic acid and DMAP in anhydrous DCM.
-
In a separate flask, prepare a solution of cinnamyl alcohol in anhydrous DCM.
-
In a third flask, dissolve DCC in anhydrous DCM.
-
Add the cinnamyl alcohol solution to the cinnamic acid solution with stirring.
-
Slowly add the DCC solution to the reaction mixture.
-
Stir the reaction at room temperature for 1.5 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the mixture through a bed of silica (B1680970) gel to remove the DCU precipitate, washing with DCM.
-
Collect the filtrate and concentrate it under reduced pressure to yield the crude cinnamyl cinnamate, which can be purified further if necessary.
A greener variation of this protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in acetonitrile, which can be completed in 45 minutes with mild heating (40-45°C).[4]
Enzymatic Transesterification: Synthesis of Cinnamyl Acetate
Enzymatic catalysis, particularly using lipases, represents a green and highly selective alternative for ester synthesis.[5] This method proceeds under mild conditions and avoids harsh reagents. The following protocol uses immobilized lipase in a solvent-free system where the acyl donor also acts as the solvent.
Materials:
-
Cinnamyl alcohol
-
Ethyl acetate
-
Immobilized Lipase (e.g., Novozym 435)
Procedure:
-
In a reaction vessel, combine cinnamyl alcohol and ethyl acetate. A significant molar excess of ethyl acetate is used (e.g., 15:1 ratio to cinnamyl alcohol), allowing it to function as both the acyl donor and solvent.
-
Add the immobilized lipase, Novozym 435, at a loading of approximately 2.67 g/L.
-
Maintain the reaction temperature at 40°C with constant stirring.
-
Monitor the conversion of cinnamyl alcohol by gas chromatography (GC) or TLC. The reaction is expected to reach high conversion (>90%) within 3 hours.[5]
-
Upon completion, the immobilized enzyme can be recovered by simple filtration for reuse.
-
The product, cinnamyl acetate, can be purified from the excess ethyl acetate by vacuum distillation.
Synthesis Method Selection Workflow
The choice of an appropriate synthesis method is a critical decision in the experimental design process. The following diagram illustrates a logical workflow for selecting a suitable method based on key project requirements and substrate characteristics.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Unveiling the Insecticidal Potential of Cinnamyl Isovalerate: A Comparative Analysis of Related Terpenoids
A comprehensive review of existing scientific literature reveals a significant gap in our understanding of the direct insecticidal activity of cinnamyl isovalerate against various insect pests. While this fragrant ester, a derivative of cinnamyl alcohol and isovaleric acid, is widely utilized in the flavor and fragrance industries, its potential as a standalone insecticide remains largely unexplored in publicly available research. This guide, therefore, aims to provide a comparative overview of the insecticidal efficacy of structurally and functionally related compounds, namely other cinnamyl derivatives and a range of terpenoids, for which experimental data are available. This analysis will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the potential of these natural compounds in pest management, while also highlighting a promising avenue for future investigation into this compound.
Comparative Insecticidal Activity: A Look at the Analogs
In the absence of direct data for this compound, this section presents the insecticidal activities of other cinnamyl compounds and various terpenoids against a range of insect pests. The data is presented in terms of lethal concentration (LC50) and lethal dose (LD50), which represent the concentration or dose of a substance required to kill 50% of a test population.
Cinnamyl Derivatives
| Compound | Insect Species | Bioassay | LC50 / LD50 | Source |
| Cinnamaldehyde (B126680) | Sitophilus zeamais | Fumigation | 0.462 µl/cm³ (24h) | [1] |
| Contact | 0.290 µl/cm² (24h) | [1] | ||
| Caenorhabditis elegans | Lethal Dose | 800 mg/L (4h) | [2] | |
| Cinnamyl Acetate | Metcalfa pruinosa (Nymphs) | Leaf-dipping | 2.71 mg/cm² (24h) | N/A |
| Metcalfa pruinosa (Adults) | Direct-contact spray | 81.37 µ g/adult (24h) | N/A | |
| Cinnamyl Alcohol | Metcalfa pruinosa (Adults) | Direct-contact spray | 121.97 µ g/adult (24h) | N/A |
Other Terpenoids
| Compound | Insect Species | Bioassay | LC50 / LD50 | Source |
| Carvone | Aedes aegypti (Larvae) | Larvicidal | 23.69 ppm | [3] |
| Anopheles stephensi (Larvae) | Larvicidal | 19.33 ppm | [3] | |
| Culex quinquefasciatus (Larvae) | Larvicidal | 25.47 ppm | [3] | |
| Limonene | Aedes aegypti (Larvae) | Larvicidal | 12.01 ppm | [3] |
| Anopheles stephensi (Larvae) | Larvicidal | 8.83 ppm | [3] | |
| Culex quinquefasciatus (Larvae) | Larvicidal | 14.07 ppm | [3] | |
| 1,8-Cineole | Musca domestica | Fumigation | 3.3 mg/dm³ | N/A |
| Thymol | Blatta lateralis (Nymphs) | Topical | LD50: 0.34 mg/nymph | [4] |
| Fumigation | LC50: 27.6 mg/liter air | [4] |
Experimental Protocols
To ensure a thorough understanding of the presented data, this section details the methodologies employed in the cited studies.
Fumigation Toxicity Assay (as described for Sitophilus zeamais)
Adults of Sitophilus zeamais were exposed to the vapors of cinnamaldehyde and cuminaldehyde in a sealed environment. The median lethal concentrations (LC50) were determined after 24 and 48 hours of exposure. The assay measures the mortality of the insects due to the inhalation of the volatile compounds.[1]
Contact Toxicity Assay (as described for Sitophilus zeamais)
The insecticidal compounds were applied to a surface, and adult S. zeamais were allowed to come into contact with the treated area. The median lethal concentrations (LC50) were calculated based on the mortality observed after 24 and 48 hours of continuous contact.[1]
Larvicidal Activity Assay (as described for mosquito larvae)
Third-instar larvae of Aedes aegypti, Anopheles stephensi, and Culex quinquefasciatus were exposed to varying concentrations of the test compounds in an aqueous solution. The mortality of the larvae was recorded after a 24-hour exposure period to determine the LC50 values.[3]
Leaf-Dipping Bioassay (as described for Metcalfa pruinosa nymphs)
Leaves were dipped in solutions of the test compounds and allowed to dry. Nymphs of Metcalfa pruinosa were then placed on these treated leaves. The mortality was assessed after 24 hours to determine the lethal concentration.
Direct-Contact Spray Bioassay (as described for Metcalfa pruinosa adults)
Adults of Metcalfa pruinosa were directly sprayed with solutions of the test compounds. The number of dead insects was recorded after 24 hours to calculate the lethal dose.
Potential Mechanisms of Action: A Look into Signaling Pathways
While the precise mechanism of action for this compound is unknown, studies on related compounds suggest potential targets within the insect's nervous and metabolic systems. Cinnamaldehyde, for instance, has been shown to inhibit acetylcholine (B1216132) esterase activity in Sitophilus zeamais, an enzyme crucial for nerve impulse transmission.[1] Furthermore, research on Caenorhabditis elegans indicates that cinnamaldehyde can alter glutathione (B108866) metabolism, a key pathway for detoxification and cellular protection.[2]
Caption: Proposed insecticidal pathways of terpenoids and cinnamyl derivatives.
Experimental Workflow for Insecticidal Bioassays
The general workflow for evaluating the insecticidal activity of a compound involves a series of standardized steps to ensure reliable and reproducible results.
Caption: Generalized workflow for insecticidal activity testing.
Conclusion and Future Directions
While the insecticidal properties of various terpenoids and cinnamyl derivatives are well-documented, this compound remains a compound of untapped potential in the field of pest management. The data presented here for its analogs suggest that it could possess valuable insecticidal or repellent properties. Future research should focus on conducting rigorous bioassays to determine the LC50 and LD50 values of this compound against a broad spectrum of insect pests. Furthermore, elucidating its mechanism of action will be crucial for its potential development as a novel, environmentally friendly insecticide. The information compiled in this guide provides a solid foundation for researchers to embark on this promising area of investigation.
References
- 1. entomologyjournals.com [entomologyjournals.com]
- 2. Insecticidal activity and mechanism of cinnamaldehyde in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the Repellent Activity of 60 Essential Oils and Their Main Constituents against Aedes albopictus, and Nano-Formulation Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating Cinnamyl Isovalerate: A Comparative Guide for Analytical Standards
For researchers, scientists, and professionals in drug development, the selection and validation of analytical standards are critical for ensuring the accuracy, precision, and reliability of experimental data. This guide provides a comprehensive overview of the validation of cinnamyl isovalerate as an analytical standard, comparing its performance with common alternatives in the flavor and fragrance industry. Detailed experimental protocols and visual workflows are included to support laboratory implementation.
This compound, a key fragrance and flavoring agent, requires a robustly validated analytical standard for its quantification in various matrices. The validation process ensures that the standard is suitable for its intended use, meeting the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
Characterization and Purity of this compound
This compound (CAS No. 140-27-2) is an ester with a characteristic fruity and spicy aroma. As an analytical standard, its purity is paramount. Commercially available standards typically exhibit a purity of 95% to over 99%, as determined by gas chromatography (GC).
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C14H18O2 |
| Molecular Weight | 218.29 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 313 °C |
| Density | 0.992 g/mL at 25 °C |
| Refractive Index | n20/D 1.52 |
A Comparative Analysis of Analytical Standards
The selection of an appropriate analytical standard often depends on the specific application and matrix. Below is a comparison of this compound with other commonly used analytical standards in the flavor and fragrance sector: benzyl (B1604629) acetate, ethyl cinnamate, and vanillin.
| Parameter | This compound (Typical) | Benzyl Acetate | Ethyl Cinnamate | Vanillin |
| Purity (by GC/HPLC) | >98% | >99% | >99% | >99% |
| Identification | GC-MS, IR, NMR | GC-MS, IR, NMR | GC-MS, IR, NMR | HPLC-UV, GC-MS, IR, NMR |
| Linearity (r²) | >0.995 (assumed) | >0.99 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 98-102% (typical) | 97.3% | 98-102% (typical) | 98.6-101.1% |
| Precision (RSD) | <2% (typical) | <2% | <2% | <2% |
| Stability | Stable under recommended storage | Stable under recommended storage | Stable under recommended storage | Stable under recommended storage |
| Regulatory Status (FEMA) | 2302 | 2135 | 2430 | 3107 |
Note: Some values for this compound are based on typical performance characteristics for similar compounds due to the limited availability of a complete, publicly accessible validation report.
Experimental Protocols for Validation
The validation of an analytical standard like this compound involves a series of experiments to establish its performance characteristics. The following are typical protocols based on ICH Q2(R1) guidelines.
Purity Determination and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a flame ionization detector (FID).
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector and Detector Temperatures: 250 °C and 280 °C, respectively.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject 1 µL of the sample. Purity is determined by the area percentage of the principal peak in the FID chromatogram. Identification is confirmed by comparing the mass spectrum with a reference library.
Method Validation by GC-FID
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the target concentration.
-
Inject each standard in triplicate and plot the average peak area against the concentration.
-
The correlation coefficient (r²) should be ≥ 0.995.[1]
-
-
Accuracy: The closeness of the test results to the true value.
-
Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120%).
-
The recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of agreement among individual test results.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Introduce small changes to parameters such as oven temperature (±5 °C), flow rate (±0.1 mL/min), and injection volume (±0.2 µL).
-
The system suitability parameters should remain within acceptable limits.
-
Visualizing the Validation Workflow and a Hypothetical Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the analytical standard validation workflow and a hypothetical signaling pathway for a flavor compound.
Caption: A flowchart illustrating the key stages in the validation of an analytical standard.
Caption: A diagram of a hypothetical G-protein coupled receptor signaling pathway for a flavor compound.
References
A Comparative Guide to the Stability of Cinnamyl Esters for Researchers and Drug Development Professionals
An objective analysis of the chemical and thermal stability of various cinnamyl esters, providing essential data for their application in research and pharmaceutical development.
Cinnamyl esters, a class of organic compounds known for their characteristic fragrance and flavor, are increasingly investigated for their potential therapeutic properties. Their stability under various physiological and environmental conditions is a critical determinant of their efficacy, shelf-life, and overall suitability for use in drug delivery systems and other scientific applications. This guide provides a comparative overview of the stability of different cinnamyl esters, focusing on thermal and hydrolytic degradation pathways, supported by experimental data and detailed methodologies.
Thermal Stability of Cinnamyl Esters
The thermal stability of cinnamyl esters is a crucial factor, particularly for applications involving heat, such as in formulations subjected to thermal sterilization or in high-temperature processing. Studies have shown that the thermal stability of cinnamyl esters is influenced by the nature of the esterifying acid.
A comparative study on a series of long-chain dicarboxylic acid cinnamyl esters revealed their decomposition temperatures under both inert (helium) and oxidative (air) atmospheres. The findings indicate that, in general, longer-chain esters exhibit greater thermal stability.
| Cinnamyl Ester Derivative | T5% (°C) - Inert Atmosphere | T10% (°C) - Inert Atmosphere | T5% (°C) - Oxidative Atmosphere | T10% (°C) - Oxidative Atmosphere |
| Poly(cinnamyl succinate) | 285 | 315 | 275 | 300 |
| Poly(cinnamyl glutarate) | 290 | 320 | 280 | 305 |
| Poly(cinnamyl adipate) | 300 | 330 | 290 | 315 |
| Poly(cinnamyl suberate) | 310 | 340 | 300 | 325 |
Table 1: Thermal Decomposition Temperatures of Various Poly(cinnamyl esters) Data represents the temperatures at which 5% (T5%) and 10% (T10%) weight loss occurred, as determined by thermogravimetric analysis (TGA). The general trend indicates that thermal stability increases with the length of the dicarboxylic acid chain.
Under inert conditions, the primary decomposition of these esters occurs in a single stage, mainly through the breaking of ester bonds and chain rupture.[1] In contrast, under oxidative conditions, the decomposition is a more complex, multi-stage process involving reactions with oxygen.[1]
Hydrolytic Stability of Cinnamyl Esters
The hydrolytic stability of cinnamyl esters is of paramount importance for their application in aqueous environments, such as in biological systems. Ester hydrolysis, which can be catalyzed by acids, bases, or enzymes, leads to the cleavage of the ester bond to form cinnamyl alcohol and the corresponding carboxylic acid. The rate of hydrolysis is significantly influenced by the chemical structure of the ester.
A study on the base-catalyzed and plasma-mediated hydrolysis of various aromatic and aliphatic esters provides valuable insights that can be extrapolated to cinnamyl esters. The half-life (t1/2) of an ester is a common metric for its stability.
| Ester Type | Base-Catalyzed Hydrolysis (t1/2 in min) | Plasma-Mediated Hydrolysis (t1/2 in min) |
| Methyl Benzoate (B1203000) | 14 | 36 |
| Ethyl Benzoate | 14 | 17 |
| n-Propyl Benzoate | 19 | 10 |
| n-Butyl Benzoate | 21 | 10 |
| Phenyl Benzoate | 11 | 7 |
Table 2: Comparative Hydrolytic Stability of Benzoate Esters This table presents the half-lives of various benzoate esters under basic conditions and in the presence of rat plasma. While not cinnamyl esters, these data illustrate the influence of the alcohol moiety on ester stability and suggest that cinnamyl benzoate would also be susceptible to hydrolysis. Esters with bulkier alcohol groups can exhibit different stability profiles.
Based on general chemical principles, the stability of cinnamyl esters to hydrolysis is expected to follow the order: cinnamyl benzoate > cinnamyl acetate (B1210297). This is because the acetate ion is a better leaving group than the benzoate ion, making cinnamyl acetate more susceptible to nucleophilic attack and subsequent hydrolysis.
Enzymatic Stability and Degradation
In biological systems, the stability of cinnamyl esters is largely governed by enzymatic hydrolysis, primarily mediated by carboxylesterases.[2] These enzymes are ubiquitous in the body, particularly in the liver, plasma, and small intestine, and are responsible for the metabolism of many ester-containing drugs and xenobiotics.[2]
The enzymatic hydrolysis of cinnamyl esters like cinnamyl acetate results in the formation of cinnamyl alcohol, which can then be further metabolized.[2] The rate and extent of this enzymatic degradation will influence the pharmacokinetic profile and bioavailability of the parent ester and its metabolites.
The specific kinetics of enzymatic hydrolysis can vary significantly between different cinnamyl esters. For example, the structure of the acid moiety can affect the binding affinity of the ester to the active site of the esterase. While specific comparative kinetic data for a range of cinnamyl esters is limited, it is an active area of research in drug metabolism and pharmacokinetics.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for assessing the stability of cinnamyl esters are provided below.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal decomposition profile of cinnamyl esters.
Methodology:
-
A sample of the cinnamyl ester (5-10 mg) is placed in an alumina (B75360) crucible.
-
The crucible is placed in a thermogravimetric analyzer.
-
The sample is heated from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).
-
The analysis is performed under a controlled atmosphere, typically nitrogen or helium for an inert environment, and air or oxygen for an oxidative environment, with a constant flow rate (e.g., 50 mL/min).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset of decomposition and the temperatures at specific weight loss percentages (e.g., 5%, 10%, 50%) are determined from the resulting TGA curve.[1]
Forced Hydrolysis Study (pH Stability)
Objective: To evaluate the stability of cinnamyl esters at different pH values.
Methodology:
-
Prepare buffer solutions at various pH levels (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid, and pH 7.4 for physiological pH).
-
Prepare a stock solution of the cinnamyl ester in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Add a small aliquot of the stock solution to each buffer solution to achieve a final desired concentration (e.g., 10 µg/mL), ensuring the organic solvent concentration is low (e.g., <1%) to avoid affecting the reaction kinetics.
-
Incubate the solutions at a constant temperature (e.g., 37 °C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.
-
Quench the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile) and/or neutralizing the solution.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of the parent cinnamyl ester and the formation of degradation products (cinnamyl alcohol and the corresponding acid).[3]
-
Calculate the degradation rate constant and half-life at each pH.
Enzymatic Stability Study
Objective: To assess the stability of cinnamyl esters in the presence of metabolic enzymes.
Methodology:
-
Prepare a reaction mixture containing a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4), the cinnamyl ester substrate, and a source of esterase enzymes (e.g., liver microsomes, S9 fractions, or purified carboxylesterases).
-
Initiate the reaction by adding the enzyme preparation and incubate at 37 °C.
-
At various time points, collect aliquots of the reaction mixture.
-
Terminate the enzymatic reaction by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by a validated analytical method (e.g., LC-MS/MS) to measure the disappearance of the parent cinnamyl ester and the appearance of its metabolites.
-
Determine the intrinsic clearance and half-life of the cinnamyl ester in the enzymatic system.[3]
Visualizing Degradation Pathways and Experimental Workflows
To aid in the understanding of the processes involved in cinnamyl ester stability testing, the following diagrams have been generated.
Caption: Experimental workflow for hydrolytic and enzymatic stability testing of cinnamyl esters.
Caption: Degradation pathways of cinnamyl esters via hydrolysis and enzymatic action.
References
Comparative Analysis of Cinnamyl Isovalerate Cross-Reactivity: An In-Vivo and In-Vitro Perspective
A guide for researchers and drug development professionals on the allergenic potential of cinnamyl isovalerate, evaluated through the lens of its structurally related analogs, cinnamyl alcohol and cinnamal.
Due to a lack of direct studies on the cross-reactivity of this compound, this guide provides a comparative analysis based on the well-documented allergenic profiles of its close structural and metabolic relatives: cinnamyl alcohol and cinnamal. This compound is an ester of cinnamyl alcohol and is likely to be hydrolyzed to cinnamyl alcohol in the skin, making the allergenic properties of cinnamyl alcohol and its primary metabolite, cinnamal, highly relevant.
This guide summarizes quantitative data from in-vivo patch testing and in-vitro lymphocyte transformation tests to provide a comprehensive overview of the potential sensitization risks associated with this compound.
In-Vivo Sensitization Potential: Patch Test Performance
Patch testing is the gold standard for the diagnosis of allergic contact dermatitis. The following table summarizes the prevalence of positive patch test reactions to cinnamyl alcohol and cinnamal in various patient populations. These compounds are key components of the "Fragrance Mix I," a standard screening tool for fragrance allergies.
| Allergen | Patient Population | Number of Patients | Concentration | Positive Reactions (%) |
| Cinnamyl Alcohol | Dermatitis Patients | N/A | 1% in Petrolatum | 0.7%[1] |
| Ketoprofen-Photoallergic Patients | N/A | 1% in Petrolatum | 23.3%[1] | |
| Cinnamal | Dermatitis Patients | N/A | 1% in Petrolatum | 1.05%[1] |
| Ketoprofen-Photoallergic Patients | N/A | 1% in Petrolatum | 10.0%[1] | |
| Fragrance Mix I * | Dermatitis Patients | 1532 | 8% in Petrolatum | 8.25%[2] |
| Dermatitis Patients (Southern Taiwan) | 57 | 8% in Petrolatum | 19.3%[3] |
*Fragrance Mix I contains cinnamyl alcohol, cinnamal, eugenol, isoeugenol, geraniol, hydroxycitronellal, and oak moss absolute.
In-Vitro Cellular Responses: Lymphocyte Transformation Test (LTT)
The Lymphocyte Transformation Test (LTT) is an in-vitro method to detect and quantify allergen-specific T-cell mediated immune responses. It measures the proliferation of lymphocytes upon exposure to an allergen.
A study investigating T-cell responses to the individual components of Fragrance Mix I in fragrance-allergic patients demonstrated significant lymphocyte proliferation for all tested fragrances, including cinnamyl alcohol and cinnamal. The stimulation indices (SI), a measure of the proliferative response, ranged from 2.1 to 21.8 for the different fragrance components[4]. An SI value greater than 2 is typically considered a positive result.
Experimental Protocols
Patch Testing for Fragrance Allergies
Objective: To identify the causative agent of allergic contact dermatitis.
Methodology:
-
Allergen Preparation: Allergens, such as cinnamyl alcohol and cinnamal, are prepared at standardized concentrations in a suitable vehicle, typically petrolatum. For screening purposes, a mixture of common fragrance allergens (Fragrance Mix I) is used.
-
Application: Small quantities of the prepared allergens are applied to individual small aluminum discs (Finn Chambers®) mounted on adhesive tape.
-
Patch Placement: The patches are applied to the upper back of the patient.
-
Incubation: The patches are left in place for 48 hours, during which time the patient is advised to avoid activities that may lead to sweating or displacement of the patches.
-
Reading: The patches are removed after 48 hours, and an initial reading is performed. A second reading is typically done at 72 or 96 hours.
-
Interpretation: The reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria, ranging from no reaction to strong blistering reactions.
Lymphocyte Transformation Test (LTT)
Objective: To measure the in-vitro proliferation of T-lymphocytes in response to a specific allergen.
Methodology:
-
Blood Collection: A sample of peripheral blood is collected from the patient.
-
Isolation of Mononuclear Cells: Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, are isolated from the blood sample using density gradient centrifugation.
-
Cell Culture: The isolated PBMCs are cultured in a suitable medium.
-
Allergen Stimulation: The cells are exposed to the test allergen (e.g., cinnamyl alcohol or cinnamal) at various concentrations. A positive control (a substance known to induce lymphocyte proliferation, such as a mitogen) and a negative control (culture medium alone) are also included.
-
Incubation: The cell cultures are incubated for several days (typically 5-7 days) to allow for lymphocyte proliferation.
-
Measurement of Proliferation: Lymphocyte proliferation is quantified by measuring the incorporation of a labeled DNA precursor (e.g., 3H-thymidine or BrdU) into the newly synthesized DNA of dividing cells. The amount of incorporated label is proportional to the degree of cell proliferation.
-
Calculation of Stimulation Index (SI): The results are expressed as a Stimulation Index (SI), which is the ratio of the proliferation in the presence of the allergen to the proliferation in the negative control.
Visualizing the Pathways and Processes
Potential Cross-Reactivity of this compound
Caption: Metabolic conversion and allergenic potential of cinnamyl derivatives.
Experimental Workflow for Fragrance Sensitization Testing
References
Safety Operating Guide
Proper Disposal of Cinnamyl Isovalerate: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of cinnamyl isovalerate, ensuring compliance with laboratory safety standards and environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these step-by-step procedures to mitigate risks and ensure safe handling of chemical waste.
Immediate Safety and Handling Precautions
Before initiating disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, and eye/face protection.[1] In case of accidental contact, flush the affected area with water for at least 15 minutes and seek medical advice.[2][3] Spills should be contained using an inert absorbent material and collected in a suitable, sealed container for disposal.[2] Do not allow the chemical to enter drains or waterways.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, pertinent to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C14H18O2 | [4] |
| Molecular Weight | 218.29 g/mol | |
| Flash Point | > 100 °C (> 230 °F) | [1][3] |
| Boiling Point | 313 °C | [3] |
| Density | 0.9910 – 0.9960 g/mL @ 25°C | [3] |
| Solubility in Water | Insoluble | [3][4] |
| Oral LD50 (Rat) | > 5 g/kg | [2][5] |
| Dermal LD50 (Rabbit) | > 5 g/kg | [2] |
Experimental Protocols: Waste Characterization
While this compound is not always classified as hazardous under GHS, it is essential to consult local regulations and the specific Safety Data Sheet (SDS) from the supplier.[2][4] Waste generators must determine if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR 261.3) and state and local regulations.[2] As a combustible liquid, it should be treated as a chemical waste.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.
Step-by-Step Disposal Procedures
1. Waste Minimization and Segregation:
-
Minimize Waste: Whenever possible, order the smallest quantity of this compound required for your research to reduce waste generation.[6][7]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless they are compatible. Specifically, keep it separate from strong oxidizing agents, strong reducing agents, and oxidizing mineral acids.[3][8]
2. Containment:
-
Select Appropriate Container: Use a chemically compatible and leak-proof container with a secure screw cap.[6][8][9] Plastic containers are often preferred.[7] Ensure the container is in good condition, free from cracks or deterioration.[8][9]
-
Transfer Waste: Carefully pour or transfer the this compound waste into the designated container. Avoid filling the container to the brim; leave at least one inch of headspace to allow for expansion.[8]
3. Labeling:
-
Properly Label: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[6][7]
-
Date the Container: Mark the date when the first drop of waste was added to the container (the accumulation start date).[6][7]
4. Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6][7][8] Do not move waste from one room to another for storage.[6][7]
-
Keep Container Closed: The waste container must remain securely capped at all times, except when you are actively adding waste.[6][8]
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, it must be removed within three days.[6][7] Partially filled containers can remain in the SAA for up to one year from the accumulation start date.[6][8]
-
Inspect Regularly: Conduct and document weekly inspections of the SAA to check for leaks or container deterioration.[8]
5. Final Disposal:
-
Professional Disposal: Arrange for the disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3]
-
Prohibited Disposal Methods: It is imperative not to discharge this compound into sewer systems, drains, or dispose of it in the regular trash.[2][10][11] Evaporation of the chemical as a means of disposal is also not permitted.[12]
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, and contaminated PPE (gloves, lab coats) should be collected, sealed in a properly labeled container, and disposed of as hazardous waste.[12]
-
Empty Containers: Do not reuse empty this compound containers.[3] They should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The rinsed container can then be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse and placing it in a sanitary landfill or recycling if permissible.[11]
References
- 1. (E)-cinnamyl isovalerate, 69121-78-4 [thegoodscentscompany.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. breezeipl.com [breezeipl.com]
- 4. This compound | C14H18O2 | CID 5355855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. femaflavor.org [femaflavor.org]
- 6. odu.edu [odu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. acs.org [acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Personal protective equipment for handling Cinnamyl isovalerate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides immediate, essential safety and logistical information for Cinnamyl isovalerate, a compound utilized in fragrance and flavor applications. Adherence to these procedures will mitigate risks and ensure a safe laboratory environment.
Physicochemical and Safety Data
A summary of key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 140-27-2 / 69121-78-4 | [1][2] |
| Molecular Formula | C₁₄H₁₈O₂ | [3] |
| Molecular Weight | 218.29 g/mol | |
| Appearance | Colorless to pale yellow clear liquid | [2][3] |
| Boiling Point | 313 °C (595.4 °F) | [2] |
| Flash Point | > 100 °C (> 212 °F) Closed Cup | [2][4] |
| Vapor Pressure | 0.000260 mmHg @ 25 °C | [1][5] |
| Specific Gravity | 0.9910 - 0.9960 @ 25 °C | [2][5] |
| Solubility | Insoluble in water; Soluble in alcohol and fixed oils.[1][2] | |
| Oral LD50 (Rat) | 5 g/kg | [6] |
| Dermal LD50 (Rabbit) | >5 g/kg | [6] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
-
Eye and Face Protection : Chemical splash-resistant safety glasses or goggles with side protection are required.[6] In situations with a higher risk of splashing, a face shield may be appropriate.[6][7] All eyewear must be approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[6][7]
-
Hand Protection : Wear suitable chemical-resistant gloves.[2][6] The choice of glove material should be based on the specific laboratory conditions and duration of use.[6][7]
-
Skin and Body Protection : A laboratory coat and close-toed footwear are the minimum requirements.[6][7] For tasks with a greater potential for exposure, additional protective clothing should be selected based on the specific hazards present.[6][7]
-
Respiratory Protection : While engineering controls such as adequate general and local exhaust ventilation should be the primary means of controlling airborne concentrations, a NIOSH- or CEN-certified respirator may be necessary if an assessment indicates a respiratory hazard.[6]
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[6][8]
-
Keep away from sources of ignition and incompatible substances.[6][8]
2. Handling and Use:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[6]
-
Do not eat, drink, or smoke in areas where this compound is handled.[6]
-
Wash hands thoroughly after handling the substance.[6]
-
Facilities should be equipped with an eyewash fountain.[6]
3. Spill Management:
-
In the event of a spill, immediately remove all sources of ignition.[6]
-
Contain and clean up the spill using an inert absorbent material (e.g., sand, vermiculite).[2][6]
-
Collect the absorbed material into a suitable, sealed container for disposal as hazardous waste.[2][6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
1. Waste Chemical Disposal:
-
This compound waste must be disposed of as hazardous waste.[2]
-
Contact a licensed professional waste disposal service to arrange for its collection and disposal.[2]
-
Disposal must be in accordance with all federal, state, and local environmental regulations.[2][6]
-
Do not dispose of this compound down the drain or in the regular trash.[2][6]
2. Contaminated Material and Container Disposal:
-
Any materials contaminated with this compound, such as absorbent materials from a spill cleanup, must also be treated as hazardous waste and placed in a sealed, labeled container for disposal.[2]
-
Do not reuse empty containers.[2]
-
Contaminated packaging should be disposed of as unused product.[2]
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical workflow for the safe management of this compound in a laboratory setting.
References
- 1. (E)-cinnamyl isovalerate, 69121-78-4 [thegoodscentscompany.com]
- 2. breezeipl.com [breezeipl.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, 140-27-2 [thegoodscentscompany.com]
- 5. breezeipl.com [breezeipl.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. aurochemicals.com [aurochemicals.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
